molecular formula C16H23F3N4O8 B11931863 Maleimide-PEG2-hydrazide TFA

Maleimide-PEG2-hydrazide TFA

Cat. No.: B11931863
M. Wt: 456.37 g/mol
InChI Key: BUFOLDFMONLVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleimide-PEG2-hydrazide TFA is a useful research compound. Its molecular formula is C16H23F3N4O8 and its molecular weight is 456.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23F3N4O8

Molecular Weight

456.37 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H22N4O6.C2HF3O2/c15-17-12(20)4-7-23-9-10-24-8-5-16-11(19)3-6-18-13(21)1-2-14(18)22;3-2(4,5)1(6)7/h1-2H,3-10,15H2,(H,16,19)(H,17,20);(H,6,7)

InChI Key

BUFOLDFMONLVSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)NN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Maleimide-PEG2-hydrazide TFA: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of Maleimide-PEG2-hydrazide TFA, a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document details its role in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics, offering structured data, detailed experimental protocols, and visual workflows to support researchers in this domain.

Core Chemical and Physical Properties

This compound is a versatile linker molecule featuring a maleimide (B117702) group at one end and a hydrazide group at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The trifluoroacetate (B77799) (TFA) salt form is common due to its use in purification processes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₂₃F₃N₄O₈
Molecular Weight 456.37 g/mol [1]
CAS Number 2512213-64-6[1]
Appearance Colorless oil or white/off-white solid/semi-solid[2]
Purity Typically ≥95% or ≥98%[1][3]
Solubility Soluble in THF, DCM, DMF, and DMSO. Soluble in water (10 mg/mL).[2]
Storage Conditions Store at -20°C or -80°C, protected from light. Shipped with dry ice.[1]

Table 2: Computational Chemistry Data

PropertyValueReference(s)
Topological Polar Surface Area (TPSA) 177.36 Ų[1]
LogP -1.5358[1]
Hydrogen Bond Acceptors 8[1]
Hydrogen Bond Donors 4[1]
Rotatable Bonds 12[1]

Reaction Chemistry and Stability

The utility of this compound lies in its two distinct reactive moieties, allowing for sequential and chemoselective conjugation reactions.

Maleimide-Thiol Conjugation

The maleimide group reacts specifically with sulfhydryl (thiol) groups, primarily from cysteine residues in proteins and peptides, via a Michael addition reaction. This forms a stable thioether bond.

  • Optimal pH: The reaction is most efficient and selective within a pH range of 6.5 to 7.5. At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with amines.

  • Reaction Kinetics: The reaction is generally rapid, often reaching completion in under two hours at room temperature.

  • Stability and Side Reactions:

    • Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis opens the ring to form a non-reactive maleamic acid derivative. It is therefore crucial to use freshly prepared maleimide solutions.

    • Retro-Michael Reaction: The resulting thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate. However, the adduct is generally considered stable under physiological conditions.

Hydrazide-Carbonyl Conjugation (Hydrazone Ligation)

The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage. This reaction is highly chemoselective and can be performed under mild aqueous conditions.

  • Reaction Conditions: Hydrazone ligation is typically carried out in acidic to neutral buffers (pH 4.5-7). The reaction rate can be accelerated by the use of catalysts such as aniline (B41778).

  • Stability: The resulting hydrazone bond is generally more stable than the Schiff base formed from a primary amine and a carbonyl group.

The trifluoroacetate counter-ion is a remnant of the purification process, typically by reverse-phase HPLC. While generally not interfering with the primary reactivity of the linker, high concentrations of TFA could potentially lower the pH of unbuffered solutions. For sensitive applications, exchanging the TFA counter-ion for one like chloride may be considered.

Experimental Protocols

The following are generalized protocols for a two-step conjugation process using this compound. Optimization of reactant concentrations, incubation times, and purification methods is recommended for specific applications.

Protocol 1: Maleimide-Thiol Conjugation to a Cysteine-Containing Protein

This protocol describes the first step of attaching the linker to a protein with an available cysteine residue.

Materials:

  • Cysteine-containing protein (e.g., a monoclonal antibody with engineered cysteines)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[4]

  • Characterization: The resulting protein-linker conjugate can be characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling.

Protocol 2: Hydrazone Ligation to an Aldehyde-Containing Molecule

This protocol outlines the second step, conjugating the hydrazide-functionalized protein from Protocol 1 to a molecule containing a carbonyl group (e.g., an oxidized carbohydrate on a glycoprotein (B1211001) or a small molecule drug with an aldehyde handle).

Materials:

  • Hydrazide-activated protein (from Protocol 1)

  • Aldehyde- or ketone-containing molecule (e.g., payload)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • (Optional) Aniline catalyst stock solution in an appropriate solvent.

Procedure:

  • Molecule Preparation: Dissolve the aldehyde/ketone-containing molecule in a suitable solvent.

  • Conjugation Reaction: Add the aldehyde/ketone-containing molecule to the solution of the hydrazide-activated protein at a molar excess of 10- to 50-fold. If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature. The progress of the reaction can be monitored by analytical techniques such as RP-HPLC.

  • Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to remove unreacted small molecules, or hydrophobic interaction chromatography (HIC) to separate species with different drug-to-antibody ratios (DARs).[4][5]

  • Characterization: Characterize the final conjugate for purity, identity, and DAR using techniques like HIC, SEC, and mass spectrometry.[6][7]

Visualizing Workflows and Pathways

Chemical Reactions

The sequential nature of the conjugation reactions is a key advantage of this linker.

G cluster_0 Step 1: Maleimide-Thiol Conjugation cluster_1 Step 2: Hydrazone Ligation Protein-SH Protein-SH (e.g., Antibody) Protein-Linker Protein-S-Linker-hydrazide Protein-SH->Protein-Linker pH 6.5-7.5 Maleimide-Linker Maleimide-PEG2-hydrazide Maleimide-Linker->Protein-Linker ADC Antibody-Drug Conjugate (ADC) Protein-Linker->ADC pH 4.5-7.0 Payload-CHO Payload-CHO (Aldehyde-modified drug) Payload-CHO->ADC ADC_Workflow cluster_antibody Antibody Preparation cluster_conjugation Conjugation cluster_purification Final Purification & Characterization mAb Monoclonal Antibody (mAb) reduce Reduction of Disulfides (optional) mAb->reduce conjugate1 Step 1: React with This compound reduce->conjugate1 purify1 Purification (e.g., SEC) Remove excess linker conjugate1->purify1 conjugate2 Step 2: React with Aldehyde-modified Payload purify1->conjugate2 purify2 Purification (e.g., HIC/SEC) Remove excess payload & aggregates conjugate2->purify2 characterize Characterization (HIC, MS, etc.) purify2->characterize final_adc Purified ADC characterize->final_adc ADC_MoA cluster_cell Target Cancer Cell Internalization Receptor-Mediated Endocytosis Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage & Payload Release Lysosome->Release Apoptosis Payload induces Apoptosis (Cell Death) Release->Apoptosis ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Binding->Internalization

References

In-Depth Technical Guide: The Application of Maleimide-PEG2-hydrazide TFA in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleimide-PEG2-hydrazide TFA is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile linker in their work. The guide includes detailed diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of its application.

Introduction to this compound

This compound is a chemical linker designed with two distinct reactive moieties, enabling the sequential or orthogonal conjugation of two different molecules. It is characterized by a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide group, supplied as a trifluoroacetic acid (TFA) salt.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage. This bond is notably acid-labile, meaning it is stable at physiological pH (~7.4) but can be cleaved under the acidic conditions found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5). This cleavability is a critical feature for the controlled release of payloads in drug delivery systems.[1][2][3]

The PEG2 spacer is a short, hydrophilic chain of two ethylene (B1197577) glycol units. It enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can be beneficial when working with hydrophobic payloads.

Mechanism of Action and Key Applications

The primary application of this compound is in the construction of ADCs. In this context, the linker serves to connect a monoclonal antibody (mAb), which provides targeting specificity to cancer cells, with a potent cytotoxic drug.

The conjugation process typically involves a two-step reaction:

  • Reaction with the Antibody: The maleimide group of the linker reacts with free thiol groups on the antibody. These thiols can be generated by the reduction of interchain disulfide bonds in the antibody's hinge region.

  • Reaction with the Drug: The hydrazide group of the linker reacts with a carbonyl group on the cytotoxic drug. If the drug does not naturally contain a carbonyl group, one can often be introduced through chemical modification, such as the oxidation of a sugar moiety.

The resulting ADC is stable in circulation due to the stability of the hydrazone bond at physiological pH. Upon binding to its target antigen on a cancer cell, the ADC is internalized, often via endocytosis. As the ADC is trafficked through the endosomal and lysosomal pathways, the increasingly acidic environment triggers the hydrolysis of the hydrazone bond, releasing the cytotoxic drug inside the target cell, leading to cell death.

DOT Code for ADC Mechanism of Action Diagram

ADC_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome (pH 6.0-6.5) TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Acid-Catalyzed Hydrazone Cleavage Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

Figure 1: Mechanism of action of an ADC utilizing an acid-cleavable hydrazone linker.

Quantitative Data Summary

While specific quantitative data for this compound can be system-dependent (i.e., varying with the specific antibody and drug used), the following table summarizes general quantitative parameters for the constituent reactions.

ParameterMaleimide-Thiol ReactionHydrazide-Carbonyl ReactionReference
Optimal pH 6.5 - 7.54.5 - 5.5[4]
Reaction Time 1 - 4 hours at room temperature1 - 2 hours at room temperature[5]
Molar Ratio (Linker:Biomolecule) 10-20 fold excess of maleimide10-50 fold excess of hydrazide[4][5]
Bond Stability Stable thioether bondHydrazone bond, stable at pH > 6, labile at pH < 6[1][3]

Experimental Protocols

The following are detailed protocols for the key experimental steps involved in using this compound for bioconjugation.

Protocol for Thiol-Maleimide Conjugation (Antibody-Linker)

This protocol describes the conjugation of the maleimide group of the linker to thiol groups on an antibody.

Materials:

  • Antibody solution (e.g., IgG)

  • This compound

  • Reduction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Quenching solution: N-ethylmaleimide (NEM) or L-cysteine solution (100 mM)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution in reduction buffer at a concentration of 1-10 mg/mL.

  • Disulfide Bond Reduction (if necessary): To generate free thiol groups, add a 10-50 fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C.

  • Linker Preparation: Dissolve this compound in an organic co-solvent like DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the reduced antibody solution. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 2-fold molar excess of quenching solution (relative to the linker) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

DOT Code for Thiol-Maleimide Conjugation Workflow

Thiol_Maleimide_Workflow Start Start: Antibody Solution Reduction 1. Reduce Disulfide Bonds (with TCEP) Start->Reduction AddLinker 2. Add this compound Reduction->AddLinker Incubate 3. Incubate (1-4h at RT) AddLinker->Incubate Quench 4. Quench Reaction (with NEM or Cysteine) Incubate->Quench Purify 5. Purify Conjugate (SEC or Dialysis) Quench->Purify End End: Antibody-Linker Conjugate Purify->End

Figure 2: Experimental workflow for the conjugation of this compound to an antibody.

Protocol for Hydrazide-Carbonyl Conjugation (Linker-Drug)

This protocol outlines the conjugation of the hydrazide group of the antibody-linker conjugate to a carbonyl group on a drug molecule.

Materials:

  • Antibody-linker conjugate from section 4.1

  • Drug molecule with a carbonyl group

  • Conjugation buffer: Acetate buffer, pH 4.5-5.5

  • Aniline (B41778) (optional catalyst)

Procedure:

  • Drug Preparation: Dissolve the carbonyl-containing drug in a suitable solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

  • pH Adjustment: Exchange the buffer of the antibody-linker conjugate to the conjugation buffer (pH 4.5-5.5) using dialysis or a desalting column.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the drug solution to the antibody-linker conjugate. If using, add aniline to a final concentration of 10-100 mM to catalyze the reaction. Incubate for 1-2 hours at room temperature.

  • Purification: Purify the resulting ADC from excess drug and catalyst by size-exclusion chromatography or dialysis.

DOT Code for Hydrazide-Carbonyl Conjugation Workflow

Hydrazide_Carbonyl_Workflow Start Start: Antibody-Linker Conjugate BufferExchange 1. Buffer Exchange to pH 4.5-5.5 Start->BufferExchange AddDrug 2. Add Carbonyl-containing Drug (Optional: Aniline catalyst) BufferExchange->AddDrug Incubate 3. Incubate (1-2h at RT) AddDrug->Incubate Purify 4. Purify ADC (SEC or Dialysis) Incubate->Purify End End: Final Antibody-Drug Conjugate Purify->End

Figure 3: Experimental workflow for the conjugation of a carbonyl-containing drug to the antibody-linker conjugate.

Characterization of the Final Conjugate

After synthesis, it is crucial to characterize the ADC to determine its purity, concentration, and drug-to-antibody ratio (DAR).

  • Purity and Aggregation: Size-exclusion chromatography (SEC-HPLC) is commonly used to assess the purity of the ADC and to detect the presence of aggregates.

  • Concentration: The protein concentration can be determined using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR): The DAR, which is the average number of drug molecules conjugated to each antibody, is a critical quality attribute of an ADC. It can be determined by several methods:

    • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug, the DAR can be calculated using the Beer-Lambert law.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of drug loads and the calculation of the average DAR.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC by mass spectrometry provides a precise measurement of the masses of the different drug-loaded species, from which the DAR can be accurately calculated.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for the development of ADCs and other bioconjugates. Its dual reactivity allows for the controlled and sequential conjugation of biomolecules and payloads, while the acid-cleavable hydrazone bond enables the targeted release of drugs within the acidic environment of tumor cells. The detailed protocols and characterization methods provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug development and targeted therapeutics. The careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for the successful application of this powerful bioconjugation tool.

References

An In-depth Technical Guide to Maleimide-PEG2-hydrazide TFA Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry, applications, and methodologies associated with the Maleimide-PEG2-hydrazide TFA linker. This heterobifunctional crosslinker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its specific reactivity and the cleavable nature of the resulting linkage under certain physiological conditions.

Introduction to this compound

This compound is a chemical linker designed to connect two different molecules, typically a protein (like an antibody) and a payload molecule (such as a cytotoxic drug). Its structure features three key components:

  • A Maleimide (B117702) Group: This functional group selectively reacts with sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins.

  • A Hydrazide Group: This group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.

  • A Polyethylene Glycol (PEG) Spacer: The two-unit PEG spacer (PEG2) increases the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting conjugate.

The trifluoroacetic acid (TFA) salt form ensures the stability and solubility of the linker during storage and handling.

Chemical Properties:

PropertyValue
Molecular Formula C16H23F3N4O8
Molecular Weight 456.37 g/mol [1][2][3]
Purity Typically ≥95% by HPLC
Appearance Colorless oil or white/off-white solid
Solubility Soluble in THF, DCM, DMF, and DMSO[4]
Storage Recommended storage at -20°C to -80°C, protected from light[3]

Core Reaction Chemistry

The utility of this compound lies in its ability to facilitate a two-step sequential conjugation.

Maleimide-Thiol Conjugation

The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a controlled pH range.

Reaction Parameters:

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Maximizes selectivity for thiols over amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reaction with primary amines becomes competitive. Below pH 6.5, the reaction rate significantly decreases due to the protonation of the thiol group.
Temperature 4°C to Room Temperature (20-25°C)4°C is often used for sensitive proteins to minimize degradation, requiring longer reaction times (e.g., overnight). Room temperature allows for faster kinetics (e.g., 1-2 hours).
Solvent Aqueous buffers (e.g., phosphate (B84403) buffer)The PEG spacer enhances aqueous solubility.

Stability of the Thioether Linkage: The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate. This process can be facilitated by the presence of other thiols in vivo. However, the stability of the linkage can be significantly enhanced by the hydrolysis of the succinimide (B58015) ring, a reaction that is favored under slightly basic conditions (pH > 7.5).

Hydrazide-Carbonyl Conjugation

The hydrazide group reacts with an aldehyde or ketone to form a hydrazone bond. This reaction is a type of Schiff base formation but results in a more stable linkage.

Reaction Parameters:

ParameterRecommended ConditionRationale
pH 4.5 - 5.5The reaction is most efficient under mildly acidic conditions.
Catalyst (Optional) AnilineAniline can catalyze the formation of the hydrazone bond, increasing the reaction rate and yield.
Temperature Room Temperature (20-25°C)The reaction typically proceeds efficiently at ambient temperature.

Cleavability of the Hydrazone Linkage: The hydrazone bond is stable at neutral pH (e.g., in the bloodstream) but is susceptible to hydrolysis under acidic conditions. This pH-dependent cleavability is a key feature for applications like ADCs, as it allows for the release of the payload in the acidic environment of endosomes and lysosomes within target cells.

Experimental Protocols

The following are generalized protocols for a two-step conjugation using this compound. Optimization is recommended for specific applications.

Protocol 1: Conjugation to a Thiol-Containing Protein and an Aldehyde-Containing Payload

Step 1: Reaction of this compound with the Protein

  • Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5. If the protein does not have free thiols, they can be introduced by reducing disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by purification to remove the reducing agent.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution.

  • Conjugation: Add a 5-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis against a suitable buffer.

Step 2: Reaction of the Linker-Protein Conjugate with the Aldehyde-Containing Payload

  • Payload Preparation: Dissolve the aldehyde-containing payload molecule in a compatible solvent.

  • pH Adjustment: Adjust the pH of the purified linker-protein conjugate solution to 4.5-5.5 using an appropriate buffer (e.g., acetate (B1210297) buffer).

  • Conjugation: Add a molar excess of the payload solution to the linker-protein conjugate solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other small molecules.

Protocol 2: Conjugation to an Aldehyde-Containing Protein and a Thiol-Containing Payload

Step 1: Reaction of this compound with the Payload

  • Payload and Linker Preparation: Dissolve the thiol-containing payload and the this compound linker in a suitable solvent.

  • Conjugation: Mix the payload and linker solutions and incubate according to the parameters described in section 2.1.

  • Purification: Purify the payload-linker conjugate to remove unreacted components.

Step 2: Reaction of the Payload-Linker Conjugate with the Aldehyde-Containing Protein

  • Protein Preparation: Prepare the aldehyde-containing protein in a buffer at pH 4.5-5.5. Aldehyde groups can be introduced into proteins by methods such as periodate (B1199274) oxidation of carbohydrate moieties in glycoproteins.

  • Conjugation: Add the purified payload-linker conjugate to the protein solution.

  • Incubation: Incubate the reaction as described in section 2.2.

  • Purification: Purify the final conjugate to remove unreacted payload-linker.

Visualizing the Chemistry and Workflow

The following diagrams illustrate the core concepts of this compound chemistry and its application in bioconjugation.

G Reaction Mechanism of this compound cluster_0 Step 1: Maleimide-Thiol Reaction (pH 6.5-7.5) cluster_1 Step 2: Hydrazide-Carbonyl Reaction (pH 4.5-5.5) cluster_2 Cleavage in Acidic Environment (e.g., Lysosome) Linker Maleimide-PEG2-hydrazide Intermediate Protein-S-Maleimide-PEG2-hydrazide Linker->Intermediate + Protein-SH Protein-SH Thiol-containing Protein (e.g., Antibody) Protein-SH->Intermediate Final_Conjugate Protein-S-Maleimide-PEG2-Hydrazone-Payload (e.g., ADC) Intermediate->Final_Conjugate + Payload-CHO Payload-CHO Aldehyde-containing Payload (e.g., Drug) Payload-CHO->Final_Conjugate Cleaved_Payload Released Payload Final_Conjugate->Cleaved_Payload Hydrolysis (low pH)

Caption: Reaction mechanism of the this compound linker.

G Experimental Workflow for ADC Synthesis Start Start: Thiol-containing Antibody & Aldehyde-Drug Step1 Step 1: Conjugate Antibody with Maleimide-PEG2-hydrazide Linker (pH 6.5-7.5) Start->Step1 Purify1 Purification 1 (e.g., Desalting Column) Step1->Purify1 Step2 Step 2: Conjugate Antibody-Linker with Aldehyde-Drug (pH 4.5-5.5) Purify1->Step2 Purify2 Purification 2 (e.g., SEC) Step2->Purify2 End Final ADC Purify2->End

Caption: A typical experimental workflow for synthesizing an ADC.

Conclusion

The this compound linker offers a versatile and powerful tool for the synthesis of bioconjugates. Its heterobifunctional nature allows for the specific and sequential conjugation of molecules, while the PEG spacer enhances solubility and the cleavable hydrazone bond enables controlled payload release. A thorough understanding of its reaction chemistry and careful optimization of experimental conditions are crucial for the successful development of novel therapeutics and research reagents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Maleimide-PEG2-hydrazide TFA Bioconjugation

This guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters associated with this compound, a heterobifunctional crosslinker essential for the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs).

Core Principle of Bioconjugation

This compound is a heterobifunctional linker designed to covalently connect two different molecules, typically a thiol-containing biomolecule (like a protein or antibody) and a carbonyl-containing molecule (like a drug payload or a fluorescent label). The linker consists of three key components:

  • Maleimide (B117702) Group: This functional group specifically and efficiently reacts with free sulfhydryl (thiol, -SH) groups, such as those on cysteine residues of proteins, via a Michael addition reaction.[1][2] This reaction is highly chemoselective within a specific pH range.[3]

  • Hydrazide Group: This nucleophilic group reacts with carbonyls (aldehydes or ketones) to form a hydrazone bond.[4][5] This reaction is particularly useful for conjugating molecules to glycoproteins after their sugar moieties have been oxidized to create aldehydes.

  • PEG2 Spacer: A short, two-unit polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer. This spacer enhances the solubility of the conjugate and provides spatial separation between the two conjugated molecules, which can help maintain their biological activity.[6][7]

  • TFA Salt: The trifluoroacetic acid (TFA) is a counter-ion from the synthesis and purification process, rendering the linker a stable salt.[8][9] It does not participate in the conjugation reaction.

The dual reactivity of this linker allows for a precise, two-step conjugation strategy, making it a valuable tool in creating complex biomolecular constructs.[6][10]

Reaction Chemistry and pH Dependence

Maleimide-Thiol Conjugation: The reaction between the maleimide group and a thiol proceeds via a Michael addition, forming a stable covalent thioether bond.[1][2] The efficiency and selectivity of this reaction are highly pH-dependent.

  • Optimal pH: The reaction is most efficient and highly selective for thiols at a pH range of 6.5 to 7.5 .[1][3]

  • High pH Side Reactions: Above pH 7.5, the maleimide group can lose its selectivity and begin to react competitively with primary amines, such as the ε-amine of lysine (B10760008) residues.[3]

  • Stability: While the resulting thioether bond is generally stable, the succinimide (B58015) ring can undergo hydrolysis at higher pH, which paradoxically increases the long-term stability by preventing the reverse (retro-Michael) reaction.[3][11] However, the initial maleimide linker itself is susceptible to hydrolysis, so aqueous solutions should be prepared immediately before use.[3]

Hydrazide-Carbonyl Conjugation: The hydrazide reacts with an aldehyde or ketone to form a C=N double bond, known as a hydrazone linkage.[12]

  • Optimal pH: This reaction is typically more efficient under mildly acidic conditions (pH 4.5-6.0), which facilitate the dehydration step of the mechanism. However, the reaction still proceeds at physiological pH.[13]

  • Stability and Cleavability: The resulting hydrazone bond is stable at neutral pH (e.g., in the bloodstream) but is susceptible to hydrolysis under acidic conditions.[5][14] This pH-sensitive cleavage is a key feature exploited in drug delivery systems, allowing for the release of a payload within the acidic environments of endosomes or lysosomes (pH ~5.0-6.0) inside a target cell.[5]

Quantitative Data and Reaction Parameters

The following tables summarize key quantitative parameters for the bioconjugation reactions.

Table 1: Reaction Conditions and Bond Stability
ParameterMaleimide-Thiol ReactionHydrazide-Carbonyl Reaction
Optimal pH 6.5 - 7.5[1][3]4.5 - 6.0 (can proceed at 7.4)
Typical Buffer Phosphate buffered saline (PBS), Borate buffer[15][16]Acetate buffer, MES buffer
Temperature 4°C to Room Temperature (20-25°C)[15][16]Room Temperature (20-25°C)
Reaction Time 1 - 4 hours[15][16]2 - 24 hours
Bond Formed Thioether (Succinimide ring)[2]Hydrazone[12]
Bond Stability Stable, but can undergo retro-Michael reaction.[17] Ring hydrolysis at pH > 8.5 enhances stability.[11]Stable at neutral pH; cleavable at acidic pH (<6.0).[5][14]
Table 2: Comparative Stability and Kinetics
Linkage TypeConditionStability/RateSource(s)
Maleimide-Thiol Human Plasma (37°C, 72h)Conjugate stability is site-dependent; can range from ~20% to ~80% intact conjugate remaining.[18][19]
Maleimide-Thiol Physiological pHSusceptible to retro-Michael reaction and exchange with other thiols like glutathione.[17]
Hydrazone Hydrolysis vs. Oxime100 to 1000-fold more sensitive to hydrolysis than a comparable oxime linkage.[5]
Hydrazone Formation at pH 7.4Reaction can be slow; rate constants for some combinations are in the range of 2-20 M⁻¹ s⁻¹.[20]

Detailed Experimental Protocols

This section outlines a general, two-stage protocol for conjugating a thiol-containing antibody to a carbonyl-containing small molecule drug.

Stage 1: Reaction of Maleimide-PEG2-hydrazide with the Drug

This first step creates the drug-linker complex. It assumes the drug molecule contains a native ketone/aldehyde or has been modified to include one.

  • Dissolve the Drug: Dissolve the carbonyl-containing drug in an appropriate organic solvent (e.g., DMSO, DMF).

  • Dissolve the Linker: Immediately before use, dissolve this compound in the same organic solvent.

  • Reaction: Mix the drug and linker solutions, typically using a slight molar excess of the linker. If necessary, adjust the pH to ~5-6 by adding a small volume of acidic buffer (e.g., sodium acetate).

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC, to confirm the formation of the maleimide-PEG2-drug conjugate.

  • Purification: Once complete, purify the maleimide-functionalized drug-linker complex using reverse-phase HPLC or a similar chromatographic method to remove unreacted starting materials.

Stage 2: Conjugation of Drug-Linker to the Antibody

This second step conjugates the purified maleimide-activated drug to the antibody.

  • Antibody Reduction (Thiol Generation):

    • Prepare the antibody in a suitable, degassed buffer (e.g., PBS, pH 7.2) containing an EDTA salt (e.g., 1-2 mM) to chelate trace metals.

    • Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds of the antibody, exposing free thiol groups.[15][21] The molar ratio of reducing agent to antibody will determine the average number of thiols generated per antibody (and thus the final drug-to-antibody ratio, DAR).

    • Incubate at 37°C for 30-90 minutes.[15]

  • Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or a spin filtration device (e.g., 30 kDa MWCO), exchanging the antibody into the conjugation buffer (e.g., PBS, pH 7.2).[15][21]

  • Conjugation Reaction:

    • Dissolve the purified maleimide-PEG2-drug complex from Stage 1 in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMA, final concentration <10% v/v).[15][22]

    • Add the drug-linker solution to the reduced antibody solution. A typical molar excess of drug-linker to available thiols is 2-5 fold.

    • Incubate the reaction for 1-2 hours at 4°C or room temperature.[15]

  • Quenching: Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine or cysteine to react with any excess maleimide groups.

  • Purification of the ADC:

    • Remove unreacted drug-linker and quenching agent by purifying the final Antibody-Drug Conjugate.

    • Common methods include size-exclusion chromatography (SEC), tangential flow filtration (TFF), or protein A affinity chromatography.[15]

  • Characterization: Characterize the final ADC to determine purity, aggregation (by SEC), and the average DAR (typically by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry).[11][15]

Mandatory Visualizations

Diagram 1: Bioconjugation Reaction Principle

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Thiol Conjugation Linker Maleimide-PEG2-Hydrazide ActivatedDrug Maleimide-PEG2-Drug (Hydrazone Bond) Linker->ActivatedDrug Reaction with Aldehyde/Ketone Drug Drug-CHO (Carbonyl-containing Drug) Drug->ActivatedDrug Antibody Antibody-SH (Reduced Antibody) ADC Antibody-Drug Conjugate (Thioether Bond) ActivatedDrug->ADC Michael Addition with Thiol Antibody->ADC

Sequential reactions of the Maleimide-PEG2-hydrazide linker.
Diagram 2: Experimental Workflow for ADC Preparation

G start Start: Monoclonal Antibody reduction 1. Antibody Reduction (e.g., with TCEP/DTT) Generates Free Thiols (-SH) start->reduction purify_ab 2. Buffer Exchange (Remove Reducing Agent) reduction->purify_ab conjugation 3. Conjugation Add Maleimide-PEG2-Drug Linker purify_ab->conjugation quench 4. Quenching (e.g., with N-acetylcysteine) conjugation->quench purify_adc 5. Purification (e.g., SEC or TFF) quench->purify_adc characterize 6. Characterization (HIC, SEC, MS for DAR & Purity) purify_adc->characterize finish Final ADC Product characterize->finish

A typical workflow for creating an Antibody-Drug Conjugate (ADC).
Diagram 3: Conceptual Application in Targeted Drug Delivery

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Intracellular Space ADC ADC (Stable Hydrazone Bond) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome (Acidic pH ~5.5-6.0) Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH ~4.5-5.0) Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Hydrazone Cleavage & Drug Release Pathway Disruption of Cell Survival Pathways Drug->Pathway Apoptosis Cell Death (Apoptosis) Pathway->Apoptosis

Mechanism of action for an ADC utilizing a pH-sensitive linker.

References

An In-depth Technical Guide to Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Maleimide-PEG2-hydrazide TFA. It details the core functionalities of its constituent parts, presents quantitative data on its reactivity and stability, offers detailed experimental protocols for its application, and illustrates key processes through diagrams. This linker is a valuable tool in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs).[1][2][3]

Core Components and Functionality

This compound is a heterobifunctional crosslinker composed of three key components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide group, supplied as a trifluoroacetic acid (TFA) salt.

  • Maleimide Group: This entity is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. The reaction, a Michael addition, forms a stable thioether bond.[4][5] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4][6] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] However, above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine.[6]

  • PEG2 Spacer: The short, two-unit polyethylene glycol (PEG) spacer is hydrophilic, which helps to improve the solubility of the linker and the resulting conjugate in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • Hydrazide Group: The hydrazide moiety reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.[7][8] This reaction is particularly useful for targeting glycoproteins, such as antibodies, after mild oxidation of their carbohydrate domains to generate aldehyde groups. The hydrazone linkage is characteristically pH-sensitive; it is stable at physiological pH (~7.4) but is cleaved under acidic conditions found in endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7] This property is often exploited for the controlled intracellular release of therapeutic agents.[7][9]

  • TFA Salt: The linker is typically supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling as a solid. The TFA salt may need to be neutralized depending on the specific reaction conditions.

Chemical Structure
Compound Name Molecular Formula Molecular Weight
This compoundC₁₆H₂₃F₃N₄O₈456.37 g/mol

(Data sourced from multiple suppliers)[3][10][11]

Quantitative Data: Reactivity and Stability

The utility of this linker is defined by the kinetics and stability of the bonds it forms. The following tables summarize key quantitative parameters.

Table 1: Maleimide-Thiol Conjugation Parameters
ParameterValue/ConditionSignificance & Citation
Optimal pH Range 6.5 - 7.5Maximizes chemoselectivity for thiols over amines.[4][6]
Reaction Kinetics ~1,000x faster with thiols than amines at pH 7.0High efficiency and specificity for cysteine residues.[4][6]
Maleimide Group Stability Hydrolyzes (ring-opens) in aqueous solution, accelerated at pH > 7.5Aqueous solutions should be prepared fresh. The ring-opened maleic amide is unreactive to thiols.[6][12]
Thioether Bond Stability Susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione)This can lead to deconjugation in vivo. The bond is stabilized against this reversal if the thiosuccinimide ring hydrolyzes post-conjugation.[13][14][15]
Table 2: Hydrazide-Carbonyl Conjugation Parameters
ParameterValue/ConditionSignificance & Citation
Reaction pH Optimal kinetics around pH 4.5; proceeds at pH 5-7The reaction is acid-catalyzed.[16] Aniline can be used as a catalyst to improve reaction rates at near-neutral pH.[17]
Reaction Kinetics Second-order rate constants can range from 0.23–208 M⁻¹s⁻¹Highly dependent on the structure of the carbonyl compound and the presence of catalysts. Aldehydes react faster than ketones.[18]
Hydrazone Bond Stability Stable at physiological pH (~7.4), hydrolyzes at acidic pH (<6.5)Enables drug release in acidic intracellular compartments like endosomes and lysosomes.[7][9]
Hydrolysis Half-life (t½) Varies significantly; acylhydrazones are more stable at neutral pH but more labile at low pH. Aliphatic hydrazones are less stable than aromatic ones.The specific structure of the aldehyde/ketone partner is a critical determinant of stability.[7][19]

Experimental Protocols

The following are detailed methodologies for the common applications of this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation (ADC Synthesis)

This protocol describes the conjugation of a drug (payload) containing a thiol group and an antibody.

Step A: Generation of Aldehyde Groups on the Antibody

  • Preparation: Prepare the antibody in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS) at a concentration of 2-10 mg/mL.

  • Oxidation:

    • Prepare a fresh solution of sodium periodate (B1199274) (NaIO₄) in PBS.

    • Add NaIO₄ to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark for 30 minutes at room temperature. This reaction oxidizes the vicinal diols on the antibody's carbohydrate moieties to aldehydes.

  • Quenching & Purification:

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubating for 10 minutes.

    • Remove excess periodate and byproducts by buffer exchange into a conjugation buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0) using a desalting column (e.g., Sephadex G-25) or tangential flow filtration.

Step B: Conjugation of Linker-Payload to the Antibody

  • Prepare Linker-Payload: First, conjugate the this compound to your thiol-containing payload.

    • Dissolve the payload and a 1.5-fold molar excess of the linker in a suitable organic solvent (e.g., DMSO).

    • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA salt and facilitate the reaction.

    • Incubate for 1-2 hours at room temperature. Monitor by HPLC to confirm the formation of the maleimide-payload conjugate.

    • Use the crude product directly or purify if necessary.

  • Hydrazone Formation:

    • Dissolve the maleimide-payload conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add a 10- to 50-fold molar excess of the maleimide-payload solution to the purified, oxidized antibody from Step A. The final concentration of the organic solvent should ideally be below 10% (v/v).

    • Incubate the reaction for 4-16 hours at room temperature or 4°C, protected from light.

  • Purification of the ADC:

    • Remove unreacted linker-payload and solvent by size-exclusion chromatography (SEC) or dialysis into a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess purity and aggregation using SEC-HPLC and SDS-PAGE.

Protocol 2: Site-Specific Protein Labeling via Cysteine Residue

This protocol describes labeling a protein that has an available cysteine residue with a molecule containing a carbonyl group.

  • Prepare Carbonyl-Molecule: First, conjugate the this compound to your aldehyde/ketone-containing molecule.

    • Dissolve the carbonyl-molecule and a 1.5-fold molar excess of the linker in a reaction buffer (pH 5-6).

    • Incubate for 2-4 hours. Monitor by HPLC. Purify the hydrazone-linked product.

  • Prepare Protein:

    • Dissolve the protein containing a free cysteine residue in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.0). Protein concentration should be 1-10 mg/mL.

    • If the cysteine residues are in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[][21]

    • Remove the excess TCEP using a desalting column, buffer exchanging into the conjugation buffer.

  • Maleimide-Thiol Conjugation:

    • Dissolve the purified hydrazone-linked product from Step 1 in DMSO to make a 10 mM stock solution.[21][22]

    • Add a 10- to 20-fold molar excess of the stock solution to the reduced protein solution.[21]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching & Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of 1-2 mM.

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted materials.

Mandatory Visualizations

The following diagrams illustrate the core chemical reactions and a typical experimental workflow.

G cluster_0 Maleimide-Thiol Conjugation (pH 6.5-7.5) cluster_1 Hydrazide-Carbonyl Conjugation (Acid-Catalyzed) Maleimide Linker-Maleimide Thioether Stable Thioether Bond Maleimide->Thioether Michael Addition Thiol Protein-SH (Cysteine) Thiol->Thioether Hydrazide Linker-Hydrazide Hydrazone pH-Sensitive Hydrazone Bond Hydrazide->Hydrazone Condensation Carbonyl Antibody-CHO (Aldehyde) Carbonyl->Hydrazone

Caption: Core reaction chemistries of the bifunctional linker.

ADC_Workflow start Start: Antibody & Thiol-Payload ab_prep 1. Prepare Antibody (Buffer Exchange) start->ab_prep linker_payload 4. Prepare Maleimide-Payload (Linker + Thiol-Payload) start->linker_payload oxidation 2. Oxidize Antibody Glycans (NaIO₄) ab_prep->oxidation purify_ab 3. Purify Antibody (Desalting Column) oxidation->purify_ab ab_aldehyde Aldehyde-Activated Antibody conjugation 5. Conjugate (Antibody-CHO + Maleimide-Payload) ab_aldehyde->conjugation purify_ab->ab_aldehyde linker_payload->conjugation adc_product Crude ADC Product conjugation->adc_product purify_adc 6. Purify Final ADC (Size-Exclusion Chromatography) adc_product->purify_adc characterize 7. Characterize ADC (DAR, Purity, Aggregation) purify_adc->characterize end End: Purified ADC characterize->end

Caption: Experimental workflow for ADC synthesis.

G cluster_Functions Component Functionalities Linker Maleimide PEG2 Spacer Hydrazide MaleimideFunc Reacts with Thiols (e.g., Cysteine) Forms Stable Thioether Bond Linker:f0->MaleimideFunc PEGFunc Increases Solubility Provides Spatial Separation Linker:f1->PEGFunc HydrazideFunc Reacts with Carbonyls (e.g., Aldehydes) Forms pH-Cleavable Hydrazone Linker:f2->HydrazideFunc

Caption: Logical relationship of linker components to their functions.

References

An In-Depth Technical Guide to the Synthesis of Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Maleimide-PEG2-hydrazide TFA, a heterobifunctional linker critical in the field of bioconjugation and for the development of Antibody-Drug Conjugates (ADCs). This document outlines a plausible multi-step synthetic pathway, detailed experimental protocols, and key characterization data.

Introduction

This compound is a valuable chemical tool that incorporates three key functional components: a maleimide (B117702) group for covalent linkage to thiol-containing molecules such as antibodies, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and reduce aggregation, and a hydrazide moiety that can react with carbonyl groups (aldehydes or ketones). The trifluoroacetic acid (TFA) salt form ensures stability and solubility of the final compound. This linker's architecture allows for the precise and stable conjugation of biomolecules to drug payloads or imaging agents, a cornerstone of modern therapeutic and diagnostic development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₃F₃N₄O₈[1][2]
Molecular Weight 456.37 g/mol [1][2][3]
Appearance Colorless to light yellow liquid/oil[2][4]
Purity ≥95% - ≥98%[1]
Storage Conditions -80°C, protect from light[1]
Solubility Soluble in THF, DCM, DMF, and DMSO[4]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. The overall strategy involves the sequential construction of the PEGylated and protected hydrazide backbone, followed by the introduction of the maleimide functionality and final deprotection.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Synthesis of Intermediate C cluster_3 Step 4: Final Product Synthesis A 2-(2-Aminoethoxy)ethanol (B1664899) B N-Boc-2-(2-aminoethoxy)ethanol A->B Boc₂O, DCM C Intermediate A B->C D N-Boc-2-(2-(tosyloxy)ethoxy)ethanamine C->D 1. TsCl, Pyridine (B92270) E N-Boc-2-(2-(hydrazinyl)ethoxy)ethanamine (Intermediate B) D->E 2. Hydrazine (B178648) F Intermediate B G Maleamic acid precursor F->G Maleic anhydride (B1165640) H N-Boc-Maleimide-PEG2-hydrazide (Intermediate C) G->H Acetic anhydride, NaOAc I Intermediate C J This compound I->J TFA, DCM

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of N-Boc-2-(2-aminoethoxy)ethanol (Intermediate A)

This step involves the protection of the primary amine of 2-(2-aminoethoxy)ethanol with a tert-butoxycarbonyl (Boc) group.

  • Materials:

  • Procedure:

    • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM).

    • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the reaction mixture at room temperature.[5]

    • Stir the reaction for 12-16 hours and monitor its completion by Thin Layer Chromatography (TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., 50-70%) to yield N-Boc-2-(2-aminoethoxy)ethanol as a colorless oil.[5]

Step 2: Synthesis of N-Boc-2-(2-(hydrazinyl)ethoxy)ethanamine (Intermediate B)

This two-part step involves the activation of the hydroxyl group of Intermediate A, followed by nucleophilic substitution with hydrazine.

  • Materials:

    • N-Boc-2-(2-aminoethoxy)ethanol (Intermediate A)

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Hydrazine hydrate (B1144303)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Tosylation:

      • Dissolve Intermediate A (1.0 eq) in anhydrous DCM under an inert atmosphere.

      • Cool the solution to 0°C and add pyridine (1.5 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

      • Stir the reaction at 0°C for 1 hour and then at room temperature for 12-16 hours.

      • Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylated intermediate.

    • Hydrazinolysis:

      • Dissolve the tosylated intermediate in a suitable solvent like ethanol.

      • Add an excess of hydrazine hydrate (e.g., 10 eq) and heat the reaction mixture to reflux for 4-6 hours.

      • Monitor the reaction by TLC.

      • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

      • Purify the residue by column chromatography to yield Intermediate B.

Step 3: Synthesis of N-Boc-Maleimide-PEG2-hydrazide (Intermediate C)

This step involves the reaction of the free amine of Intermediate B with maleic anhydride to form a maleamic acid, which is then cyclized.

  • Materials:

    • N-Boc-2-(2-(hydrazinyl)ethoxy)ethanamine (Intermediate B)

    • Maleic anhydride

    • Acetic anhydride

    • Sodium acetate (anhydrous)

    • Acetone (anhydrous)

  • Procedure:

    • Maleamic Acid Formation:

      • Dissolve Intermediate B (1.0 eq) in anhydrous acetone.

      • Add maleic anhydride (1.0 eq) portion-wise at 0°C.

      • Stir the mixture at room temperature for 2-4 hours to form the maleamic acid precursor.

    • Cyclization:

      • To the solution containing the maleamic acid, add anhydrous sodium acetate (0.5 eq) and acetic anhydride (3.0 eq).

      • Heat the reaction mixture to 50-60°C for 4-6 hours.

      • Monitor the cyclization by TLC.

      • Once complete, cool the reaction and pour it into ice water.

      • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by column chromatography to yield Intermediate C.

Step 4: Synthesis of this compound (Final Product)

The final step is the deprotection of the Boc group under acidic conditions.

  • Materials:

    • N-Boc-Maleimide-PEG2-hydrazide (Intermediate C)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Intermediate C (1.0 eq) in DCM.

    • Cool the solution to 0°C and add trifluoroacetic acid (TFA) (e.g., 10-20 eq) dropwise.[6]

    • Stir the reaction at room temperature for 1-2 hours. The maleimide ring is generally stable under these conditions.

    • Monitor the deprotection by TLC.

    • Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound, as an oil. The product can be used without further purification or can be purified by preparative HPLC if necessary.

Characterization Data

The following table summarizes expected characterization data for the intermediates and the final product based on their chemical structures.

CompoundTechniqueExpected Data
N-Boc-2-(2-aminoethoxy)ethanol ¹H NMR (CDCl₃)δ 5.28 (br s, 1H), 3.74 (t, 2H), 3.59-3.54 (m, 4H), 3.32-3.28 (m, 2H), 1.44 (s, 9H).[5]
¹³C NMR (CDCl₃)δ 156.1, 79.2, 72.2, 70.2, 61.5, 40.3, 28.3.[5]
MS (ESI)m/z 206.1392 [M+H]⁺.[5]
This compound ¹H NMRSignals corresponding to the maleimide protons (~6.7 ppm), PEG chain protons (~3.6 ppm), and hydrazide protons.
MS (ESI)Expected m/z for the protonated molecule [C₁₀H₁₇N₄O₄]⁺.
Purity (HPLC)>95%

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the quality control and use of the synthesized this compound.

QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control cluster_application Application synthesis Final Synthesis Step 4 qc_start Crude Product synthesis->qc_start nmr ¹H NMR Analysis qc_start->nmr ms Mass Spectrometry qc_start->ms hplc HPLC Purity Check qc_start->hplc pass_qc Product Meets Specification (>95% Purity) nmr->pass_qc ms->pass_qc hplc->pass_qc fail_qc Purification Required pass_qc->fail_qc Fail storage Store at -80°C pass_qc->storage Pass fail_qc->hplc conjugation Bioconjugation Reaction (e.g., to Antibody) storage->conjugation

Caption: Quality control and application workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined synthetic route and experimental protocols are based on established and reliable chemical transformations. By following this guide, researchers and drug development professionals can effectively produce this key heterobifunctional linker for their applications in bioconjugation and the development of advanced therapeutics such as ADCs. It is imperative that all synthetic steps are conducted with appropriate safety precautions in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Maleimide-PEG2-hydrazide TFA, a heterobifunctional crosslinker, in bioconjugation applications, with a primary focus on the development of Antibody-Drug Conjugates (ADCs). This document outlines the chemical properties of the linker, detailed experimental protocols for a two-step conjugation strategy, methods for purification and characterization, and an overview of the mechanism of action of the resulting bioconjugate.

Introduction to this compound

This compound is a versatile crosslinking reagent that features two distinct reactive moieties at either end of a polyethylene (B3416737) glycol (PEG) spacer. The maleimide (B117702) group reacts specifically with sulfhydryl (thiol) groups, while the hydrazide group reacts with carbonyl groups (aldehydes and ketones). This bifunctionality allows for the sequential and controlled conjugation of two different molecules. A primary application of this linker is in the construction of ADCs, where it can be used to attach a cytotoxic drug to a monoclonal antibody (mAb).

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₁₆H₂₃F₃N₄O₈
Molecular Weight 456.37 g/mol
Purity Typically ≥95%
Physical Form Solid or oil
Solubility Soluble in organic solvents such as DMSO, DMF, and THF. Can be diluted into aqueous buffers for conjugation reactions, but prolonged exposure to aqueous environments should be avoided to prevent hydrolysis of the maleimide group.
Storage Conditions Store at -80°C, protected from light and moisture.

Experimental Protocols

A two-step sequential conjugation strategy is recommended to ensure specificity and maximize yield. This involves first reacting the maleimide group with a thiol-containing molecule (e.g., a cytotoxic drug), purifying the drug-linker intermediate, and then reacting the hydrazide group of the intermediate with an aldehyde-containing molecule (e.g., an oxidized antibody).

This protocol describes the conjugation of a thiol-containing cytotoxic drug (e.g., Monomethyl auristatin E - MMAE) to this compound.

Materials:

  • This compound

  • Thiol-containing cytotoxic drug (e.g., MMAE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 50 mM Phosphate buffer with 2 mM EDTA, pH 6.5-7.5

  • Quenching Solution: 1 M N-acetylcysteine in conjugation buffer

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Preparation of Reagents:

    • Allow this compound to warm to room temperature before opening the vial.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the thiol-containing drug in anhydrous DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, add the desired amount of the thiol-containing drug.

    • Add a 1.1 to 1.5-fold molar excess of the this compound stock solution to the drug solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add a 5-fold molar excess of the Quenching Solution (N-acetylcysteine) relative to the initial amount of the maleimide linker.

    • Incubate for 20 minutes at room temperature.

  • Purification of the Drug-Linker Intermediate:

    • Purify the resulting drug-linker-hydrazide conjugate using reverse-phase HPLC to remove unreacted drug, linker, and quenching agent.

    • Lyophilize the purified fractions to obtain the drug-linker intermediate as a solid.

  • Characterization:

    • Confirm the identity and purity of the drug-linker intermediate using LC-MS.

Quantitative Data for Maleimide-Thiol Conjugation:

ParameterRecommended ValueNotes
pH 6.5 - 7.5Optimal for specific reaction of maleimide with thiols, minimizing hydrolysis of the maleimide group and reaction with amines.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Reaction Time 1 - 2 hoursMonitor reaction progress by LC-MS if possible.
Molar Ratio (Linker:Drug) 1.1:1 to 1.5:1A slight excess of the linker ensures complete consumption of the valuable drug.
Expected Yield > 80%Dependent on the specific drug and reaction conditions.

This protocol describes the conjugation of the purified drug-linker-hydrazide intermediate to an antibody that has been glycosidically oxidized to generate aldehyde groups.

Materials:

  • Purified Drug-Linker-Hydrazide Intermediate

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (20 mM in Oxidation Buffer, freshly prepared)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Oxidation:

    • Buffer exchange the antibody into Oxidation Buffer to a concentration of 5-10 mg/mL.

    • Add an equal volume of the 20 mM sodium meta-periodate solution to the antibody solution.

    • Incubate for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding a 10-fold molar excess of glycerol (B35011).

    • Remove excess periodate (B1199274) and glycerol by buffer exchange into Conjugation Buffer using a desalting column or dialysis.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the purified drug-linker-hydrazide intermediate in DMSO.

    • Add a 10- to 20-fold molar excess of the drug-linker-hydrazide stock solution to the oxidized antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted drug-linker intermediate and any aggregates. The ADC will elute as the high molecular weight peak.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation state of the final ADC using SEC.

Quantitative Data for Hydrazide-Aldehyde Ligation:

ParameterRecommended ValueNotes
pH 5.0 - 6.0Optimal for the formation of a stable hydrazone bond.
Temperature Room Temperature or 4°CRoom temperature for faster reaction, 4°C for overnight incubation to minimize potential protein degradation.
Reaction Time 2 - 4 hours (RT) or overnight (4°C)Can be optimized based on the specific antibody and drug-linker.
Molar Ratio (Drug-Linker:Ab) 10:1 to 20:1A significant excess of the drug-linker drives the reaction to completion.
Expected DAR 2 - 4The Drug-to-Antibody Ratio is dependent on the number of accessible and oxidizable carbohydrate residues on the antibody and the efficiency of the conjugation reaction. It should be determined experimentally.

Visualization of Workflows and Mechanisms

The following diagram illustrates the two-step conjugation process for creating an ADC using this compound.

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Synthesis drug Thiol-containing Drug (e.g., MMAE) reaction1 Maleimide-Thiol Conjugation drug->reaction1 linker This compound linker->reaction1 intermediate Drug-Linker-Hydrazide Intermediate reaction1->intermediate purification1 Purification (RP-HPLC) intermediate->purification1 reaction2 Hydrazide-Aldehyde Ligation purification1->reaction2 Purified Intermediate antibody Monoclonal Antibody (mAb) oxidation Oxidation (NaIO₄) antibody->oxidation oxidized_ab Oxidized mAb (Aldehyde-containing) oxidation->oxidized_ab oxidized_ab->reaction2 adc Antibody-Drug Conjugate (ADC) reaction2->adc purification2 Purification (SEC) adc->purification2 final_adc Purified ADC purification2->final_adc

Caption: Two-step experimental workflow for ADC synthesis.

This diagram illustrates the general mechanism of action of an ADC, from binding to a cancer cell to inducing apoptosis.

G cluster_cell Cancer Cell adc ADC binding Binding adc->binding receptor Tumor Antigen (Receptor) receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release payload Cytotoxic Payload (e.g., MMAE) release->payload target Intracellular Target (e.g., Tubulin) payload->target apoptosis Apoptosis target->apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Application Notes and Protocols: Maleimide-PEG2-hydrazide TFA Reaction with Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Maleimide-PEG2-hydrazide TFA in bioconjugation, specifically focusing on its reaction with thiol groups. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3][4]

Introduction

This compound is a heterobifunctional linker containing a maleimide (B117702) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide group.[5][6][7] The maleimide moiety reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[8][9] This reaction, a Michael addition, is highly efficient and selective for thiols when conducted under mild, near-neutral pH conditions.[9][10]

The PEG spacer enhances solubility and can reduce immunogenicity of the resulting conjugate. The hydrazide group provides a reactive handle for subsequent conjugation to carbonyl groups (aldehydes or ketones), often present on cytotoxic drugs or other payload molecules after oxidative cleavage of a sugar moiety. This dual reactivity makes this compound a popular choice for constructing ADCs, where a cytotoxic agent is precisely linked to a targeting antibody.[1][2][3]

Reaction Mechanism

The conjugation of a thiol group with a maleimide proceeds via a Michael addition. The nucleophilic thiol attacks the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.

G cluster_reactants Reactants cluster_product Product Thiol R-SH (Thiol-containing molecule) Conjugate R-S-Maleimide-PEG2-hydrazide (Stable Thioether Bond) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Maleimide This compound Maleimide->Conjugate

Caption: Reaction of a thiol group with this compound.

Experimental Protocols

Protocol 1: General Procedure for Protein-Maleimide Conjugation

This protocol outlines the fundamental steps for conjugating a thiol-containing protein (e.g., an antibody) with this compound.

1. Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound (store at -80°C, protect from light)[11]

  • Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES).[8] Degas the buffer before use.[8][12]

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Solvent for Maleimide: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[8]

  • Purification system (e.g., size-exclusion chromatography, dialysis).[8][13]

2. Procedure:

  • Step 1: Prepare the Protein Solution

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[8]

  • Step 2: (Optional) Reduction of Disulfide Bonds

    • To increase the number of available thiol groups, disulfide bonds within the protein can be reduced.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[8]

    • Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[12][14]

    • If using DTT, it must be removed by dialysis or desalting column before adding the maleimide linker to prevent it from reacting with the maleimide.

  • Step 3: Prepare the this compound Solution

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. Aqueous solutions should be prepared immediately before use as the maleimide group can hydrolyze over time.[13]

  • Step 4: Conjugation Reaction

    • While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the maleimide linker over the protein.[10][12][14][15] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[14][15] Protect the reaction from light.

  • Step 5: Purification of the Conjugate

    • Remove the unreacted maleimide linker and any other small molecules using size-exclusion chromatography (e.g., Sephadex column), dialysis, or ultrafiltration.[8][13]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

To determine the conjugation efficiency, it is often useful to quantify the number of free thiol groups before and after the reaction.

1. Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Protein sample (before and after conjugation)

2. Procedure:

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Dilute the protein samples in the reaction buffer.

  • Add Ellman's Reagent solution to the samples and standards.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in the samples by comparing their absorbance to the standard curve.

Quantitative Data Summary

The efficiency of the maleimide-thiol conjugation is influenced by several factors. The following tables summarize key quantitative parameters.

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for high selectivity towards thiols over amines.[10][12] Below pH 6.5, the reaction is slow; above pH 7.5, maleimide hydrolysis and reaction with amines increase.[10]
Temperature 4°C or Room Temperature (20-25°C)4°C for longer incubations (overnight) to maintain protein stability.[10] Room temperature for faster reactions (30 mins - 2 hours).[10]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[10][12] The optimal ratio can depend on the specific biomolecules and may require optimization.[16]
MoleculeMaleimide:Thiol RatioReaction TimeTemperatureConjugation Efficiency
cRGDfK Peptide2:130 minRoom Temp84 ± 4%
11A4 Nanobody5:12 hoursRoom Temp58 ± 12%
Data adapted from a study on nanoparticle conjugation and may vary for other applications.[16]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in degassed buffer) B Optional: Reduce Disulfides (e.g., with TCEP) A->B D Combine Reactants (10-20x molar excess of maleimide) B->D C Prepare Maleimide-PEG2-Hydrazide Solution (e.g., 10 mM in DMSO) C->D E Incubate (2h at RT or overnight at 4°C) D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize Conjugate (e.g., Mass Spectrometry, HPLC) F->G

Caption: General experimental workflow for maleimide-thiol conjugation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pHEnsure the reaction buffer is within the pH 6.5-7.5 range.[12]
Insufficient free thiolsReduce disulfide bonds with TCEP prior to conjugation.[8] Quantify free thiols with Ellman's reagent.[12]
Incorrect stoichiometryOptimize the molar ratio of maleimide to thiol; a 10-20 fold excess of maleimide is a good starting point.[12]
Hydrolysis of maleimidePrepare maleimide stock solutions fresh in anhydrous solvent. Avoid alkaline pH.[10]
Lack of Selectivity pH is too highLower the reaction pH to below 7.5 to minimize reaction with amines.[10]
Protein Precipitation High concentration of organic solventMinimize the volume of the maleimide stock solution added to the aqueous protein solution.
Protein instabilityPerform the reaction at 4°C.[10]

Conclusion

The reaction between this compound and thiol groups is a robust and highly specific method for bioconjugation.[9] By carefully controlling the reaction conditions, particularly pH and stoichiometry, researchers can achieve high conjugation efficiencies. This linker is an essential component in the construction of complex biomolecules, most notably in the field of antibody-drug conjugates for targeted cancer therapy.[9]

References

Application Notes and Protocols for Hydrazide-Aldehyde Ligation with Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-PEG2-hydrazide TFA is a heterobifunctional crosslinker designed for the versatile and efficient conjugation of biomolecules. This linker possesses two distinct reactive moieties: a hydrazide group for reaction with aldehydes, and a maleimide (B117702) group for reaction with thiols (sulfhydryl groups). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1] This dual reactivity makes it an ideal tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), where a payload (drug) is first linked to the hydrazide and the resulting complex is then conjugated to a thiol-containing biomolecule like an antibody.[2]

This document provides detailed application notes and protocols for the use of this compound in a two-step conjugation strategy.

Reaction Principle

The conjugation strategy involves two orthogonal ligation steps:

  • Hydrazide-Aldehyde Ligation: The hydrazide group of the linker reacts with an aldehyde-containing molecule (e.g., a payload, dye, or other label) to form a stable hydrazone bond. This reaction is typically carried out under mild acidic to neutral conditions and can be accelerated by the use of a catalyst such as aniline (B41778).[3][4]

  • Maleimide-Thiol Ligation: The maleimide group of the linker-payload conjugate reacts with a thiol group (e.g., from a cysteine residue on an antibody or other protein) to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[5]

Below is a diagram illustrating the two-step conjugation workflow.

G cluster_0 Step 1: Hydrazide-Aldehyde Ligation cluster_1 Step 2: Maleimide-Thiol Ligation Aldehyde-Payload Aldehyde-Payload Linker-Payload Maleimide-PEG2-Payload (Hydrazone bond) Aldehyde-Payload->Linker-Payload Hydrazide reaction Linker This compound Linker->Linker-Payload Thiol-Antibody Thiol-containing Antibody ADC Antibody-Drug Conjugate (Thioether bond) Linker-Payload->ADC Maleimide reaction Thiol-Antibody->ADC

Two-step conjugation workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for hydrazide-aldehyde and maleimide-thiol ligations based on literature for similar chemistries. It is important to note that optimal conditions may vary depending on the specific reactants.

Table 1: Hydrazide-Aldehyde Ligation Parameters

ParameterRecommended Range/ValueNotes
pH 5.0 - 7.0Hydrazone bond formation is favored in this pH range.[3]
Catalyst Aniline (10-100 mM)Aniline can significantly increase the reaction rate at neutral pH.[4][6]
Reaction Time 1 - 24 hoursDependent on reactant concentrations, temperature, and catalyst presence.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for sensitive molecules.
Hydrazone Bond Stability Stable at neutral pH, labile at acidic pH (<5)The stability is influenced by the substituents on the aldehyde and hydrazide.[7][8]
Reaction Rate Constant (k₁) 10¹ - 10³ M⁻¹s⁻¹ (with catalyst)Varies significantly with the structure of the reactants and presence of a catalyst.[6]

Table 2: Maleimide-Thiol Ligation Parameters

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for specific reaction with thiols. Above pH 7.5, maleimide hydrolysis and reaction with amines can occur.[5]
Reaction Time 1 - 4 hours (at RT) or overnight (at 4°C)Dependent on reactant concentrations and temperature.[9][10]
Temperature 4°C to Room Temperature (20-25°C)Room temperature is generally sufficient for efficient conjugation.[9]
Molar Excess of Maleimide 10 - 20 fold over thiolUsed to drive the reaction to completion.[10]
Thioether Bond Stability Generally stableSome studies suggest potential for retro-Michael reaction, which can be mitigated by hydrolysis of the thiosuccinimide ring.[11]
Quenching Agent Cysteine, β-mercaptoethanolUsed to cap unreacted maleimide groups.[12][13]

Experimental Protocols

Protocol 1: Conjugation of an Aldehyde-Containing Payload to this compound

This protocol describes the first step of the conjugation, where an aldehyde-functionalized payload (e.g., a drug, fluorophore) is reacted with the hydrazide moiety of the linker.

Materials:

  • Aldehyde-containing payload

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Aniline (optional, as a catalyst)

  • Purification column (e.g., C18 reverse-phase HPLC column)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve the aldehyde-containing payload in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

    • Dissolve this compound in the Conjugation Buffer to a final concentration of 10 mM.

  • Hydrazide-Aldehyde Ligation:

    • In a reaction vessel, add the aldehyde-containing payload solution to the this compound solution. A slight molar excess (1.1 to 1.5-fold) of the hydrazide linker is recommended.

    • If using a catalyst, add aniline to a final concentration of 10-50 mM from a freshly prepared stock solution in the Conjugation Buffer.

    • Incubate the reaction mixture for 2-4 hours at room temperature (20-25°C) or overnight at 4°C with gentle stirring.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by reverse-phase HPLC (RP-HPLC) by observing the consumption of the reactants and the formation of the product.[4]

  • Purification of the Maleimide-PEG2-Payload Conjugate:

    • Purify the reaction mixture using RP-HPLC with a C18 column and a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to separate the desired conjugate from unreacted starting materials and byproducts.

    • Lyophilize the fractions containing the pure product.

  • Characterization:

    • Confirm the identity and purity of the Maleimide-PEG2-Payload conjugate by mass spectrometry (e.g., ESI-MS) and HPLC analysis.

Protocol 2: Conjugation of the Maleimide-PEG2-Payload to a Thiol-Containing Antibody

This protocol outlines the second step, where the purified Maleimide-PEG2-Payload conjugate is reacted with a thiol-containing antibody.

Materials:

  • Thiol-containing antibody (e.g., antibody with reduced interchain disulfides or engineered cysteines)

  • Purified Maleimide-PEG2-Payload conjugate

  • Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2

  • Reducing agent (if needed, e.g., TCEP or DTT)

  • Quenching Solution: 100 mM N-acetyl-L-cysteine in PBS

  • Purification column (e.g., Size-Exclusion Chromatography (SEC) column like Sephadex G-25)

Procedure:

  • Preparation of the Thiol-Containing Antibody:

    • If the antibody does not have free thiols, reduce the interchain disulfide bonds by incubating the antibody (e.g., at 10 mg/mL) with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column equilibrated with the Conjugation Buffer.

  • Maleimide-Thiol Ligation:

    • Dissolve the purified Maleimide-PEG2-Payload conjugate in the Conjugation Buffer.

    • Add the Maleimide-PEG2-Payload conjugate to the thiol-containing antibody solution. A 5-10 fold molar excess of the maleimide conjugate over the antibody's thiol groups is recommended.[14]

    • Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C) or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 1-2 mM to cap any unreacted maleimide groups.[13]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC from unreacted payload-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).[15]

  • Characterization of the Final ADC:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the integrity of the conjugate by SDS-PAGE analysis.

Visualizations

The following diagrams illustrate the key chemical reactions and a logical workflow for troubleshooting common issues during the conjugation process.

G R1-CHO Aldehyde R1-CH=N-NH-Linker-Maleimide Hydrazone-Linked Conjugate R1-CHO->R1-CH=N-NH-Linker-Maleimide Hydrazone Formation (pH 5-7) H2N-NH-Linker-Maleimide Hydrazide-Linker-Maleimide H2N-NH-Linker-Maleimide->R1-CH=N-NH-Linker-Maleimide H2O H₂O R1-CH=N-NH-Linker-Maleimide->H2O

Hydrazide-Aldehyde Ligation Reaction.

G Antibody-SH Thiol-containing Antibody Antibody-S-Linker-Payload Thioether-Linked ADC Antibody-SH->Antibody-S-Linker-Payload Michael Addition (pH 6.5-7.5) Maleimide-Linker-Payload Maleimide-Linked Payload Maleimide-Linker-Payload->Antibody-S-Linker-Payload

Maleimide-Thiol Ligation Reaction.

G Start Low Conjugation Yield? Check_pH_Hydrazide Hydrazide Reaction pH in 5.0-7.0 range? Start->Check_pH_Hydrazide Step 1 Issue Check_pH_Maleimide Maleimide Reaction pH in 6.5-7.5 range? Start->Check_pH_Maleimide Step 2 Issue Adjust_pH_Hydrazide Adjust pH to 5.0-7.0 Check_pH_Hydrazide->Adjust_pH_Hydrazide No Check_Molar_Ratio Sufficient molar excess of linker? Check_pH_Hydrazide->Check_Molar_Ratio Yes Add_Catalyst Consider adding Aniline catalyst Adjust_pH_Hydrazide->Add_Catalyst Adjust_pH_Maleimide Adjust pH to 6.5-7.5 Check_pH_Maleimide->Adjust_pH_Maleimide No Check_Thiol Sufficient free thiols on antibody? Check_pH_Maleimide->Check_Thiol Yes Adjust_pH_Maleimide->Check_Thiol Optimize_Reduction Optimize antibody reduction step Check_Thiol->Optimize_Reduction No Check_Thiol->Check_Molar_Ratio Yes Optimize_Reduction->Check_Molar_Ratio Increase_Molar_Ratio Increase molar excess of linker Check_Molar_Ratio->Increase_Molar_Ratio No Check_Purity Reactants pure and active? Check_Molar_Ratio->Check_Purity Yes Increase_Molar_Ratio->Check_Purity Verify_Purity Verify reactant purity and activity Check_Purity->Verify_Purity No Success Successful Conjugation Check_Purity->Success Yes

Troubleshooting workflow.

References

Application Notes and Protocols for Maleimide-PEG2-hydrazide TFA in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-PEG2-hydrazide TFA is a heterobifunctional crosslinker paramount to the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.[1][2][3] This linker possesses two reactive moieties: a maleimide (B117702) group that forms a stable covalent bond with thiol groups present on antibodies or other targeting proteins, and a hydrazide group that reacts with carbonyl groups (aldehydes or ketones) on a cytotoxic payload to form a pH-sensitive hydrazone bond.[4][5][6] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation.[7]

The key feature of the hydrazone linkage is its stability at physiological pH (around 7.4) and its susceptibility to hydrolysis under the acidic conditions characteristic of tumor microenvironments and intracellular compartments like endosomes and lysosomes.[5] This pH-dependent cleavage facilitates the targeted release of the cytotoxic drug at the tumor site, minimizing systemic toxicity and improving the therapeutic index of the ADC.

This document provides detailed protocols for the conjugation of this compound to a targeting antibody and a carbonyl-containing payload, methods for the characterization of the resulting ADC, and a summary of relevant data.

Chemical Properties and Storage

PropertyValue
Molecular Formula C16H23F3N4O8
Molecular Weight 456.37 g/mol
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions Store at -20°C to -80°C, protect from moisture and light.[3]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Carbonyl-Containing Payload to an Antibody

This protocol outlines a two-step process: first, the conjugation of the this compound linker to the antibody, followed by the conjugation of the carbonyl-containing drug to the linker-modified antibody.

Materials:

  • Targeting antibody (e.g., IgG)

  • This compound

  • Carbonyl-containing cytotoxic payload

  • Reducing agent (e.g., TCEP or DTT)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA

  • Reaction Buffer for Hydrazone Formation: Acetate buffer, pH 4.5-5.5

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Step 1: Antibody Reduction and Linker Conjugation

This step involves the reduction of interchain disulfide bonds on the antibody to generate free thiol groups for reaction with the maleimide moiety of the linker.

  • Antibody Preparation: Prepare a solution of the antibody in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Reduction: Add a 10-20 molar excess of the reducing agent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours.

  • Purification: Remove the excess reducing agent by SEC or TFF, exchanging the buffer back to Conjugation Buffer.

  • Linker Conjugation: Immediately after purification, add a 5-10 molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the reduced antibody solution.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine relative to the linker to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the antibody-linker conjugate by SEC or TFF to remove excess linker and quenching reagent. The buffer should be exchanged to the Reaction Buffer for Hydrazone Formation.

Step 2: Drug Conjugation

This step involves the formation of a hydrazone bond between the hydrazide group on the antibody-linker conjugate and the carbonyl group on the cytotoxic payload.

  • Payload Preparation: Prepare a stock solution of the carbonyl-containing payload in anhydrous DMSO or DMF.

  • Drug Conjugation: Add a 3-5 molar excess of the payload solution to the purified antibody-linker conjugate in the Reaction Buffer. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Reaction: Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation. The reaction can be monitored by UV-Vis spectroscopy or HPLC.

  • Purification: Purify the final ADC by SEC or TFF to remove unreacted payload and any aggregates. The buffer should be exchanged to a formulation buffer suitable for storage (e.g., PBS at pH 7.4).

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods:

  • UV-Vis Spectroscopy: This method relies on the distinct UV absorbance of the antibody (at 280 nm) and the payload at its specific maximum wavelength. The DAR can be calculated using the Beer-Lambert law.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The peak areas of the different species can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weights of the different ADC species, from which the DAR can be precisely calculated.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths to determine concentrations of antibody and drug.Simple, rapid, and requires minimal specialized equipment.Can be inaccurate if the payload's absorbance spectrum overlaps with the antibody's or if the extinction coefficients are not accurately known.
HIC-HPLC Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.Provides information on the distribution of drug-loaded species.Requires method development and may not be suitable for all ADCs.
Mass Spectrometry Directly measures the mass of the intact ADC and its subunits.Highly accurate and provides detailed information on the different drug-loaded species.Requires specialized instrumentation and expertise.

2. Analysis of Purity and Aggregation

  • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments. A high percentage of monomer indicates a stable and desirable product.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.

3. Assessment of Stability

  • In Vitro Plasma Stability: The ADC is incubated in plasma at 37°C for various time points. The amount of released drug is quantified by methods such as LC-MS/MS to determine the stability of the linker.

  • pH Stability of Hydrazone Bond: The ADC is incubated in buffers of varying pH (e.g., pH 5.0 and pH 7.4) to assess the rate of drug release. This confirms the pH-sensitive nature of the hydrazone linkage.

Visualizations

cluster_0 Step 1: Antibody-Linker Conjugation Antibody Antibody Reduced_Antibody Reduced Antibody (Free Thiols) Antibody->Reduced_Antibody Reduction (TCEP/DTT) Antibody_Linker Antibody-Linker Conjugate Reduced_Antibody->Antibody_Linker Thiol-Maleimide Reaction (pH 7.2-7.5) Linker This compound Linker->Antibody_Linker

Workflow for Antibody-Linker Conjugation.

cluster_1 Step 2: Drug Conjugation Antibody_Linker Antibody-Linker (Hydrazide) ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC Hydrazone Formation (pH 4.5-5.5) Payload Carbonyl-Payload Payload->ADC

Workflow for Drug Conjugation to Antibody-Linker.

cluster_2 Targeted Drug Delivery Mechanism ADC_Circulation ADC in Circulation (Stable at pH 7.4) Tumor_Microenvironment Tumor Microenvironment (Acidic pH) ADC_Circulation->Tumor_Microenvironment Internalization Internalization into Tumor Cell Tumor_Microenvironment->Internalization Drug_Release Drug Release in Endosome/Lysosome Internalization->Drug_Release Hydrazone Cleavage Cell_Death Tumor Cell Death Drug_Release->Cell_Death

Signaling pathway of ADC action.

Conclusion

This compound is a versatile and effective linker for the development of targeted ADCs. Its bifunctional nature allows for the straightforward conjugation of antibodies and carbonyl-containing payloads, while the pH-sensitive hydrazone bond provides a mechanism for controlled drug release in the tumor microenvironment. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and scientists working in the field of targeted drug delivery. Careful optimization of reaction conditions and thorough characterization of the final ADC product are crucial for the successful development of safe and effective cancer therapeutics.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Maleimide-PEG2-hydrazide TFA is a cleavable linker that offers several advantages for ADC development. It features a maleimide (B117702) group for site-specific conjugation to cysteine residues on the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility and reduce aggregation, and a hydrazide group that forms a pH-sensitive hydrazone bond with a carbonyl-containing payload. This acid-labile hydrazone linkage is designed to be stable in the bloodstream at physiological pH (~7.4) but is cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within target cancer cells, ensuring controlled release of the cytotoxic agent.[][]

These application notes provide a comprehensive overview and detailed protocols for the development of ADCs using this compound, with a focus on a two-step conjugation strategy. This involves the initial reaction of the linker with a carbonyl-containing payload (e.g., doxorubicin) to form a linker-payload conjugate, followed by the conjugation of this complex to a thiolated monoclonal antibody.

Data Presentation

The following tables summarize representative quantitative data that can be expected during the development of an ADC using this compound and a doxorubicin (B1662922) payload. Note: This data is for illustrative purposes and actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: ADC Conjugation and Purification

ParameterRepresentative ValueMethod of Analysis
Molar Ratio (Linker-Payload:Antibody)5:1-
Conjugation Efficiency>90%SDS-PAGE, HIC-HPLC
ADC Yield after Purification65%UV-Vis Spectroscopy
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC, Mass Spectrometry
Monomer Purity>98%Size Exclusion Chromatography (SEC)

Table 2: In Vitro Cytotoxicity of ADC

Cell LineAntigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Doxorubicin IC50 (nM)
SK-BR-3High15>10005
MCF-7Low850>10008
MDA-MB-468Negative>1000>100012

Experimental Protocols

Protocol 1: Preparation of Linker-Payload Conjugate (Maleimide-PEG2-doxorubicin)

This protocol describes the formation of a hydrazone bond between this compound and the ketone group on doxorubicin.

Materials:

  • This compound

  • Doxorubicin hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

Procedure:

  • Dissolve doxorubicin hydrochloride in anhydrous DMF.

  • Add DIPEA to neutralize the hydrochloride salt.

  • Add a 1.2 molar excess of this compound to the doxorubicin solution.

  • Add a catalytic amount of TFA to facilitate the hydrazone bond formation.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Upon completion, purify the Maleimide-PEG2-doxorubicin conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a red solid.

  • Characterize the conjugate by mass spectrometry to confirm its identity.

Protocol 2: Antibody Reduction (Thiolation)

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • PBS, pH 7.2

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.2.

  • Prepare a fresh stock solution of TCEP in PBS.

  • Add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubate the mixture at 37°C for 1 hour.

  • Remove excess TCEP by passing the reduced antibody through a pre-equilibrated desalting column with PBS, pH 7.2.

  • Immediately use the thiolated antibody in the conjugation reaction.

Protocol 3: ADC Conjugation and Purification

This protocol describes the conjugation of the Maleimide-PEG2-doxorubicin to the thiolated antibody.

Materials:

  • Thiolated antibody from Protocol 2

  • Maleimide-PEG2-doxorubicin from Protocol 1

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.2

  • N-acetylcysteine (NAC)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Dissolve the Maleimide-PEG2-doxorubicin in a minimal amount of DMSO.

  • Slowly add a 5-fold molar excess of the dissolved Maleimide-PEG2-doxorubicin to the thiolated antibody solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 2 hours, protected from light.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the linker-payload.

  • Incubate for an additional 20 minutes.

  • Purify the ADC from unconjugated linker-payload and other small molecules using an SEC system with PBS as the mobile phase.

  • Collect the fractions corresponding to the monomeric ADC.

  • Determine the protein concentration and drug-to-antibody ratio (DAR).

Protocol 4: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., 495 nm for doxorubicin).

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

B. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Inject the purified ADC onto an SEC column.

  • Analyze the chromatogram to determine the percentage of monomer, dimer, and other high molecular weight species.

C. DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

  • Inject the purified ADC onto a HIC column.

  • Use a decreasing salt gradient to elute the different drug-loaded species.

  • The peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4) can be resolved and their relative abundance determined.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Replace the medium in the wells with the prepared solutions.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: ADC Conjugation cluster_3 Step 4: Purification & Characterization Linker This compound Reaction1 Hydrazone Bond Formation (Acid Catalyst) Linker->Reaction1 Payload Doxorubicin (with ketone) Payload->Reaction1 LinkerPayload Maleimide-PEG2-Doxorubicin Reaction1->LinkerPayload Reaction2 Maleimide-Thiol Conjugation LinkerPayload->Reaction2 Antibody Monoclonal Antibody (with disulfide bonds) Reduction Reduction with TCEP Antibody->Reduction ThiolatedAntibody Thiolated Antibody Reduction->ThiolatedAntibody ThiolatedAntibody->Reaction2 ADC_raw Crude ADC Reaction2->ADC_raw Purification Purification (SEC) ADC_raw->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity) Purified_ADC->Characterization ADC_Mechanism_of_Action ADC_circ ADC in Circulation (pH 7.4, Stable Linker) Binding Binding to Antigen on Cancer Cell ADC_circ->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome (pH 5.5-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Hydrazone Linker Cleavage Lysosome->Cleavage Payload_release Doxorubicin Release Cleavage->Payload_release DNA_damage DNA Intercalation & Topoisomerase II Inhibition Payload_release->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR p53_activation p53 Activation ATM_ATR->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis p21_activation p21 Activation p53_activation->p21_activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21_activation->Cell_Cycle_Arrest

References

Application Notes and Protocols for Bioconjugation using Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-PEG2-hydrazide TFA is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This reagent is particularly valuable in the field of biopharmaceuticals, especially in the development of Antibody-Drug Conjugates (ADCs). It features two distinct reactive moieties at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer:

  • A maleimide (B117702) group , which reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.

  • A hydrazide group , which reacts with carbonyl groups (aldehydes and ketones). Aldehydes can be generated on glycoproteins through mild periodate (B1199274) oxidation of their carbohydrate moieties.

The PEG2 linker provides a short spacer that enhances the water solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties. This document provides detailed protocols for the use of this compound in bioconjugation and outlines key characterization techniques for the resulting conjugates.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Protein-Peptide Conjugation: Creating well-defined protein-peptide complexes for various research applications.

  • Immobilization of Biomolecules: Attaching proteins or peptides to surfaces or beads that have been functionalized with either thiol or carbonyl groups.

  • Fluorescent Labeling: Conjugating fluorescent probes to proteins or glycoproteins for imaging studies.

Experimental Protocols

Two primary strategies can be employed for bioconjugation with this compound, depending on the nature of the biomolecules to be conjugated.

Protocol 1: Two-Step Conjugation via Maleimide-Thiol Reaction First

This protocol is suitable when one biomolecule contains a free thiol group (e.g., a protein with a cysteine residue) and the other presents a carbonyl group (e.g., an oxidized glycoprotein (B1211001) or a molecule with a ketone handle).

Workflow for Protocol 1

G cluster_0 Step 1: Activation of Thiol-Containing Biomolecule cluster_1 Step 2: Conjugation to Carbonyl-Containing Biomolecule cluster_2 Step 3: Purification and Characterization Thiol-Biomolecule Thiol-Biomolecule Linker This compound Thiol-Biomolecule->Linker React Activated_Intermediate Hydrazide-PEG2-Biomolecule Linker->Activated_Intermediate Formation of Carbonyl-Biomolecule Carbonyl-Biomolecule Activated_Intermediate->Carbonyl-Biomolecule React Final_Conjugate Biomolecule-Linker-Biomolecule Carbonyl-Biomolecule->Final_Conjugate Formation of Purification Purification Final_Conjugate->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for two-step conjugation starting with the maleimide-thiol reaction.

Methodology

  • Preparation of Thiol-Containing Biomolecule (e.g., Antibody):

    • If the antibody's hinge region disulfides are to be used for conjugation, they must first be reduced.

    • Dissolve the antibody in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

    • Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent by desalting or dialysis into a conjugation buffer (e.g., PBS, pH 7.2-7.5, with 1-2 mM EDTA).

  • Reaction with this compound:

    • Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Add a 5- to 20-fold molar excess of the linker solution to the reduced antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the Activated Intermediate:

    • Remove the excess linker by size-exclusion chromatography (SEC) or dialysis. The resulting product is the antibody-PEG2-hydrazide intermediate.

  • Preparation of Carbonyl-Containing Biomolecule (e.g., Oxidized Glycoprotein or Drug):

    • If using a glycoprotein, generate aldehyde groups by periodate oxidation.

    • Dissolve the glycoprotein in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add sodium periodate (NaIO₄) to a final concentration of 1-10 mM.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Quench the reaction by adding a 10-fold molar excess of glycerol.

    • Purify the oxidized glycoprotein by desalting or dialysis into a conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Conjugation of Activated Intermediate to Carbonyl-Containing Biomolecule:

    • Mix the purified antibody-PEG2-hydrazide intermediate with the oxidized glycoprotein or carbonyl-containing drug. A 1.5- to 5-fold molar excess of the hydrazide-activated antibody over the carbonyl-containing molecule is recommended.

    • Incubate for 2-4 hours at room temperature. The reaction forms a stable hydrazone bond.

  • Purification and Characterization of the Final Conjugate:

    • Purify the final conjugate using SEC to remove any unreacted components.

    • Characterize the conjugate as described in the "Characterization of Final Conjugate" section below.

Protocol 2: Two-Step Conjugation via Hydrazide-Carbonyl Reaction First

This protocol is advantageous when the thiol-containing biomolecule is more sensitive or valuable, as it is introduced in the final step.

Workflow for Protocol 2

G cluster_0 Step 1: Activation of Carbonyl-Containing Biomolecule cluster_1 Step 2: Conjugation to Thiol-Containing Biomolecule cluster_2 Step 3: Purification and Characterization Carbonyl-Biomolecule Carbonyl-Biomolecule Linker This compound Carbonyl-Biomolecule->Linker React Activated_Intermediate Maleimide-PEG2-Biomolecule Linker->Activated_Intermediate Formation of Thiol-Biomolecule Thiol-Biomolecule Activated_Intermediate->Thiol-Biomolecule React Final_Conjugate Biomolecule-Linker-Biomolecule Thiol-Biomolecule->Final_Conjugate Formation of Purification Purification Final_Conjugate->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for two-step conjugation starting with the hydrazide-carbonyl reaction.

Methodology

  • Preparation of Carbonyl-Containing Biomolecule:

    • Follow the procedure described in step 4 of Protocol 1 to generate aldehyde groups on a glycoprotein or to prepare a solution of a molecule with a native ketone or aldehyde.

  • Reaction with this compound:

    • Dissolve the this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Add a 10- to 50-fold molar excess of the linker solution to the carbonyl-containing biomolecule solution.

    • Incubate for 2-4 hours at room temperature.

  • Purification of the Activated Intermediate:

    • Remove the excess linker by desalting, dialysis, or SEC. The resulting product is the maleimide-activated biomolecule.

  • Preparation of Thiol-Containing Biomolecule:

    • If necessary, reduce the disulfide bonds of the protein or peptide as described in step 1 of Protocol 1.

    • Ensure the biomolecule is in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5, with 1-2 mM EDTA).

  • Conjugation of Activated Intermediate to Thiol-Containing Biomolecule:

    • Mix the purified maleimide-activated intermediate with the thiol-containing biomolecule. A 1.5- to 5-fold molar excess of the maleimide-activated molecule is recommended.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization of the Final Conjugate:

    • Purify the final conjugate using SEC.

    • Characterize the conjugate as described in the following section.

Characterization of the Final Conjugate

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the bioconjugate.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: This is a simple method if the drug has a distinct UV-Vis absorbance from the antibody. The concentrations of the antibody (at 280 nm) and the drug (at its λmax) can be determined, and the DAR can be calculated.[1]

    • Hydrophobic Interaction Chromatography (HIC): HIC separates species based on the number of conjugated drug molecules, as each addition increases the hydrophobicity of the ADC. The weighted average of the peak areas gives the average DAR.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the distribution of drug-loaded species and an accurate average DAR.[2][3]

  • Analysis of Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric conjugate from aggregates and fragments.[4]

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, can confirm the covalent linking of the drug and antibody and assess the purity of the conjugate.

  • Confirmation of Conjugation Site:

    • Peptide Mapping: This involves enzymatic digestion of the ADC followed by LC-MS/MS analysis of the resulting peptides to identify the specific cysteine or glycosylation sites that have been modified.

  • Assessment of Biological Activity:

    • Binding Assays (e.g., ELISA, SPR): These assays are used to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.

    • In Vitro Cytotoxicity Assays: For ADCs, these assays are essential to determine the potency of the conjugate against target cancer cell lines.

Quantitative Data (Illustrative Examples)

The following tables provide illustrative data for typical bioconjugation reactions using maleimide-hydrazide linkers. Note: This data is for representative purposes and should be optimized for each specific application.

Table 1: Illustrative Reaction Conditions and Efficiency

ParameterMaleimide-Thiol ConjugationHydrazide-Carbonyl Conjugation
pH 7.0 - 7.55.0 - 6.0
Temperature 4 - 25 °C25 °C
Reaction Time 1 - 4 hours2 - 6 hours
Molar Ratio (Linker:Biomolecule) 5:1 to 20:110:1 to 50:1
Typical Conjugation Efficiency > 80%> 70%

Table 2: Illustrative Stability of Conjugate Linkages

Linkage TypeConditionHalf-life (t½)Notes
Thioether (from Maleimide) Human Plasma, 37°C> 100 hoursThe succinimide (B58015) ring can undergo hydrolysis, which increases stability by preventing the retro-Michael reaction.[]
Hydrazone pH 7.4, 37°C~72 - 96 hoursStability is pH-dependent; the bond is more labile under acidic conditions, which can be advantageous for drug release in the lysosomal environment.

Conclusion

This compound is a versatile and efficient crosslinker for the preparation of a wide range of bioconjugates. The distinct reactivities of the maleimide and hydrazide groups allow for controlled, stepwise conjugation strategies. By following the detailed protocols and characterization methods outlined in these application notes, researchers can generate well-defined and stable bioconjugates for applications in basic research and drug development. Optimization of reaction conditions for each specific set of biomolecules is crucial for achieving high yields and preserving biological activity.

References

Application Notes and Protocols for Maleimide-PEG2-hydrazide TFA in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-PEG2-hydrazide TFA is a heterobifunctional crosslinker that plays a crucial role in the development of targeted cancer therapies, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This linker is comprised of three key components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide group. This unique combination of reactive moieties allows for the covalent attachment of a targeting antibody to a potent cytotoxic payload, creating a therapeutic agent designed to selectively eliminate cancer cells while minimizing off-target toxicity.

The maleimide group provides a reactive handle for conjugation to thiol groups, which are often present in the cysteine residues of antibodies. The short, two-unit PEG spacer enhances the solubility and stability of the resulting conjugate. The hydrazide group is designed to react with a carbonyl group (an aldehyde or ketone) on the cytotoxic payload, forming a pH-sensitive hydrazone bond. This acid-labile linkage is relatively stable at the physiological pH of the bloodstream (pH ~7.4) but is designed to be cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells.[1][2] This targeted release of the cytotoxic payload inside the cancer cell is a key feature of ADCs constructed with this type of linker, leading to a wider therapeutic window.

These application notes provide an overview of the use of this compound in cancer research, including detailed protocols for the synthesis and evaluation of ADCs, as well as representative data on their stability and efficacy.

Key Applications in Cancer Research

  • Antibody-Drug Conjugate (ADC) Development: The primary application of this compound is in the creation of ADCs for targeted cancer therapy. By linking a tumor-targeting monoclonal antibody to a highly potent cytotoxic drug, ADCs can deliver the therapeutic agent directly to the cancer cells, thereby increasing efficacy and reducing systemic side effects.[2]

  • Targeted Drug Delivery: Beyond ADCs, this linker can be used to conjugate drugs to other targeting moieties, such as peptides or small molecules, that recognize specific receptors on cancer cells.

  • Bioconjugation and Crosslinking: The bifunctional nature of this compound makes it a versatile tool for various bioconjugation applications in cancer research, such as linking proteins to other molecules for diagnostic or therapeutic purposes.

Data Presentation: Stability and Efficacy of Hydrazone-Linked ADCs

The following tables present representative quantitative data for ADCs constructed using hydrazone linkers, similar to the linkage formed by this compound. It is important to note that the specific antibody, payload, and cancer cell line will influence the observed values.

Table 1: Representative Plasma Stability of Hydrazone Linker-Based ADCs

Linker TypeADC ExamplePlasma Half-life (t½) at pH 7.4Reference
HydrazoneAnti-CD30-Doxorubicin~2-3 days[3][4]
HydrazoneAnti-LewisY-Doxorubicin~40-50 hours[4][5]
HydrazoneGemtuzumab ozogamicin~2 days[3][6]

Table 2: Representative In Vitro Cytotoxicity of Hydrazone-Linked ADCs

ADCCancer Cell LinePayloadIC50 ValueReference
Anti-HER2-DoxorubicinSK-BR-3 (HER2+)Doxorubicin~10-50 nM[7][8]
Anti-CD37-DoxorubicinDaudi (B-cell lymphoma)Doxorubicin~5-20 nM[7]
Anti-CD30-Auristatin EKarpas 299 (CD30+)Auristatin E~0.5-10 ng/mL[9]
Generic Hydrazone ConjugatePC-3 (Prostate Cancer)Salicylaldehyde Hydrazone9.38 µM[10]
Generic Hydrazone ConjugateA-549 (Lung Cancer)Salicylaldehyde Hydrazone13.39 µM[10]

Table 3: Representative In Vivo Efficacy of a Hydrazone-Linked ADC in a Xenograft Model

ADC TreatmentTumor ModelDosing ScheduleTumor Growth Inhibition (%)Reference
Anti-HER2-DoxorubicinNCI-N87 Gastric Cancer Xenograft10 mg/kg, single dose80-90%[11]
Anti-CD37-DoxorubicinDaudi B Lymphoma Xenograft5 mg/kg, twice weekly70-85%[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate

This protocol describes a general two-step procedure for conjugating a cytotoxic drug to an antibody using this compound.

Step 1: Reaction of this compound with a Thiol-Containing Antibody

  • Antibody Preparation:

    • If the antibody does not have free thiol groups, reduce a portion of the interchain disulfide bonds.

    • Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).

    • Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Dissolve this compound in a dry, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Add a 5-10 fold molar excess of the dissolved linker to the reduced antibody solution.

    • The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess linker by size-exclusion chromatography (SEC) or dialysis.

    • The resulting product is the antibody-linker intermediate.

Step 2: Conjugation of the Cytotoxic Payload to the Antibody-Linker Intermediate

  • Payload Preparation:

    • The cytotoxic payload must contain a carbonyl group (aldehyde or ketone). If not naturally present, it may need to be chemically introduced.

    • Dissolve the payload in a suitable solvent (e.g., DMF or DMSO).

  • Hydrazone Formation:

    • Add a 3-5 fold molar excess of the dissolved payload to the purified antibody-linker intermediate from Step 1.

    • The reaction is typically performed in a slightly acidic buffer (pH 5-6) to catalyze the formation of the hydrazone bond.

    • Incubate the reaction for 12-24 hours at room temperature.

  • Final Purification:

    • Purify the final ADC using SEC to remove any unreacted payload and other small molecules.

    • Characterize the final ADC by determining the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the efficacy of the synthesized ADC in cancer cell lines.

  • Cell Culture:

    • Culture the target cancer cell line (expressing the antigen recognized by the antibody) and a control cell line (antigen-negative) in appropriate growth media.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug in the cell culture medium.

    • Add the different concentrations of the test articles to the cells in triplicate.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

Protocol 3: In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of the ADC's linker in plasma.

  • Incubation:

    • Incubate the ADC at a final concentration of approximately 1 mg/mL in human or mouse plasma at 37°C.

  • Time Points:

    • Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, and 96 hours).

    • Immediately freeze the samples at -80°C to stop any further degradation.

  • Analysis:

    • The stability can be assessed in two ways:

      • Quantification of Released Payload: Use LC-MS/MS to quantify the concentration of the free payload in the plasma at each time point.

      • Measurement of Average DAR: Use an affinity capture method (e.g., Protein A beads) to isolate the ADC from the plasma, followed by analysis using hydrophobic interaction chromatography (HIC) or LC-MS to determine the average drug-to-antibody ratio. A decrease in DAR over time indicates linker cleavage.

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload over time to determine the half-life (t½) of the ADC in plasma.

Visualizations

ADC_Workflow Antibody Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (TCEP) Antibody->Reduction Step 1a mAb_SH Reduced mAb (with -SH groups) Reduction->mAb_SH Linker Maleimide-PEG2-hydrazide TFA mAb_Linker mAb-Linker Intermediate Linker->mAb_Linker Step 1b (Maleimide-Thiol Conjugation) Payload Cytotoxic Payload (with Carbonyl) ADC Antibody-Drug Conjugate (ADC) Payload->ADC Step 2 (Hydrazone Formation) mAb_SH->mAb_Linker mAb_Linker->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (in circulation, pH 7.4) Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Endosome Endosome/Lysosome (Acidic pH 4.5-6.5) Internalization->Endosome 2. Uptake Cleavage Hydrazone Linker Cleavage Endosome->Cleavage 3. Acidification PayloadRelease Payload Release Cleavage->PayloadRelease Target Intracellular Target (e.g., DNA, Tubulin) PayloadRelease->Target 4. Action Apoptosis Apoptosis (Cell Death) Target->Apoptosis 5. Effect

Caption: Mechanism of action for a hydrazone-linked ADC.

Payload_Signaling_Pathways cluster_dox Doxorubicin Pathway cluster_auristatin Auristatin Pathway Dox Doxorubicin (Payload) DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB CellCycleArrest_Dox G2/M Cell Cycle Arrest DSB->CellCycleArrest_Dox Apoptosis_Dox Apoptosis CellCycleArrest_Dox->Apoptosis_Dox Auristatin Auristatin (e.g., MMAE) (Payload) Tubulin Tubulin Polymerization Inhibition Auristatin->Tubulin MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption CellCycleArrest_Aur G2/M Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest_Aur Apoptosis_Aur Apoptosis CellCycleArrest_Aur->Apoptosis_Aur

Caption: Signaling pathways of common ADC payloads.

References

Application Notes and Protocols for Labeling Antibodies with Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to antibodies is a cornerstone of modern biotechnology and medicine, enabling the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as advanced diagnostic and imaging agents.[1][2] Maleimide-PEG2-hydrazide TFA is a heterobifunctional linker that provides a versatile platform for antibody modification. It contains two reactive groups: a maleimide (B117702) group that specifically reacts with free sulfhydryl (thiol) groups, and a hydrazide group that can form a stable hydrazone bond with carbonyl groups (aldehydes or ketones).[3]

This application note provides detailed protocols for labeling antibodies using the maleimide group of this linker, methods for purification and characterization of the resulting conjugate, and typical quantitative data to guide experimental design.

Principles of the Technology

The primary method for conjugating this compound to an antibody is through the reaction of its maleimide group with sulfhydryl groups on the antibody. These sulfhydryl groups are typically found on cysteine residues. In native antibodies, most cysteine residues are involved in disulfide bonds. Therefore, a controlled reduction step is often necessary to break these bonds and expose the reactive thiol groups, most commonly in the hinge region of the antibody.[1][4]

The maleimide-thiol reaction is highly specific and efficient under mild pH conditions (6.5-7.5), forming a stable thioether bond.[1][5] The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility and biocompatibility of the conjugate.[1] The terminal hydrazide group can be used for subsequent conjugation to a payload that contains a carbonyl group, or it can be capped if not needed.[3][6]

Chemical Reaction

The reaction between the maleimide group of the linker and a sulfhydryl group on the antibody is a Michael addition reaction, resulting in a stable thioether linkage.

Antibody Antibody-SH (Reduced Cysteine Residue) Conjugate Antibody-S-Linker (Stable Thioether Bond) Antibody->Conjugate pH 6.5-7.5 Linker Maleimide-PEG2-hydrazide Linker->Conjugate

Caption: Thiol-Maleimide Conjugation Chemistry.

Experimental Protocols

This section provides a detailed protocol for the reduction of an antibody and subsequent labeling with this compound.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound linker

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetyl-L-cysteine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2, degassed

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system[][8][9]

  • Characterization instruments: UV-Vis spectrophotometer, Mass Spectrometer (for DAR determination)[10]

Step-by-Step Protocol
  • Prepare the antibody at a concentration of 2-10 mg/mL in the reaction buffer.[11]

  • To expose the sulfhydryl groups for conjugation, a partial reduction of the antibody's disulfide bonds is required.

  • Prepare a fresh stock solution of TCEP (e.g., 10 mM in reaction buffer).

  • Add a 10-fold molar excess of TCEP to the antibody solution.[1][8] The exact amount may need to be optimized for different antibodies.

  • Incubate the mixture at 37°C for 30-60 minutes.[11]

  • Remove the excess TCEP immediately before conjugation using a desalting column equilibrated with the reaction buffer.

  • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.[8]

  • Add a 5 to 20-fold molar excess of the this compound solution to the reduced antibody.[8] The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[][8]

  • Quench the reaction by adding a 20-fold molar excess of N-acetyl-L-cysteine over the maleimide linker to cap any unreacted maleimide groups.[9][11] Incubate for 15 minutes.

  • The antibody conjugate must be purified to remove unreacted linker, quenching reagent, and any aggregates.[][9]

  • Common purification methods include size-exclusion chromatography (SEC), tangential flow filtration (TFF), or ion-exchange chromatography.[][8][9]

  • For SEC, use a column with a suitable molecular weight cutoff (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[9]

  • Collect the fractions corresponding to the purified antibody conjugate.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing mAb_prep Antibody Preparation (2-10 mg/mL in Buffer) Reduction Antibody Reduction (Add TCEP, 37°C, 30-60 min) mAb_prep->Reduction TCEP_prep TCEP Stock Solution (10 mM) TCEP_prep->Reduction Linker_prep Linker Stock Solution (10 mM in DMSO) Conjugation Conjugation (Add Linker, RT, 1-2 hours) Linker_prep->Conjugation Desalting Removal of Excess TCEP (Desalting Column) Reduction->Desalting Desalting->Conjugation Quenching Quenching (Add N-acetyl-cysteine) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (UV-Vis, Mass Spec) Purification->Characterization Storage Storage (-20°C or -80°C) Characterization->Storage

Caption: Experimental Workflow for Antibody Labeling.

Data Presentation and Characterization

After purification, the antibody conjugate should be characterized to determine the concentration, drug-to-antibody ratio (DAR), and purity.

Determination of Antibody Concentration

The concentration of the purified antibody conjugate can be determined by measuring the absorbance at 280 nm (A280) using a UV-Vis spectrophotometer.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an antibody conjugate, representing the average number of linker molecules attached to each antibody.[10] Mass spectrometry is the most accurate method for determining the DAR.[10] By comparing the mass of the conjugated antibody to the unconjugated antibody, the number of attached linkers can be calculated.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the labeling protocol.

ParameterRecommended RangeExpected Outcome
Antibody Concentration 2-10 mg/mLHigher concentrations can improve reaction kinetics.
TCEP:Antibody Molar Ratio 5:1 to 20:1Optimization is needed to achieve desired level of reduction.
Linker:Antibody Molar Ratio 5:1 to 20:1Higher ratios can lead to higher DAR but also more aggregation.
Reaction Time 1-2 hoursLonger times may not significantly increase conjugation.
Expected DAR 2-8Dependent on the extent of reduction and linker ratio.
Purity (by SEC) >95%Purification should remove most impurities.
Recovery Yield 60-90%Varies with purification method and scale.

Applications and Signaling Pathways

Antibodies labeled with this compound are versatile tools. The maleimide group allows for conjugation to the antibody, while the hydrazide can be used to attach a variety of payloads, including cytotoxic drugs for ADCs, fluorescent dyes for imaging, or other functional molecules.

A primary application is in the development of ADCs for cancer therapy.[5] In this context, the antibody targets a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

Example Signaling Pathway: Targeting a Receptor Tyrosine Kinase (RTK)

Many ADCs target RTKs, which are often overexpressed in cancer cells and drive tumor growth and proliferation. The diagram below illustrates a simplified signaling pathway that can be targeted by an ADC.

cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) RTK Receptor Tyrosine Kinase (RTK) ADC->RTK Binding Internalization Internalization (Endocytosis) RTK->Internalization Complex Formation Signaling Signaling Cascade (e.g., RAS-MAPK) RTK->Signaling Dimerization & Phosphorylation Lysosome Lysosome Internalization->Lysosome Payload Payload Release Lysosome->Payload DNA_damage DNA Damage & Apoptosis Payload->DNA_damage Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: ADC Targeting an RTK Signaling Pathway.

References

Application Notes and Protocols for Site-Specific Antibody-Drug Conjugates using Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Site-specific conjugation technologies have emerged to overcome the limitations of traditional random conjugation methods, which produce heterogeneous mixtures of ADCs. This homogeneity in drug-to-antibody ratio (DAR) is crucial for a consistent clinical profile.

Maleimide-PEG2-hydrazide TFA is a heterobifunctional linker designed for the site-specific creation of ADCs with an acid-labile hydrazone linkage. This linker allows for the attachment of a cytotoxic payload to a monoclonal antibody through two distinct chemical reactions:

  • Maleimide-Thiol Reaction: The maleimide (B117702) group reacts specifically with free thiol groups, which can be generated by the selective reduction of interchain disulfide bonds in the antibody's hinge region. This enables precise control over the conjugation site and the number of attached drug-linkers.

  • Hydrazone Ligation: The hydrazide group reacts with a carbonyl group (aldehyde or ketone) on the cytotoxic payload to form a pH-sensitive hydrazone bond. This bond is relatively stable at physiological pH (7.4) but is designed to be cleaved in the acidic environment of the tumor microenvironment or within the lysosomes of cancer cells (pH 4.5-6.5), ensuring targeted release of the payload.[][2][3]

The polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the hydrophilicity of the linker, which can help to mitigate aggregation of ADCs carrying hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[4][5]

These application notes provide a detailed protocol for the synthesis and characterization of a site-specific ADC using this compound.

Experimental Protocols

This section details a comprehensive, multi-step protocol for the creation of a site-specific ADC.

Part 1: Preparation of the Antibody for Conjugation

This initial phase involves the selective reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5

  • Desalting columns or centrifugal concentrators (30 kDa MWCO)

  • Conjugation Buffer: PBS, pH 7.2 with 1 mM EDTA

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS.

  • Buffer Exchange: If necessary, exchange the antibody buffer to the Conjugation Buffer using a desalting column or centrifugal concentrator.

  • Reduction of Disulfide Bonds:

    • Prepare a fresh stock solution of TCEP in the Conjugation Buffer.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact molar ratio may need to be optimized depending on the specific antibody.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[6][7][8]

  • Removal of Excess Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal concentrator. It is critical to perform this step promptly to prevent re-oxidation of the thiol groups.

Part 2: Conjugation of this compound to the Antibody

In this step, the maleimide group of the linker reacts with the newly generated thiol groups on the antibody.

Materials:

  • Reduced antibody from Part 1

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)

  • Conjugation Buffer (as above)

Procedure:

  • Prepare Drug-Linker Solution: Dissolve this compound in DMSO or DMA to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[6][9]

  • Purification of the Antibody-Linker Conjugate:

    • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified antibody-linker conjugate can be stored at 4°C for a short period or at -80°C for long-term storage.

Part 3: Preparation of the Payload and Hydrazone Ligation

This final conjugation step involves the formation of the acid-labile hydrazone bond between the antibody-linker conjugate and the cytotoxic payload.

Materials:

  • Purified antibody-linker conjugate from Part 2

  • Cytotoxic payload containing a carbonyl group (e.g., a derivative of Doxorubicin or another payload with an aldehyde or ketone handle)

  • Reaction Buffer: Acetate buffer, pH 4.5-5.5

  • Aniline (B41778) (as a catalyst, optional)[10]

Procedure:

  • Payload Preparation: Dissolve the carbonyl-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Hydrazone Ligation Reaction:

    • Adjust the pH of the antibody-linker conjugate solution to 4.5-5.5 using the Reaction Buffer.

    • Add a molar excess of the payload solution to the antibody-linker conjugate.

    • For some less reactive carbonyls, the addition of aniline (10-100 mM) can catalyze the reaction.[10]

    • Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.

  • Purification of the Final ADC:

    • Purify the ADC from unreacted payload and other small molecules using SEC or TFF.

    • The final ADC should be buffer-exchanged into a formulation buffer (e.g., PBS) and stored at 4°C or -80°C.

Part 4: Characterization of the Site-Specific ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law.[4]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[11]

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the DAR and confirm the covalent attachment of the drug-linker.[12]

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates, fragments, and the monomeric purity of the ADC.[13]

  • In Vitro Cell Viability Assays:

    • The cytotoxic potency of the ADC can be evaluated using in vitro cell-based assays on antigen-positive and antigen-negative cancer cell lines to determine the IC50 values.

  • In Vivo Efficacy Studies:

    • The anti-tumor activity of the ADC can be assessed in preclinical animal models (e.g., xenograft mouse models) bearing tumors that express the target antigen.

Data Presentation

The following tables provide an example of how to present quantitative data for an ADC created using this compound.

Table 1: Characterization of a Site-Specific Trastuzumab-MMAE ADC

ParameterResult
Average DAR (HIC) 3.8
DAR Distribution (HIC) DAR0: <5%, DAR2: 20%, DAR4: 75%
Monomeric Purity (SEC) >98%
In Vitro Potency (IC50)
SK-BR-3 (HER2-positive)0.5 nM
MCF7 (HER2-negative)>1000 nM

Table 2: In Vivo Efficacy in a HER2-Positive Gastric Cancer Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-conjugated Trastuzumab1045
Trastuzumab-MMAE ADC595
Trastuzumab-MMAE ADC10>100 (Tumor Regression)

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a site-specific ADC using this compound.

ADC_Synthesis_Workflow cluster_antibody_prep Part 1: Antibody Preparation cluster_linker_conjugation Part 2: Linker Conjugation cluster_payload_ligation Part 3: Payload Ligation cluster_characterization Part 4: Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (with -SH groups) mAb->reduced_mAb TCEP Reduction mAb_linker Antibody-Linker Conjugate reduced_mAb->mAb_linker linker Maleimide-PEG2-hydrazide linker->mAb_linker ADC Final ADC mAb_linker->ADC payload Payload (with C=O) payload->ADC Hydrazone Formation analysis DAR, Purity, Potency ADC->analysis

Caption: Workflow for site-specific ADC synthesis.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the proposed mechanism of action of a HER2-targeted ADC, from binding to the cancer cell to the induction of apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding endosome Endosome (pH ~6.0) HER2->endosome Internalization lysosome Lysosome (pH ~4.8) endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Hydrazone Cleavage DNA_damage DNA Damage & Microtubule Disruption payload_release->DNA_damage apoptosis Apoptosis DNA_damage->apoptosis

Caption: ADC mechanism of action.

The following diagram depicts a simplified representation of the HER2 signaling pathway that is inhibited by the ADC's payload.

HER2_Signaling_Pathway cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes cluster_inhibition ADC Payload Action HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT Akt PI3K->AKT proliferation Cell Proliferation & Survival AKT->proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->proliferation payload Released Cytotoxic Payload payload->proliferation INHIBITS

Caption: HER2 signaling and ADC inhibition.

References

Troubleshooting & Optimization

Optimizing pH for Maleimide-PEG2-hydrazide TFA reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maleimide-PEG2-hydrazide TFA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker used to connect two different molecules.[1][2] It features two distinct reactive ends separated by a 2-unit polyethylene (B3416737) glycol (PEG) spacer:

  • Maleimide (B117702) group: Reacts specifically with thiol (sulfhydryl) groups, commonly found on cysteine residues in proteins.[2]

  • Hydrazide group: Reacts with carbonyl groups (aldehydes or ketones).[2] The PEG spacer enhances water solubility and reduces potential steric hindrance during conjugation.[2] The Trifluoroacetic acid (TFA) is a counter-ion from the purification process.

Q2: Why is pH control critical for reactions with this linker?

The two reactive ends of this linker have conflicting optimal pH requirements for their respective conjugation reactions.

  • The maleimide-thiol reaction is most efficient and specific at a neutral pH of 6.5-7.5 .[3][4][5]

  • The hydrazide-carbonyl reaction to form a stable hydrazone bond is typically more efficient under mildly acidic conditions, often in the pH range of 4.0-6.0 .[6]

Attempting a one-pot reaction at an intermediate pH can lead to suboptimal efficiency for both reactions. Therefore, precise pH control and often a sequential reaction strategy are necessary for success.

Q3: What happens if the pH is outside the optimal range for the maleimide reaction?

Deviating from the recommended pH of 6.5-7.5 can cause two main problems:

  • Above pH 7.5: The maleimide group loses its specificity for thiols and begins to react competitively with primary amines, such as the side chain of lysine (B10760008).[3][4] Additionally, the rate of maleimide hydrolysis (ring-opening) increases significantly at higher pH, rendering the linker inactive and unable to react with thiols.[3][7]

  • Below pH 6.5: The reaction rate with thiols slows down considerably.

Q4: How should I prepare and store this compound?

Due to the maleimide group's susceptibility to hydrolysis in water, aqueous solutions of the linker should be prepared immediately before use.[3] For storage, it is best to keep the material at -20°C or lower in a desiccated environment.[2] If a stock solution is required, use a dry, water-miscible (aprotic) solvent such as DMSO or DMF.[3][5] Unused stock solutions in anhydrous solvent can typically be stored at -20°C for short periods (e.g., up to one month).[8]

Data Summary Tables

Table 1: pH Optimization for this compound Reactions

Functional GroupTarget MoietyOptimal pH RangeConditions to Avoid
Maleimide Thiol (-SH)6.5 – 7.5pH > 8.0 (promotes hydrolysis and reaction with amines)[3][4]; Presence of thiol-containing reagents (e.g., DTT, BME)[4]
Hydrazide Aldehyde/Ketone4.0 – 6.0Strongly acidic or basic conditions; Presence of other nucleophiles that can compete for the carbonyl group

Table 2: Recommended Buffer Systems for Conjugation

Reaction StepRecommended BufferspH RangeBuffers to Avoid
Maleimide-Thiol Phosphate (PBS), HEPES, Tris7.0 – 7.5Buffers containing thiols (e.g., DTT) or primary/secondary amines if specificity is critical.[3][4][9]
Hydrazide-Carbonyl Acetate Buffer, MES4.5 – 5.5Buffers with primary amine groups (e.g., Tris) which can form less stable Schiff bases with the carbonyl compound.
Experimental Protocols

A two-step sequential conjugation is highly recommended to maximize the yield and purity of the final conjugate.

Protocol: Two-Step Sequential Conjugation

Step 1: Maleimide Reaction with a Thiol-Containing Protein

  • Prepare the Protein: Dissolve the protein to be labeled (e.g., an antibody or protein with accessible cysteines) at a concentration of 1-10 mg/mL in a degassed buffer such as PBS or HEPES at pH 7.0-7.5.[8]

  • Optional - Disulfide Reduction: If cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of a thiol-free reducing agent like TCEP and incubate for 30 minutes at room temperature.[9] Note: Do not use DTT or BME, as they contain thiols and must be removed before adding the maleimide linker.[4]

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[8]

  • Conjugation: Add a 10-20 fold molar excess of the linker solution to the protein solution while gently stirring.[8]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8] Flush the vial with an inert gas like nitrogen or argon to prevent re-oxidation of thiols.[9]

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex) or dialysis, exchanging the buffer to one suitable for the next step (e.g., Acetate buffer, pH 4.5-5.5).

Step 2: Hydrazide Reaction with a Carbonyl-Containing Molecule

  • Prepare Carbonyl Molecule: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer (e.g., Acetate buffer, pH 4.5-5.5). If working with a glycoprotein, the aldehyde groups must first be generated through gentle oxidation with sodium periodate (B1199274).

  • Conjugation: Add the carbonyl-containing molecule to the purified protein-linker intermediate from Step 1. The molar ratio will depend on the specific molecules and desired degree of labeling.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Final Purification: Purify the final conjugate to remove any unreacted material using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography.

Troubleshooting Guide

Problem: Low or no yield after the maleimide-thiol reaction (Step 1).

  • Possible Cause 1: Incorrect pH.

    • Solution: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range.[3][4] Buffers outside this range can significantly slow the reaction or lead to side reactions.

  • Possible Cause 2: Hydrolyzed/Inactive Maleimide.

    • Solution: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5.[3][7] Always prepare the linker solution in anhydrous DMSO or DMF immediately before use.[3][5]

  • Possible Cause 3: Competing Thiols in Buffer.

    • Solution: Thiol-based reducing agents like DTT or BME will compete with the protein's cysteine residues.[4] If reduction was necessary, ensure the agent was completely removed before adding the linker. Use the thiol-free reductant TCEP instead.[4]

  • Possible Cause 4: No Available Free Thiols.

    • Solution: The protein's cysteine residues may be forming disulfide bonds and are unavailable for reaction. Perform a reduction step with TCEP prior to adding the linker.[9]

Problem: Low or no yield after the hydrazide-carbonyl reaction (Step 2).

  • Possible Cause 1: Incorrect pH.

    • Solution: The hydrazone bond formation is acid-catalyzed and is often inefficient at neutral pH. Ensure the buffer for this step is mildly acidic (e.g., pH 4.5-5.5).

  • Possible Cause 2: Absence of Carbonyl Groups.

    • Solution: Confirm that the target molecule indeed has an accessible aldehyde or ketone. If working with a glycoprotein, verify that the periodate oxidation step was successful in generating aldehyde groups.

Problem: Evidence of non-specific conjugation or aggregation.

  • Possible Cause 1: Maleimide reaction with amines.

    • Solution: This occurs if the pH of the maleimide reaction drifts above 7.5-8.0, causing the linker to react with lysine residues.[3][4] Maintain strict pH control during the reaction and purification steps.

  • Possible Cause 2: Hydrophobicity.

    • Solution: Although the PEG spacer improves solubility, the attached molecules may be hydrophobic, leading to aggregation. Consider optimizing reagent concentrations or including solubility-enhancing agents in the buffers.

Visualizations

Two_Step_Conjugation_Workflow Two-Step Conjugation Workflow for Maleimide-PEG2-hydrazide Thiol_Protein Thiol-Containing Protein (e.g., Cys) Step1 Step 1: Maleimide-Thiol Reaction pH 6.5 - 7.5 Thiol_Protein->Step1 Linker Maleimide-PEG2-hydrazide (Freshly Prepared) Linker->Step1 Aldehyde_Molecule Aldehyde/Ketone -Containing Molecule Step2 Step 2: Hydrazide-Carbonyl Reaction pH 4.5 - 6.0 Aldehyde_Molecule->Step2 Purify1 Purification (Remove excess linker) Step1->Purify1 Intermediate Protein-Linker Intermediate Purify1->Intermediate   Purify2 Final Purification Step2->Purify2 Final_Product Final Conjugate Purify2->Final_Product Intermediate->Step2

Caption: A workflow diagram illustrating the recommended two-step sequential reaction.

Troubleshooting_Flowchart Troubleshooting Logic for Low Conjugation Yield Start Low / No Conjugate Yield Which_Step Which reaction step failed? Start->Which_Step Check_pH_Mal Is pH between 6.5 - 7.5? Which_Step->Check_pH_Mal  Maleimide-Thiol  (Step 1) Check_pH_Hyd Is pH between 4.5 - 6.0? Which_Step->Check_pH_Hyd  Hydrazide-Carbonyl  (Step 2) Check_Reagent_Mal Was linker solution prepared fresh in anhydrous solvent? Check_pH_Mal->Check_Reagent_Mal Yes Solution_pH_Mal ACTION: Adjust buffer to pH 7.0-7.5 using PBS or HEPES. Check_pH_Mal->Solution_pH_Mal No Check_Thiols Are competing thiols (DTT) absent from buffer? Check_Reagent_Mal->Check_Thiols Yes Solution_Reagent_Mal ACTION: Prepare new linker stock immediately before use. Check_Reagent_Mal->Solution_Reagent_Mal No Solution_Thiols ACTION: Use TCEP for reduction or remove DTT via desalting. Check_Thiols->Solution_Thiols No Solution_pH_Hyd ACTION: Adjust buffer to pH 4.5-5.5 using Acetate or MES. Check_pH_Hyd->Solution_pH_Hyd No

Caption: A flowchart to diagnose and solve common issues leading to low reaction yield.

References

Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) using Maleimide-PEG2-hydrazide TFA, with a primary focus on resolving issues related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its role in ADC synthesis?

This compound is a heterobifunctional crosslinker used in the synthesis of ADCs. It comprises three key components:

  • Maleimide (B117702) group: This functional group reacts specifically with thiol (sulfhydryl) groups, which are typically introduced to the antibody by reducing its native interchain disulfide bonds.

  • PEG2 linker: A short polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the resulting ADC.

  • Hydrazide group: This group reacts with carbonyl compounds (aldehydes or ketones) to form a hydrazone bond. This end is used to conjugate the linker to a payload (cytotoxic drug) that has been modified to contain a carbonyl group.

  • TFA (Trifluoroacetic acid) salt: The linker is supplied as a TFA salt, which can influence the pH of the stock solution and may need to be considered during reaction buffer preparation.

This linker is classified as a cleavable linker, meaning the bond it forms can be broken under specific physiological conditions, such as the acidic environment of a tumor cell, to release the cytotoxic payload.

Q2: What are the primary reasons for low yield in my ADC synthesis using this linker?

Low yield in ADC synthesis can stem from several factors throughout the multi-step process. The most common culprits include:

  • Inefficient Antibody Reduction: Insufficient reduction of the antibody's disulfide bonds will result in fewer available thiol groups for the maleimide to react with.

  • Maleimide Instability: The maleimide group is susceptible to hydrolysis (ring-opening) in aqueous solutions, especially at neutral to high pH, rendering it unable to react with thiols.

  • Side Reactions: The maleimide group can undergo a retro-Michael reaction, leading to deconjugation of the linker-payload from the antibody.

  • Low Drug-to-Antibody Ratio (DAR): Suboptimal reaction conditions can lead to a low number of drug molecules being conjugated to each antibody, thus lowering the overall yield of the desired ADC product.

  • Antibody Aggregation: The conjugation of hydrophobic payloads can lead to protein aggregation, resulting in product loss during purification.

  • Purification Issues: Inefficient purification methods can lead to the loss of the final ADC product.

Troubleshooting Guide

Problem 1: Low Drug-to-Antibody Ratio (DAR) and Low Overall Yield

A low DAR is a common indicator of suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

The first critical step is to ensure that the antibody's disulfide bonds are sufficiently reduced to provide the necessary thiol groups for conjugation.

  • Experimental Protocol: Quantification of Free Thiols with Ellman's Reagent

    • Prepare Reagents:

      • Ellman’s Reagent Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 1 ml of reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

      • Thiol Standard: Prepare a standard curve using a known concentration of L-cysteine.

    • Assay Procedure:

      • Add 50 µl of the reduced antibody sample to 2.5 ml of reaction buffer.

      • Add 250 µl of Ellman’s Reagent Solution.

      • Incubate for 15 minutes at room temperature.

      • Measure the absorbance at 412 nm.

    • Calculation: Determine the concentration of free thiols in your sample by comparing the absorbance to your cysteine standard curve.

  • Troubleshooting Low Thiol Concentration:

    • Increase Reducing Agent Concentration: Gradually increase the molar excess of the reducing agent (e.g., TCEP or DTT).

    • Optimize Reduction Time and Temperature: Extend the incubation time or slightly increase the temperature (e.g., from room temperature to 37°C).

    • Check Buffer pH: Ensure the reduction buffer pH is optimal for the chosen reducing agent (typically pH 7.0-8.0 for TCEP).

The reaction between the maleimide group of the linker and the thiol groups on the antibody is highly pH-dependent.

  • Recommended Reaction Conditions:

    • pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, the risk of maleimide hydrolysis and side reactions with amines (e.g., lysine (B10760008) residues) increases.

    • Temperature: The reaction is typically performed at room temperature or 4°C to minimize side reactions.

    • Molar Ratio: A molar excess of the Maleimide-PEG2-hydrazide-payload construct to the antibody is generally used. This ratio may need to be optimized for your specific antibody and payload.

  • Troubleshooting Strategies:

    • Adjust pH: If the pH of your reaction buffer is outside the optimal range, adjust it accordingly.

    • Control Temperature: If you suspect side reactions are occurring, try performing the conjugation at a lower temperature for a longer duration.

    • Optimize Molar Ratio: Perform a series of small-scale reactions with varying molar ratios of the linker-payload to the antibody to find the optimal condition for your desired DAR.

ParameterRecommended RangeTroubleshooting Action
pH 6.5 - 7.5Adjust buffer pH.
Temperature 4°C - 25°CLower temperature to reduce side reactions.
Molar Ratio (Linker:Ab) 5:1 to 20:1Titrate to find the optimal ratio.

The maleimide ring can open via hydrolysis, especially at higher pH.

  • Mitigation Strategies:

    • Prepare Fresh Solutions: Always prepare fresh solutions of the maleimide-containing linker immediately before use.

    • Control pH: Strictly maintain the reaction pH within the recommended range of 6.5-7.5.

    • Limit Reaction Time: While sufficient time is needed for the reaction to proceed, excessively long reaction times can increase the extent of hydrolysis.

Problem 2: Antibody Aggregation

The conjugation of hydrophobic payloads can lead to the formation of aggregates, which reduces the yield of soluble, monomeric ADC.

  • Strategies to Minimize Aggregation:

    • Optimize Payload Loading: A very high DAR can increase the likelihood of aggregation. Aim for a lower, more homogeneous DAR if aggregation is a persistent issue.

    • Include Organic Co-solvents: The addition of a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMF to the reaction buffer can help to solubilize the hydrophobic payload and reduce aggregation.

    • Optimize Antibody Concentration: High concentrations of the antibody during conjugation can promote aggregation. Try performing the reaction at a lower antibody concentration.

    • Purification: Use size-exclusion chromatography (SEC) to remove aggregates from the final product.

Problem 3: Inefficient Purification

The final purification step is critical for isolating the desired ADC and removing unreacted antibody, free payload, and other impurities.

  • Recommended Purification Methods:

    • Size-Exclusion Chromatography (SEC): Effective for removing aggregates and unreacted small molecules.

    • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.

    • Ion-Exchange Chromatography (IEX): Useful for removing charged impurities.

  • Troubleshooting Purification:

    • Optimize Chromatography Conditions: Adjust the mobile phase composition, gradient, and flow rate to achieve better separation.

    • Consider a Multi-step Purification: A combination of different chromatography techniques may be necessary to achieve the desired purity.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for ADC synthesis with this compound and a logical approach to troubleshooting low yield.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody Reduction Antibody Reduction (e.g., TCEP) Ab->Reduction 1. Reduce Disulfides LinkerPayload Maleimide-PEG2-hydrazide-Payload Conjugation Maleimide-Thiol Conjugation LinkerPayload->Conjugation Reduction->Conjugation 2. Add Linker-Payload Purification Purification (e.g., SEC, HIC) Conjugation->Purification 3. Remove Impurities Analysis Characterization (e.g., LC-MS, UV-Vis) Purification->Analysis 4. Verify Product

Caption: General experimental workflow for ADC synthesis.

Troubleshooting_Logic Start Low ADC Yield CheckDAR Is DAR low? Start->CheckDAR CheckReduction Check Thiol Concentration CheckDAR->CheckReduction Yes CheckAggregation Is there aggregation? CheckDAR->CheckAggregation No OptimizeConjugation Optimize Conjugation (pH, Temp, Ratio) CheckReduction->OptimizeConjugation Success Yield Improved OptimizeConjugation->Success OptimizeSolubility Optimize Solubility (Co-solvent, Concentration) CheckAggregation->OptimizeSolubility Yes CheckPurification Review Purification Protocol CheckAggregation->CheckPurification No OptimizeSolubility->Success CheckPurification->Success

Caption: Troubleshooting logic for low ADC yield.

Technical Support Center: Purification of Maleimide-PEG2-hydrazide TFA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Maleimide-PEG2-hydrazide TFA conjugates.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Final Bifunctional Conjugate

Question: After performing a two-step conjugation, first via the maleimide (B117702) and then the hydrazide, I'm observing a very low yield of my final product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in a two-step conjugation with a heterobifunctional linker like this compound can stem from issues in either of the conjugation steps or the purification process. Here is a systematic approach to troubleshooting:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Solutions
Maleimide Inactivity due to Hydrolysis The maleimide group is susceptible to hydrolysis, especially at pH > 7.5. • Solution: Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF. Add it to the reaction buffer (ideally pH 6.5-7.5) right before starting the conjugation.[1]
Inefficient First Conjugation (Maleimide-Thiol) Incomplete reaction with the thiol-containing molecule will reduce the amount of substrate available for the second conjugation. • Solution: Ensure complete reduction of any disulfide bonds in your protein or peptide using a 10-20 fold molar excess of a reducing agent like TCEP.[2] If using DTT, it must be removed before adding the maleimide linker. Optimize the molar ratio of the maleimide-PEG linker to your thiol-containing molecule; a 10-20 fold excess of the linker is a good starting point.
Loss of Product During Intermediate Purification Purifying the product after the first conjugation can lead to sample loss. • Solution: Use a purification method with high recovery for your intermediate product, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[3] Avoid methods that might lead to significant sample loss if your intermediate is in low abundance.
Inefficient Second Conjugation (Hydrazide-Carbonyl) The hydrazide reaction (hydrazone formation) with an aldehyde or ketone can be slow, especially at neutral pH.[4] • Solution: The optimal pH for hydrazone formation is typically around 4.5.[4] If your biomolecules are stable at this pH, consider performing the second conjugation in a mildly acidic buffer. Aniline (B41778) can be used as a catalyst to increase the reaction rate at neutral pH.
Suboptimal Purification of the Final Product The final reaction mixture is complex, containing the desired product, single-conjugated species, and unreacted starting materials. A single purification step may be insufficient. • Solution: Employ an orthogonal, multi-step purification strategy. For example, an initial SEC step can remove unreacted small molecules. This can be followed by ion-exchange or reversed-phase HPLC to separate the desired bifunctional conjugate from the singly conjugated species based on differences in charge or hydrophobicity.[]

Issue 2: Presence of Multiple Peaks in HPLC Analysis of the Final Product

Question: My final product shows multiple peaks on the HPLC chromatogram. How do I identify the desired product and what do the other peaks represent?

Answer: A complex HPLC profile is common for bifunctional conjugations. The peaks likely represent a mixture of the desired product, intermediates, and unreacted components.

Peak Identification and Resolution Strategy

Potential Species in the Reaction Mixture Identification Method Purification Strategy
Unreacted Thiol-Containing Molecule Compare retention time with a standard of the starting material.SEC or TFF for large molecules. Reversed-phase HPLC for smaller molecules.
Unreacted Carbonyl-Containing Molecule Compare retention time with a standard of the starting material.SEC or TFF for large molecules. Reversed-phase HPLC for smaller molecules.
Unreacted/Hydrolyzed Maleimide-PEG2-hydrazide Mass spectrometry (MS) to confirm mass.SEC or dialysis to remove small molecules.[3]
Singly Conjugated (Maleimide reacted) MS to confirm the mass of the first molecule + linker.Ion-exchange or hydrophobic interaction chromatography (HIC) to separate from the final product based on changes in charge or hydrophobicity.
Singly Conjugated (Hydrazide reacted) MS to confirm the mass of the second molecule + linker.Ion-exchange or HIC.
Desired Bifunctional Conjugate MS to confirm the mass of both molecules + linker.This is the target peak to be isolated.
Aggregates Appears as early-eluting or broad peaks in SEC.SEC is the primary method for removing aggregates.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation?

The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1] At this pH range, the reaction is highly selective for thiols. Above pH 7.5, the maleimide can react with primary amines (e.g., lysine (B10760008) residues), and the rate of maleimide hydrolysis increases.[1]

Q2: How can I prevent the hydrolysis of the maleimide group?

To minimize hydrolysis, prepare aqueous solutions of this compound immediately before use.[1] For storage, dissolve the linker in a dry, biocompatible organic solvent such as DMSO or DMF and store at -20°C or -80°C, protected from moisture.

Q3: What are the recommended purification methods to remove unreacted this compound linker?

For macromolecular conjugates (e.g., proteins, antibodies), size-based methods are very effective.

  • Size-Exclusion Chromatography (SEC): This is a widely used method to separate the larger conjugate from the smaller, unreacted linker.[3]

  • Tangential Flow Filtration (TFF) / Diafiltration: This is a scalable method for buffer exchange and removal of small molecules from larger ones.[3]

  • Dialysis: A simple method for removing small molecules, though it can be time-consuming.

Q4: What are the optimal conditions for the hydrazide to carbonyl conjugation (hydrazone formation)?

Hydrazone formation is fastest at a pH of approximately 4.5.[4] However, if the biomolecules are not stable at this pH, the reaction can be performed at a neutral pH, although it will be slower. The reaction rate at neutral pH can be increased by using aniline as a catalyst.

Q5: How can I confirm the successful conjugation at both ends of the linker?

A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate. An increase in mass corresponding to the addition of both molecules to the linker confirms the bifunctional conjugation.

  • SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight on the gel will be observed after conjugation.

  • HPLC: A shift in retention time compared to the starting materials and singly conjugated intermediates indicates the formation of the new product.

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation and Purification

This protocol describes a general method for a two-step conjugation using this compound, first reacting the maleimide with a thiol-containing protein, followed by reaction of the hydrazide with a carbonyl-containing molecule.

Step 1: Maleimide-Thiol Conjugation

  • Protein Preparation: Dissolve the thiol-containing protein in a reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5. If the protein has disulfide bonds, reduce them with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Intermediate Purification: Remove the excess linker and byproducts using a desalting column or SEC column equilibrated with a buffer suitable for the next step (e.g., a buffer at pH 4.5 if the second reaction is to be performed at acidic pH).

Step 2: Hydrazide-Carbonyl Conjugation

  • Prepare Carbonyl-Containing Molecule: Dissolve the aldehyde or ketone-containing molecule in a compatible buffer.

  • Conjugation: Add a molar excess of the carbonyl-containing molecule to the purified intermediate from Step 1. If performing the reaction at pH 4.5, incubate for 2-4 hours at room temperature. If at neutral pH, the reaction may require longer incubation times or the addition of an aniline catalyst.

  • Final Purification: Purify the final conjugate using a multi-step approach.

    • SEC: To remove any remaining small molecules.

    • Ion-Exchange or Reversed-Phase HPLC: To separate the desired bifunctional conjugate from any remaining singly conjugated species.

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_purification1 Intermediate Purification cluster_step2 Step 2: Hydrazide-Carbonyl Conjugation cluster_purification2 Final Purification a Thiol-containing Molecule (Protein) c Reaction (pH 6.5-7.5) a->c b Maleimide-PEG2-hydrazide TFA b->c d Intermediate Conjugate (Maleimide reacted) c->d e SEC or TFF d->e f Purified Intermediate e->f h Reaction (pH 4.5-7.0) f->h g Carbonyl-containing Molecule g->h i Final Bifunctional Conjugate h->i j Orthogonal Chromatography (e.g., SEC followed by IEX/RP-HPLC) i->j k Purified Final Product j->k

Caption: Workflow for two-step conjugation and purification.

troubleshooting_logic cluster_check1 Check Step 1: Maleimide Reaction cluster_check2 Check Intermediate Purification cluster_check3 Check Step 2: Hydrazide Reaction cluster_check4 Check Final Purification start Low Final Product Yield q1 Was maleimide linker fresh? start->q1 q2 Was reaction pH 6.5-7.5? q1->q2 Yes sol1 Remake linker solution q1->sol1 No q3 Were thiols reduced? q2->q3 Yes sol2 Adjust buffer pH q2->sol2 No q4 Was a high-recovery method used (SEC/TFF)? q3->q4 Yes sol3 Add TCEP q3->sol3 No q5 Was reaction pH optimal (4.5)? q4->q5 Yes sol4 Optimize purification method q4->sol4 No q6 Was a catalyst used at neutral pH? q5->q6 Yes sol5 Adjust reaction pH q5->sol5 No q7 Was an orthogonal, multi-step method used? q6->q7 Yes sol6 Consider adding aniline q6->sol6 No sol7 Implement multi-step purification q7->sol7 No

References

Technical Support Center: Maleimide-PEG2-hydrazide TFA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, specifically aggregation, encountered during bioconjugation reactions with Maleimide-PEG2-hydrazide TFA.

Troubleshooting Guide

Issue: Observation of precipitation or aggregation during or after the conjugation reaction.

This guide will walk you through a systematic approach to identify the potential cause of aggregation and provide solutions to mitigate it.

Diagram: Troubleshooting Workflow for Aggregation

TroubleshootingWorkflow cluster_start cluster_checks cluster_solutions_A cluster_solutions_B cluster_solutions_C cluster_purification start Start: Aggregation Observed A Check Reagent Quality and Preparation B Review Reaction Conditions C Assess Protein Stability A1 Is Maleimide-PEG2-hydrazide TFA fully dissolved? A->A1 B1 Is the pH within the optimal range (6.5-7.5)? B->B1 C1 Is the protein prone to aggregation at the working concentration? C->C1 A2 Was the maleimide (B117702) solution prepared fresh? A1->A2 Yes A_Sol1 Use anhydrous DMSO or DMF. Ensure complete dissolution before adding to the aqueous buffer. A1->A_Sol1 No A2->B Yes A_Sol2 Prepare maleimide solutions immediately before use to avoid hydrolysis. A2->A_Sol2 No B2 Is the molar ratio of This compound to protein too high? B1->B2 Yes B_Sol1 Adjust pH to 6.5-7.5. Avoid buffers with primary amines (e.g., Tris). B1->B_Sol1 No B3 Was the reaction temperature too high? B2->B3 No B_Sol2 Optimize the molar ratio. Start with a lower excess (e.g., 5-10 fold). B2->B_Sol2 Yes B3->C No B_Sol3 Perform the reaction at a lower temperature (e.g., 4°C overnight). B3->B_Sol3 Yes C2 Does the conjugation alter the protein's properties (e.g., pI, hydrophobicity)? C1->C2 No C_Sol1 Lower the protein concentration. Include stabilizing excipients (e.g., sucrose, glycerol). C1->C_Sol1 Yes C_Sol2 Consider a different linker or conjugation strategy if the protein is highly sensitive. C2->C_Sol2 Yes D Prompt Purification C2->D No D_Sol Purify the conjugate immediately after the reaction using SEC to remove aggregates and excess reagents. D->D_Sol

Caption: Troubleshooting decision tree for aggregation in this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound reactions?

A1: Aggregation during maleimide-thiol conjugation can arise from several factors:

  • High Protein Concentration: Many proteins have a tendency to aggregate at high concentrations. The conjugation process, which involves multiple handling steps, can exacerbate this.

  • Suboptimal Reaction Conditions: Incorrect pH, high temperature, or excessive molar ratios of the maleimide reagent can lead to non-specific reactions and aggregation.

  • Increased Hydrophobicity: The addition of the Maleimide-PEG2-hydrazide linker and its subsequent payload can increase the overall hydrophobicity of the protein, leading to aggregation.[1]

  • Protein Instability: The target protein itself may be inherently unstable under the required reaction conditions.

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis at pH values above 7.5, rendering it inactive. While this doesn't directly cause aggregation, it can lead to the use of higher, unnecessary excesses of the reagent.

Q2: What is the optimal pH for my conjugation reaction?

A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2]

  • Below pH 6.5: The reaction rate is significantly slower.

  • Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis and can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation and potential cross-linking, which can cause aggregation.[3]

Q3: What molar ratio of this compound to protein should I use?

A3: The ideal molar ratio depends on the number of available thiol groups on your protein. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent to the protein.[4][5] However, a very high excess of a potentially hydrophobic molecule could induce aggregation.[2] It is recommended to perform a titration experiment to determine the optimal ratio for your specific protein and payload.

Molar Ratio (Maleimide:Protein)RecommendationRationale
Starting Point 10-20 fold excessEnsures sufficient reagent for complete conjugation.[4]
If Aggregation Occurs Reduce to 5-10 fold excessMinimizes the concentration of unreacted, potentially aggregation-prone reagent.
For Large/Complex Molecules May require optimization (e.g., 2:1 to 5:1)Steric hindrance can be a factor, and lower ratios may be more efficient.[6][7]
Q4: How does temperature affect the reaction and potential for aggregation?

A4: The reaction can be performed at room temperature for 2 hours or at 4°C overnight.[2] Performing the reaction at a lower temperature (4°C) may help to reduce aggregation, especially for proteins that are less stable at room temperature.[2]

TemperatureIncubation TimeConsiderations
Room Temperature~2 hoursFaster reaction kinetics, but may increase the risk of aggregation for some proteins.
4°COvernightSlower reaction, but can be beneficial for temperature-sensitive proteins and may reduce aggregation.[2]
Q5: Can the solvent used to dissolve this compound contribute to aggregation?

A5: Yes. This compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer.[4][8] Adding the organic stock solution slowly to the protein solution while gently stirring is crucial to avoid localized high concentrations of the reagent, which can cause precipitation.

Q6: How can I prevent oxidation of free thiols on my protein?

A6: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this:

  • Use Degassed Buffers: Degas your buffers to remove dissolved oxygen.

  • Add a Chelating Agent: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.

  • Use a Reducing Agent (If Necessary): If your protein has disulfide bonds that need to be reduced to generate free thiols, use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2] Excess TCEP does not need to be removed before adding the maleimide reagent. Avoid thiol-containing reducing agents like DTT or β-mercaptoethanol, as they will compete with your protein for reaction with the maleimide.[2]

Experimental Protocols

Protocol 1: General this compound Conjugation

This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.

Materials:

  • Protein with free thiol groups

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • Purification system (e.g., size exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the degassed conjugation buffer to remove any interfering substances.

    • Adjust the protein concentration (e.g., 1-10 mg/mL).

  • (Optional) Reduction of Disulfide Bonds:

    • If your protein requires reduction to expose thiol groups, add a 10- to 20-fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Slowly add the desired volume of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light.

  • Purification:

    • Purify the conjugate using a desalting column or size exclusion chromatography (SEC) to remove excess this compound and any aggregates.[2]

Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)

SEC is a common method to separate and quantify monomers, aggregates, and fragments.

Materials:

  • Protein conjugate sample

  • SEC column suitable for the molecular weight range of the protein and its potential aggregates.

  • HPLC or FPLC system with a UV detector.

  • Mobile Phase: A buffer compatible with the protein and column (e.g., PBS).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the protein conjugate onto the column.

  • Chromatogram Analysis:

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric conjugate.

    • Peaks eluting earlier than the main peak correspond to high molecular weight aggregates.

    • Peaks eluting later than the main peak correspond to fragments.

  • Quantification:

    • Integrate the area of each peak.

    • Calculate the percentage of aggregate as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Visualizations

Diagram: Maleimide-Thiol Conjugation Chemistry

Caption: Reaction of a protein thiol with Maleimide-PEG2-hydrazide to form a stable thioether bond.

Diagram: Experimental Workflow

ExperimentalWorkflow A 1. Protein Preparation (Buffer Exchange, Reduction) C 3. Conjugation Reaction (pH 6.5-7.5) A->C B 2. Maleimide-PEG2-Hydrazide TFA Dissolution (DMSO/DMF) B->C D 4. Purification (e.g., SEC) C->D E 5. Characterization (e.g., SEC, MS) D->E

Caption: General experimental workflow for this compound conjugation.

References

Maleimide-PEG2-hydrazide TFA storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Maleimide-PEG2-hydrazide TFA. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -80°C and protected from light.[1][2] It is typically shipped on dry ice to maintain its stability.[2][3]

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, immediately store the vial at -80°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis of the maleimide (B117702) group.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM).[4]

Q4: What are the reactive groups in this compound and what do they react with?

A4: This linker has two reactive functional groups:

  • Maleimide: Reacts specifically with sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond.

  • Hydrazide: Reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.

Q5: What is the significance of the "TFA" in the product name?

A5: TFA stands for trifluoroacetic acid. This compound is supplied as a trifluoroacetate (B77799) salt. Residual TFA from synthesis and purification can be present and may affect certain biological experiments.[5] For sensitive applications, removal of TFA may be necessary.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Maleimide-Thiol Conjugation Issues

Q1: Why am I observing low or no conjugation efficiency between my thiol-containing molecule and the maleimide group?

A1: Several factors can contribute to low conjugation efficiency. Here is a systematic guide to troubleshooting this issue.

Potential Cause Explanation Recommended Solution
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.Prepare solutions of the linker fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use. If aqueous stock solutions are necessary, prepare them in a slightly acidic buffer (pH 6.5) and use them promptly.
Suboptimal pH The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues) and hydrolysis increases.[6]Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.
Oxidized or Inaccessible Thiols The thiol groups on your protein or peptide may have formed disulfide bonds or may be sterically hindered and inaccessible for conjugation.For proteins, consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.[] Ensure the reducing agent is removed before adding the maleimide linker.
Incorrect Stoichiometry An insufficient molar excess of the maleimide linker can lead to incomplete conjugation.Use a molar excess of the this compound. A 10- to 20-fold molar excess over the thiol-containing molecule is a good starting point.[8]

Q2: My final conjugate is unstable. What could be the cause?

A2: The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols. This can lead to the exchange of the linker to other thiol-containing molecules.

Potential Cause Explanation Recommended Solution
Retro-Michael Reaction (Thiol Exchange) The succinimide (B58015) thioether linkage is reversible in the presence of other thiols, such as glutathione (B108866) in vivo.[9]While challenging to completely prevent, minimizing exposure to excess thiols after conjugation can help. For certain applications, alternative, more stable conjugation chemistries might be considered if this is a significant issue.
Hydrazide-Carbonyl Ligation Issues

Q1: The reaction between the hydrazide group and my aldehyde/ketone-containing molecule is inefficient.

A1: Inefficient hydrazone formation can be due to several factors.

Potential Cause Explanation Recommended Solution
Suboptimal pH Hydrazone formation is pH-dependent. The reaction is typically more efficient under slightly acidic conditions (pH 4.5-5.5), which catalyze the dehydration step to form the hydrazone.Adjust the pH of your reaction buffer to the optimal range for hydrazone formation.
Steric Hindrance The carbonyl group on your molecule may be sterically hindered, preventing efficient reaction with the hydrazide.If possible, consider modifying your molecule to reduce steric hindrance around the carbonyl group. Increasing the reaction time or temperature may also improve yields, but should be done with caution to avoid degradation of other components.
General Issues

Q1: I am observing unexpected side products in my final conjugate.

A1: Side reactions can occur with both the maleimide and hydrazide functionalities.

Potential Cause Explanation Recommended Solution
Reaction of Maleimide with Amines At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[6]Maintain the pH of the maleimide conjugation step between 6.5 and 7.5.
Thiazine (B8601807) Rearrangement If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.If possible, avoid conjugation to N-terminal cysteines. Performing the conjugation at a more acidic pH (around 5) can suppress this rearrangement, but this will also slow down the desired maleimide-thiol reaction.
TFA Interference The trifluoroacetate counter-ion can sometimes interfere with downstream applications or characterization.[5]If TFA is a concern, it can be removed by methods such as ion-exchange chromatography or by performing an acid exchange (e.g., with HCl) followed by lyophilization.[10][11]

Experimental Protocols

General Protocol for a Two-Step Conjugation

This protocol describes a general workflow for first reacting the maleimide group with a thiol-containing molecule (e.g., a protein) followed by the reaction of the hydrazide group with a carbonyl-containing molecule.

Step 1: Maleimide-Thiol Conjugation

  • Prepare the Thiol-Containing Molecule:

    • If your protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP in a suitable buffer (e.g., PBS, pH 7.2) for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of, for example, 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the thiol-containing molecule in a reaction buffer at pH 6.5-7.5.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted linker using a desalting column, dialysis, or size-exclusion chromatography.

Step 2: Hydrazide-Carbonyl Ligation

  • Prepare the Carbonyl-Containing Molecule:

    • Dissolve your aldehyde or ketone-containing molecule in a compatible buffer.

  • Conjugation Reaction:

    • Combine the purified maleimide-conjugated intermediate from Step 1 with the carbonyl-containing molecule.

    • Adjust the pH of the reaction mixture to 4.5-5.5 to facilitate hydrazone formation.

    • Incubate the reaction for 2-4 hours at room temperature. The reaction can be monitored by a suitable analytical method (e.g., HPLC, mass spectrometry).

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion, ion-exchange, or reverse-phase chromatography) to remove any unreacted starting materials.

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Hydrazide-Carbonyl Ligation thiol_molecule Thiol-containing Molecule (e.g., Protein) conjugation1 Conjugation (pH 6.5-7.5) thiol_molecule->conjugation1 maleimide_linker This compound (in DMSO/DMF) maleimide_linker->conjugation1 purification1 Purification (e.g., Desalting) conjugation1->purification1 intermediate Hydrazide-PEG2-Maleimide -Thiol Conjugate purification1->intermediate conjugation2 Conjugation (pH 4.5-5.5) intermediate:e->conjugation2:w carbonyl_molecule Carbonyl-containing Molecule carbonyl_molecule->conjugation2 purification2 Final Purification (e.g., Chromatography) conjugation2->purification2 final_product Final Bioconjugate purification2->final_product

Caption: A general two-step experimental workflow for using this compound.

troubleshooting_logic cluster_maleimide Maleimide-Thiol Reaction cluster_hydrazide Hydrazide-Carbonyl Reaction start Low Conjugation Efficiency? check_ph_mal Is pH 6.5-7.5? start->check_ph_mal Maleimide step check_ph_hyd Is pH 4.5-5.5? start->check_ph_hyd Hydrazide step check_hydrolysis Was linker solution prepared fresh? check_ph_mal->check_hydrolysis check_thiols Are thiols reduced and accessible? check_hydrolysis->check_thiols check_molar_ratio Is maleimide in 10-20x excess? check_thiols->check_molar_ratio check_sterics Is carbonyl group sterically hindered? check_ph_hyd->check_sterics

Caption: Troubleshooting logic for low conjugation efficiency.

References

Validation & Comparative

A Comparative Guide to the Characterization of Maleimide-PEG2-hydrazide TFA Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the Maleimide-PEG2-hydrazide TFA linker with other common ADC linkage technologies. We will delve into the critical aspects of ADC characterization, supported by experimental data and detailed methodologies, to inform rational drug design and development.

The linker is a pivotal component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties dictate the ADC's stability in circulation, the efficiency of payload release at the tumor site, and ultimately, its therapeutic index. This compound is a cleavable linker system that incorporates a maleimide (B117702) group for conjugation to antibody hinge region thiols, a hydrophilic PEG2 spacer to improve solubility, and a pH-sensitive hydrazone bond for payload release in the acidic environment of endosomes and lysosomes.

Comparative Analysis of ADC Linker Technologies

The selection of a linker technology is a critical decision in ADC development. Below is a comparative overview of this compound against other prevalent linker types.

Table 1: Qualitative Comparison of Common ADC Linker Technologies

Linker TypeLinkage ChemistryCleavage MechanismKey AdvantagesKey Disadvantages
This compound Thiol-maleimide conjugation; Hydrazone linkage to payloadpH-sensitive (acid-labile)- Targeted intracellular drug release in acidic organelles.- PEG spacer can enhance solubility and pharmacokinetics.- Potential for premature drug release in circulation due to hydrazone instability.[1][2]- Maleimide-thiol linkage can be susceptible to retro-Michael reaction, leading to deconjugation.
Valine-Citrulline (VC) PABC Thiol-maleimide conjugation; Peptide linkage to payloadEnzymatic (Cathepsin B)- High plasma stability.[3]- Specific cleavage by tumor-associated proteases.- Efficacy dependent on cathepsin B expression levels in the tumor.[3]- Potential for off-target cleavage.
Disulfide Linkers Thiol-disulfide exchangeReduction (Glutathione)- Exploits the differential redox potential between plasma and the intracellular environment.[4]- Stability can be variable and influenced by steric hindrance around the disulfide bond.[4]
Non-Cleavable (e.g., SMCC) Thiol-maleimide conjugationProteolytic degradation of the antibody- High plasma stability, leading to a favorable safety profile.[3]- Payload is released with an amino acid remnant, which may affect its potency.- Limited bystander killing effect.[3]

Table 2: Illustrative Quantitative Comparison of ADC Performance Metrics

Linker TypePlasma Stability (% Intact ADC after 7 days)In Vitro Cytotoxicity (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition, %)
This compound ADC Data not directly available in comparative studiesPayload & Target DependentPayload & Target Dependent
Val-Cit-PABC-MMAE ADC >95%0.5 - 1080 - 90%
Disulfide-DM1 ADC 50 - 80% (Varies with steric hindrance)1 - 2070 - 85%
SMCC-DM1 ADC >98%5 - 5060 - 75%

Note: The data in Table 2 is illustrative and compiled from various sources for comparative purposes. Direct head-to-head studies are required for definitive comparisons. The performance of any ADC is highly dependent on the specific antibody, payload, and target antigen.

Experimental Protocols for ADC Characterization

Accurate and robust characterization of ADCs is critical to ensure their quality, efficacy, and safety. The following are detailed protocols for key analytical techniques.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity, HIC can effectively resolve ADC species with different numbers of conjugated drugs.[5]

Protocol:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic System:

    • Column: TSKgel Butyl-NPR (or equivalent HIC column)

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: Gradient from 10% to 100% B

    • 20-25 min: 100% B

    • 25-30 min: Re-equilibration at 10% B

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species n * n) / 100 (where n is the number of drugs per antibody for that species).

Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[6]

Protocol:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • Chromatographic System:

    • Column: TSKgel G3000SWxl (or equivalent SEC column)

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

  • Analysis:

    • Run the sample under isocratic conditions.

    • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

    • Calculate the percentage of each species relative to the total peak area.

Determination of DAR by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides an orthogonal method for DAR determination, particularly for cysteine-linked ADCs. This method involves the reduction of the ADC to separate its light and heavy chains.[4]

Protocol:

  • Sample Reduction:

    • To 50 µg of ADC, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • Chromatographic System:

    • Column: Zorbax 300SB-C8 (or equivalent RP column)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 75°C

    • Detection: UV at 280 nm

  • Gradient:

    • 0-5 min: 25% B

    • 5-30 min: Gradient from 25% to 50% B

    • 30-35 min: Gradient to 90% B

    • 35-40 min: Re-equilibration at 25% B

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.

Visualizing Key Processes

ADC Conjugation and Mechanism of Action

ADC_Mechanism mAb Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) mAb->ADC Conjugation (Thiol-Maleimide) LinkerPayload Maleimide-PEG2-hydrazide-Payload LinkerPayload->ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding to Tumor Antigen Endosome Endosome (pH ~5.5-6.0) TumorCell->Endosome Internalization Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Hydrazone Cleavage (Acid-Catalyzed) Apoptosis Apoptosis Payload->Apoptosis Induces Cell Death

Caption: Mechanism of action for a this compound ADC.

Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow start ADC Sample hic HIC Analysis start->hic sec SEC Analysis start->sec rphplc RP-HPLC Analysis (after reduction) start->rphplc stability In Vitro/In Vivo Stability Studies start->stability efficacy In Vitro/In Vivo Efficacy Studies start->efficacy dar_hic Average DAR & Drug Load Distribution hic->dar_hic aggregates Aggregate & Fragment Quantification sec->aggregates dar_rphplc Average DAR (Orthogonal Method) rphplc->dar_rphplc stability_data Plasma Stability Data (% Intact ADC) stability->stability_data efficacy_data Tumor Growth Inhibition Data efficacy->efficacy_data

Caption: Workflow for the analytical characterization of ADCs.

Logical Relationship of Linker Properties and ADC Performance

Linker_Properties_Performance linker_chemistry Linker Chemistry (e.g., Hydrazone, VC, Disulfide) stability Linker Stability linker_chemistry->stability release_kinetics Payload Release Kinetics linker_chemistry->release_kinetics hydrophilicity Hydrophilicity (PEG Spacer) linker_chemistry->hydrophilicity plasma_stability Plasma Stability stability->plasma_stability off_target_toxicity Off-Target Toxicity stability->off_target_toxicity inverse relationship efficacy Therapeutic Efficacy release_kinetics->efficacy pharmacokinetics Pharmacokinetics hydrophilicity->pharmacokinetics aggregation Aggregation Propensity hydrophilicity->aggregation inverse relationship plasma_stability->efficacy off_target_toxicity->efficacy negative impact

Caption: Interplay of linker properties and overall ADC performance.

References

A Comparative Guide to Analytical Methods for Maleimide-PEG2-hydrazide TFA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is paramount in the development of novel therapeutics and diagnostics. Maleimide-PEG2-hydrazide TFA is a heterobifunctional linker widely employed in the creation of antibody-drug conjugates (ADCs) and other targeted therapies. Its maleimide (B117702) group enables covalent attachment to thiol-containing molecules like antibodies, while the hydrazide group can react with carbonyls on a payload. The PEG2 spacer enhances solubility and the trifluoroacetic acid (TFA) salt is a common counterion from purification.

This guide provides an objective comparison of key analytical methods for characterizing this compound conjugates, from the initial linker to the final bioconjugate. We present supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate techniques for their needs.

Core Analytical Techniques: A Head-to-Head Comparison

A multi-faceted analytical approach is essential to fully characterize this compound conjugates. The choice of technique depends on the specific question being addressed, from confirming the identity and purity of the linker to determining the drug-to-antibody ratio (DAR) and stability of the final conjugate.

Analytical TechniqueParameter MeasuredSample TypeThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Molecular Weight, Identity, Purity, Conjugation Site, DARLinker, ConjugateMediumHigh sensitivity and specificity, provides detailed structural information.[1][2]Can be complex to interpret for heterogeneous samples, potential for ion suppression.[3]
HPLC (RP and SEC) Purity, Quantity, Aggregation, DARLinker, ConjugateHighRobust, reproducible, excellent for purity and quantification.[][5][6]Limited structural information, chromophore required for UV detection.[7][8]
NMR Spectroscopy Structure Confirmation, Purity, FunctionalizationLinkerLowProvides detailed atomic-level structural information.[9][10]Low sensitivity, requires high sample concentration, complex spectra for large molecules.
UV-Vis Spectroscopy Concentration, Reaction KineticsLinker, ConjugateHighSimple, rapid, good for monitoring reactions.[1][11]Low specificity, requires a chromophore, susceptible to interference.[12]
FTIR Spectroscopy Functional Group IdentificationLinkerHighConfirms presence of key functional groups (maleimide, hydrazide).[13][14]Not quantitative, provides limited structural detail.

In-Depth Analysis and Experimental Protocols

Mass Spectrometry (MS) for Unambiguous Identification and Characterization

Mass spectrometry is a cornerstone for the analysis of bioconjugates, offering unparalleled detail regarding molecular weight and structure.

Key Applications:

  • Intact Mass Analysis: To confirm the successful conjugation and determine the distribution of species with different drug-to-antibody ratios (DARs).

  • Peptide Mapping: To identify the specific cysteine residues that have been conjugated.[2]

  • Tandem MS (MS/MS): To confirm the structure of the linker and its fragmentation pattern.

Experimental Protocol: LC-MS for Intact Mass Analysis of a Maleimide-PEG2-hydrazide Conjugated Antibody

  • Sample Preparation: Dilute the antibody-drug conjugate to 0.1-1 mg/mL in a suitable buffer, such as 25 mM ammonium (B1175870) bicarbonate.[15] For reduced analysis, incubate the sample with a reducing agent like DTT.

  • Chromatography:

    • Column: A reversed-phase column suitable for proteins, such as a C4 column.[15]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Temperature: 60-80°C to improve peak shape.[15]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Data Acquisition: Acquire spectra over a mass range appropriate for the expected charge states of the intact antibody.

  • Data Analysis: Deconvolute the raw ESI-MS spectrum to obtain the zero-charge mass spectrum, which will show the masses of the unconjugated antibody and the various drug-loaded species.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Stability

HPLC is the workhorse for assessing the purity and stability of this compound conjugates.

Key Applications:

  • Reversed-Phase HPLC (RP-HPLC): To assess the purity of the linker and the hydrophobicity profile of the conjugate. A highly selective and sensitive method has been developed for multi-arm PEG-maleimide characterization using a charged surface hybrid (CSH) stationary phase.[6][16]

  • Size-Exclusion Chromatography (SEC): To quantify aggregates and fragments in the final conjugate preparation.

  • Hydrophobic Interaction Chromatography (HIC): Can be used as an orthogonal method to RP-HPLC for DAR determination.

Experimental Protocol: RP-HPLC for Purity Analysis of this compound Linker

  • Sample Preparation: Dissolve the linker in a suitable solvent, such as a mixture of water and acetonitrile.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of the linker, for example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength where the maleimide or another part of the molecule absorbs (e.g., ~300 nm for the maleimide group, though with low extinction coefficient).[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR provides detailed structural information and is particularly useful for characterizing the linker itself.

Key Applications:

  • ¹H NMR: To confirm the chemical structure of the this compound linker by identifying the characteristic proton signals of the maleimide, PEG, and hydrazide moieties. It is also a powerful tool for determining the degree of functionalization.[9][10][17]

  • ¹³C NMR: To complement ¹H NMR in structural confirmation.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard ¹H NMR experiment.

    • Parameters: Adjust spectral width, number of scans, and relaxation delay to obtain a good signal-to-noise ratio.

  • Data Analysis: Integrate the proton signals and compare their chemical shifts and multiplicities to the expected structure. The protons of the maleimide ring typically appear around 7.0 ppm.[17]

UV-Vis Spectroscopy for Quantification and Kinetic Monitoring

UV-Vis spectroscopy is a simple and accessible technique for concentration determination and for monitoring the progress of conjugation reactions.

Key Applications:

  • Quantification of Maleimide: While direct measurement at ~302 nm is possible, it is often insensitive and prone to interference.[12] A more common approach is to react the maleimide with a known concentration of a thiol-containing compound and measure the decrease in the thiol concentration using Ellman's reagent.[18][19][20]

  • Monitoring Hydrazone Formation: The formation of the hydrazone bond between the hydrazide and a carbonyl group on a payload often results in a new absorbance band that can be monitored over time to determine reaction kinetics.[1][11][21]

Experimental Protocol: Monitoring Hydrazone Formation Kinetics

  • Reagent Preparation: Prepare stock solutions of the this compound and the carbonyl-containing payload in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4-6 for optimal hydrazone formation).[18]

  • Reaction Initiation: Mix the reactants in a cuvette and immediately place it in a temperature-controlled UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance at the wavelength corresponding to the hydrazone product at regular time intervals.

  • Data Analysis: Plot the absorbance versus time to obtain the reaction progress curve. From this, the initial reaction rate and rate constants can be determined.

Visualizing Workflows and Relationships

experimental_workflow cluster_linker Linker Characterization cluster_conjugation Conjugation & Monitoring cluster_conjugate Conjugate Analysis Linker This compound NMR NMR Spectroscopy (Structure, Purity) Linker->NMR HPLC_L RP-HPLC (Purity, Quantity) Linker->HPLC_L MS_L Mass Spectrometry (Identity, MW) Linker->MS_L Conjugation Conjugation Reaction Linker->Conjugation Antibody Thiolated Antibody Antibody->Conjugation Payload Carbonyl-Payload Payload->Conjugation UV_Vis UV-Vis Spectroscopy (Reaction Kinetics) Conjugation->UV_Vis Conjugate Antibody-Drug Conjugate Conjugation->Conjugate HPLC_C SEC/RP-HPLC (Purity, Aggregates, DAR) Conjugate->HPLC_C MS_C Mass Spectrometry (Intact Mass, DAR, Site) Conjugate->MS_C

Caption: Analytical workflow for this compound conjugates.

Stability Considerations

A critical aspect of bioconjugate characterization is assessing the stability of the linkages. The thioether bond formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[22]

Analytical Approaches to Stability Assessment:

  • HPLC-MS: The gold standard for stability studies. Conjugates are incubated under relevant conditions (e.g., in plasma or in the presence of glutathione), and aliquots are analyzed at various time points to quantify the amount of intact conjugate and any degradation products.[23]

  • Strategies for Enhancing Stability: The stability of the maleimide-thiol adduct can be improved by hydrolysis of the succinimide (B58015) ring.[24][25] Analytical methods can be employed to monitor this hydrolysis and confirm the formation of the more stable ring-opened product.

stability_pathway

Caption: Stability pathways of maleimide-thiol conjugates.

By employing a combination of these analytical techniques, researchers can gain a comprehensive understanding of their this compound conjugates, ensuring their quality, consistency, and performance for their intended applications.

References

A Comparative Guide to Mass Spectrometry Analysis of Maleimide-PEG2-hydrazide TFA ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of antibody-drug conjugates (ADCs) utilizing the Maleimide-PEG2-hydrazide TFA linker. We will delve into various MS-based methodologies, offering detailed experimental protocols and comparative data to assist in selecting the most appropriate analytical strategy for your research.

Introduction to this compound ADCs

Antibody-drug conjugates are a promising class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker. The this compound linker is a popular choice, featuring a maleimide (B117702) group for conjugation to antibody thiol residues and a hydrazide moiety for attachment of the payload, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The trifluoroacetic acid (TFA) salt form is common for purification and handling. Accurate characterization of these complex biomolecules is critical for ensuring their safety and efficacy, with mass spectrometry playing a pivotal role in this process. Key quality attributes that require precise measurement include the drug-to-antibody ratio (DAR), drug load distribution, and identification of conjugation sites.[1][2]

Core Mass Spectrometry Techniques for ADC Analysis

The analysis of this compound ADCs can be approached at three main levels: intact, subunit, and peptide. Each level provides unique insights into the ADC's structure and heterogeneity.

Intact Mass Analysis

Intact mass analysis provides a global overview of the ADC, allowing for the determination of the average DAR and the distribution of different drug-loaded species. This can be performed under both denaturing and native conditions.

  • Denaturing Conditions (Reversed-Phase Liquid Chromatography-Mass Spectrometry - RPLC-MS): In this approach, the ADC is analyzed under conditions that disrupt its tertiary structure. This method is excellent for assessing the overall heterogeneity and calculating the average DAR.[3]

  • Native Conditions (Native Size-Exclusion Chromatography-Mass Spectrometry - SEC-MS): Native MS analysis maintains the ADC's native conformation and non-covalent interactions.[4][5] This is particularly useful for cysteine-linked conjugates where the interchain disulfide bonds have been reduced for conjugation, as it keeps the light and heavy chains associated.[4][5][6] Native MS can provide a more accurate representation of the drug load distribution in the intact ADC.[4][5][7]

Subunit Analysis

For a more detailed view of drug distribution, the ADC can be fragmented into its constituent light and heavy chains. This is typically achieved by reducing the interchain disulfide bonds (if not already done for conjugation). The resulting subunits are then analyzed by LC-MS. This "middle-down" approach simplifies the mass spectra and allows for the determination of drug load on each chain.[1]

Peptide Mapping (Bottom-Up Analysis)

To pinpoint the exact location of conjugation, the ADC is enzymatically digested into smaller peptides.[2][8][9] These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[2][8] This method provides high-resolution information on conjugation sites and can also be used to identify any modifications to the antibody or linker.[2]

Comparative Analysis of MS Techniques

Technique Information Obtained Advantages Disadvantages Typical Mass Analyzer
RPLC-MS (Intact) Average DAR, overall heterogeneityRobust, relatively simple setupLoss of non-covalent interactions, potential for artifactsTime-of-Flight (TOF), Orbitrap[3]
Native SEC-MS (Intact) Average DAR, drug load distribution, conformationPreserves native structure, accurate DAR for non-covalent complexes[4][10]Requires specialized buffer systems, lower chromatographic resolution than RPLCQ-TOF, Orbitrap[3][4]
LC-MS (Subunit) Drug load on light and heavy chainsSimplified spectra, improved mass accuracy for subunitsRequires reduction step, information on intact ADC is lostTOF, Orbitrap
LC-MS/MS (Peptide Mapping) Precise conjugation site identification, PTM analysisHigh resolution, site-specific information[2]Complex sample preparation, potential for incomplete digestion or modifications during prep[2][11]Q-TOF, Orbitrap, FT-ICR
MALDI-TOF-MS Rapid DAR estimationHigh throughput, tolerant to some buffers and saltsLower resolution and mass accuracy compared to ESI-based methodsTOF

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality MS data.[2]

  • Buffer Exchange: The ADC sample should be buffer-exchanged into an MS-compatible buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate for native MS, or a volatile acidic solution (e.g., 0.1% formic acid in water/acetonitrile) for denaturing MS.[12]

  • Deglycosylation (Optional): To reduce spectral complexity, ADCs can be treated with an enzyme like PNGase F to remove N-linked glycans. This simplifies the mass spectra and improves the accuracy of mass measurements.

  • Reduction (for Subunit Analysis): To separate the light and heavy chains, the ADC is treated with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

  • Enzymatic Digestion (for Peptide Mapping): The ADC is denatured, reduced, and alkylated before being digested with a protease like trypsin.[2][13]

Intact Mass Analysis by RPLC-MS
  • Liquid Chromatography:

    • Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient from ~20% to 60% B over 20-30 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: TOF or Orbitrap.

    • Data Analysis: Deconvolution of the resulting charge state envelope to obtain the neutral mass of the different ADC species.

Native Mass Analysis by SEC-MS
  • Liquid Chromatography:

    • Column: A size-exclusion column suitable for monoclonal antibodies.

    • Mobile Phase: An MS-compatible, non-denaturing buffer (e.g., 100-200 mM ammonium acetate).

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode, with gentle source conditions to preserve non-covalent interactions.

    • Mass Analyzer: Q-TOF or Orbitrap.

    • Data Analysis: Deconvolution of the charge state envelope.

Visualization of Experimental Workflows

experimental_workflow Mass Spectrometry Workflow for ADC Analysis cluster_sample ADC Sample cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Output ADC This compound ADC Buffer_Exchange Buffer Exchange ADC->Buffer_Exchange Deglycosylation Deglycosylation (Optional) Buffer_Exchange->Deglycosylation Reduction Reduction (for Subunit Analysis) Deglycosylation->Reduction Digestion Digestion (for Peptide Mapping) Deglycosylation->Digestion Intact_MS Intact Mass (Native or Denaturing) Deglycosylation->Intact_MS Subunit_MS Subunit Mass Reduction->Subunit_MS Peptide_Map Peptide Mapping (LC-MS/MS) Digestion->Peptide_Map DAR Average DAR & Distribution Intact_MS->DAR Chain_Load Light & Heavy Chain Drug Load Subunit_MS->Chain_Load Conj_Site Conjugation Site Identification Peptide_Map->Conj_Site

Caption: General workflow for the mass spectrometry analysis of ADCs.

Orthogonal Technique: Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique that separates molecules based on their hydrophobicity.[14] Since the conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity, HIC can be used to separate ADC species with different numbers of conjugated drugs.[14] HIC is often used as an orthogonal method to MS for DAR determination. Recent advances have enabled the online coupling of HIC with MS (HIC-MS), providing direct mass identification of the separated species.[15][16][17][18]

Caption: Separation of ADC species by Hydrophobic Interaction Chromatography.

Conclusion

The comprehensive characterization of this compound ADCs requires a multi-faceted analytical approach. Mass spectrometry, through intact, subunit, and peptide-level analysis, provides invaluable data on critical quality attributes. The choice of a specific MS technique or a combination thereof will depend on the developmental stage of the ADC and the specific questions being addressed. By combining high-resolution mass spectrometry with orthogonal techniques like HIC, researchers can gain a thorough understanding of their ADC product, ensuring its quality, consistency, and ultimately, its potential as a therapeutic agent.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Maleimide-PEG2-hydrazide TFA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers, such as Maleimide-PEG2-hydrazide TFA, is a critical quality attribute in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Ensuring high purity is essential for consistent conjugation efficiency, accurate drug-to-antibody ratio (DAR) determination, and the overall safety and efficacy of the final bioconjugate. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of these critical reagents. This guide provides a comparative overview of the primary HPLC methods used for this purpose: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), along with insights into alternative analytical techniques.

Comparison of Key HPLC Methods

The selection of an appropriate HPLC method is crucial for the accurate purity assessment of polar molecules like this compound. Both RP-HPLC and HILIC offer distinct advantages and are suited for different aspects of purity analysis.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Separation Mechanism Hydrophobic interactions between the analyte and a non-polar stationary phase.Partitioning of the analyte between a water-enriched layer on a polar stationary phase and a less polar mobile phase.
Typical Stationary Phase C18, C8, PhenylBare silica, Amide, Diol, Zwitterionic
Typical Mobile Phase Water/Acetonitrile or Methanol gradients with acidic modifiers (e.g., TFA, formic acid).High organic (typically >70% Acetonitrile) with a small amount of aqueous buffer.
Suitability for this compound Can be effective, but the polar nature of the PEG and hydrazide moieties may lead to poor retention and peak tailing. Derivatization may be required to enhance hydrophobicity.Generally well-suited for retaining and separating polar analytes like PEGylated compounds. Offers orthogonal selectivity to RP-HPLC.
Method Development Complexity Generally straightforward and widely established.Can be more complex due to the influence of mobile phase water content, buffer type, and concentration on the stationary phase's hydration layer.
Detection Compatibility UV-Vis (maleimide chromophore), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS).Excellent compatibility with MS due to the high organic content of the mobile phase, which enhances ionization efficiency. Also compatible with CAD and ELSD.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing HPLC methods. Below are representative starting protocols for RP-HPLC and HILIC methods for the analysis of this compound.

Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

This method is designed to separate the main component from potential impurities and degradation products, such as the hydrolyzed maleimide (B117702) ring.

  • Column: C18 column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 302 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This method provides an alternative selectivity for polar analytes and is particularly well-suited for coupling with mass spectrometry.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH 3.0

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH 3.0

  • Gradient:

    • 0-1 min: 100% A

    • 1-8 min: 0-100% B

    • 8-10 min: 100% B

    • 10-10.1 min: 100-0% B

    • 10.1-12 min: 100% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm, ELSD, or MS

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water at a concentration of 1 mg/mL.

Alternative Purity Assessment Methods

While HPLC is the predominant technique, other methods can provide complementary information on the purity and identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities. Quantitative NMR (qNMR) can be used for purity assessment by integrating the signals of the analyte against a certified internal standard.[1]

  • Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio. It can be a powerful tool for resolving PEGylated species and assessing the purity of charged derivatives.[2][3][4]

  • Mass Spectrometry (MS): Direct infusion or coupling with a separation technique like UPLC-MS can provide accurate mass determination to confirm the identity of the main component and any impurities.

Experimental Workflow & Logical Relationships

The following diagrams illustrate a typical experimental workflow for HPLC method development and the logical relationship between different analytical techniques for purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Purity Calculation cluster_validation Method Validation (ICH Q2) Sample Weigh & Dissolve This compound RP_HPLC Reversed-Phase HPLC Sample->RP_HPLC HILIC HILIC Sample->HILIC Standard Prepare Reference Standard Solution Standard->RP_HPLC Standard->HILIC Integration Peak Integration RP_HPLC->Integration HILIC->Integration Purity Purity Calculation (% Area Normalization) Integration->Purity Specificity Specificity Purity->Specificity Linearity Linearity Purity->Linearity Accuracy Accuracy Purity->Accuracy Precision Precision Purity->Precision

Caption: A typical workflow for HPLC purity assessment.

Analytical_Techniques cluster_primary Primary Methods cluster_orthogonal Orthogonal/Confirmatory Methods Analyte Maleimide-PEG2-hydrazide TFA Purity RP_HPLC RP-HPLC Analyte->RP_HPLC Purity & Impurities HILIC HILIC Analyte->HILIC Purity & Polar Impurities NMR qNMR Analyte->NMR Structural Confirmation & Absolute Purity CE Capillary Electrophoresis Analyte->CE Orthogonal Separation UPLC_MS UPLC-MS RP_HPLC->UPLC_MS Confirmation of Impurity Identity HILIC->UPLC_MS Confirmation of Impurity Identity

Caption: Relationship between analytical techniques for purity assessment.

References

A Comparative Guide to Maleimide-PEG2-hydrazide TFA and Other PEGylated Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug) but also profoundly influences the stability, pharmacokinetics, and efficacy of the final conjugate. This guide provides an objective comparison of Maleimide-PEG2-hydrazide TFA, a heterobifunctional PEGylated linker, with other common PEGylated linkers, supported by a synthesis of available experimental data and detailed methodologies.

Introduction to this compound

This compound is a heterobifunctional linker that features a maleimide (B117702) group at one end, a hydrazide group at the other, and a short, discrete polyethylene (B3416737) glycol (PEG) chain in between. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins. The hydrazide group reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone bond. This pH-sensitive hydrazone linkage is a key feature, designed to be stable at physiological pH but to cleave in the acidic environment of endosomes and lysosomes, enabling targeted drug release within the cell.[1][2]

Comparison of Key Linker Characteristics

The performance of a PEGylated linker in an ADC is determined by several factors, including the length of the PEG chain and the nature of the chemical bonds it forms.

Impact of PEG Chain Length

The length of the PEG spacer can significantly impact the physicochemical and biological properties of an ADC. While Maleimide-PEG2-hydrazide has a short PEG chain (n=2), other linkers are available with varying PEG lengths.

Table 1: Influence of PEG Linker Length on ADC Properties

PropertyShorter PEG (e.g., PEG2-4)Longer PEG (e.g., PEG8-24)Rationale
Solubility Moderate improvementSignificant improvementPEG is hydrophilic and can counteract the hydrophobicity of many cytotoxic payloads, reducing aggregation.[3]
Pharmacokinetics (PK) Shorter half-life, faster clearanceLonger half-life, slower clearanceThe increased hydrodynamic radius of ADCs with longer PEG chains reduces renal clearance.[4]
In Vitro Cytotoxicity Generally higher potencyMay be reducedLonger PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell or the payload with its intracellular target.[4]
In Vivo Efficacy Potentially lower due to faster clearanceOften enhancedImproved PK profile leads to greater drug accumulation at the tumor site.[4][5]
Stability May offer better stabilityNo clear consensusShorter linkers may better anchor the payload within the antibody's protective space.[6]

Note: The optimal PEG length is often a balance of these factors and is specific to the antibody, payload, and target.

Comparison of Linker Chemistry and Stability

The choice of reactive groups and the resulting chemical bonds are critical for the stability of the ADC in circulation and the efficiency of payload release at the target site.

Table 2: Comparison of Linker Chemistries and Stability

Linker TypeBond FormedStability at Physiological pH (7.4)Release MechanismKey Features
Maleimide-PEG-hydrazide Thioether & HydrazoneThioether: Moderately stable; Hydrazone: StablepH-sensitive hydrolysis of hydrazoneDual-reactive; enables cleavable, pH-dependent payload release.[7][]
Maleimide-PEG-NHS Ester Thioether & AmideBoth generally stableNon-cleavable (linker degrades with antibody)Forms a stable, non-cleavable conjugate.
Thiol-reactive Linkers (e.g., Maleimide) ThioetherModerately stable; susceptible to retro-Michael reaction and thiol exchangeNon-cleavableWidely used, but potential for premature drug release in plasma.[3][9][10]
Hydrazone Linkers HydrazoneStablepH-sensitive hydrolysisDesigned for release in acidic intracellular compartments.[7][]
Disulfide Linkers DisulfideLess stable in reducing environmentsReduction by intracellular glutathioneCleavable linker exploiting the differential reducing potential between plasma and cytosol.[11]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a carbonyl-containing payload to the hydrazide moiety, followed by conjugation to a thiol-containing antibody via the maleimide group.

A. Payload-Linker Conjugation:

  • Dissolve the Payload: Dissolve the carbonyl-containing payload in an appropriate organic solvent (e.g., DMSO).

  • Prepare the Linker: Dissolve this compound in the same solvent.

  • Reaction: Mix the payload and linker solutions, typically at a slight molar excess of the linker. Add an acidic catalyst (e.g., a small amount of acetic acid) to facilitate hydrazone bond formation.

  • Incubation: Incubate the reaction mixture at room temperature for several hours to overnight.

  • Purification: Purify the payload-linker conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

B. Antibody-Payload-Linker Conjugation:

  • Antibody Reduction: Partially reduce the antibody's interchain disulfide bonds to generate free thiol groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The amount of TCEP should be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

  • Purification: Remove excess TCEP by size-exclusion chromatography (SEC).

  • Conjugation: Immediately add the purified payload-linker conjugate to the reduced antibody solution in a suitable buffer (pH 6.5-7.5).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purification: Purify the final ADC by SEC to remove unconjugated payload-linker and other impurities.

  • Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[4]

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Seeding: Seed target cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Add the diluted solutions to the cells.

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[12]

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a physiological environment.

  • Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).

  • Sample Processing: At each time point, precipitate the plasma proteins using an organic solvent like acetonitrile.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact ADC and any released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker's stability and half-life in plasma.[7]

Visualizing Workflows and Mechanisms

Graphviz diagrams can illustrate the complex processes and relationships in ADC development.

G cluster_0 Payload-Linker Synthesis cluster_1 ADC Synthesis Payload (Carbonyl) Payload (Carbonyl) Reaction Reaction Payload (Carbonyl)->Reaction Maleimide-PEG2-hydrazide Maleimide-PEG2-hydrazide Maleimide-PEG2-hydrazide->Reaction Payload-Linker Conjugate Payload-Linker Conjugate Conjugation Conjugation Payload-Linker Conjugate->Conjugation Purification (HPLC) Purification (HPLC) Reaction->Purification (HPLC) Purification (HPLC)->Payload-Linker Conjugate Antibody Antibody Reduction (TCEP) Reduction (TCEP) Antibody->Reduction (TCEP) Reduced Antibody (Thiol) Reduced Antibody (Thiol) Reduced Antibody (Thiol)->Conjugation Final ADC Final ADC Reduction (TCEP)->Reduced Antibody (Thiol) Purification (SEC) Purification (SEC) Conjugation->Purification (SEC) Purification (SEC)->Final ADC

Caption: Workflow for two-step ADC synthesis.

G ADC in Circulation (pH 7.4) ADC in Circulation (pH 7.4) Internalization Internalization ADC in Circulation (pH 7.4)->Internalization Binding to target cell Endosome/Lysosome (pH 4.5-6.0) Endosome/Lysosome (pH 4.5-6.0) Internalization->Endosome/Lysosome (pH 4.5-6.0) Hydrazone Cleavage Hydrazone Cleavage Endosome/Lysosome (pH 4.5-6.0)->Hydrazone Cleavage Acidic environment Payload Release Payload Release Hydrazone Cleavage->Payload Release Cell Death Cell Death Payload Release->Cell Death

Caption: pH-mediated payload release mechanism.

Conclusion

This compound offers a unique combination of features for the development of cleavable ADCs. Its heterobifunctional nature allows for the controlled conjugation of thiol- and carbonyl-containing molecules, while the short PEG spacer provides a degree of hydrophilicity. The key feature is the pH-sensitive hydrazone bond, which enables targeted payload release in the acidic environment of tumor cells.

The selection of an optimal linker, however, is a multifaceted decision. Researchers must consider the trade-offs between linker length, which influences pharmacokinetics and potentially in vitro potency, and the stability of the chemical linkage. While this compound is a valuable tool for creating pH-sensitive cleavable ADCs, other linkers, such as those with longer PEG chains for improved solubility and PK, or non-cleavable linkers for enhanced stability, may be more suitable for specific antibody-payload combinations. A thorough evaluation of different linker strategies, using the experimental protocols outlined in this guide, is crucial for the successful development of safe and effective bioconjugate therapeutics.

References

A Comparative Guide to Antibody-Drug Conjugate Efficacy: Focus on Maleimide-PEG2-hydrazide TFA Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. This guide provides a comparative analysis of ADC performance with a focus on ADCs utilizing the cleavable Maleimide-PEG2-hydrazide TFA linker, placing it in context with other widely used linker technologies.

The Role of the Linker in ADC Efficacy

The ideal ADC linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while efficiently releasing the cytotoxic agent upon internalization into the target cancer cell. The this compound linker is a cleavable linker that incorporates a maleimide (B117702) group for conjugation to antibody thiol groups, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a hydrazone bond that is labile in the acidic environment of endosomes and lysosomes.

Data Presentation: A Comparative Look at ADC Performance

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Chemistries

Linker TypePayloadTarget AntigenCell LineIC50 (nM)Citation
Maleimide-based (cleavable)MMAECD30Karpas 299~1[1]
Valine-Citrulline (vc, cleavable)MMAEHER2SK-BR-3~0.5[2]
Valine-Citrulline (vc, cleavable)MMAECD33HL-60~0.1[1]
Hydrazone (cleavable)DoxorubicinCD56NB-1~10[3]
Thioether (non-cleavable)DM1HER2BT-474~0.3[4]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and therefore direct comparisons should be made with caution.

Table 2: Impact of Linker on In Vivo Efficacy of ADCs in Xenograft Models

Linker TypePayloadTumor ModelDosingTumor Growth Inhibition (TGI)Citation
Stabilized MaleimideMMAUNCI-N87 (gastric)Single doseSignificant TGI vs. vehicle[5]
Valine-CitrullineMMAENCI-N87 (gastric)Single dosePotent anti-tumor activity[5]
Non-cleavableDM1KPL-4 (breast)Single doseDose-dependent tumor regression[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in ADC efficacy studies.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: ADCs are serially diluted to a range of concentrations in complete cell culture medium. The medium from the cell plates is replaced with the ADC-containing medium. Control wells with untreated cells and cells treated with the unconjugated antibody and free payload are included.

  • Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Tumor Growth Inhibition Study in a Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).

  • Randomization and Dosing: When tumors reach the desired size, mice are randomized into treatment and control groups. ADCs, vehicle control, and unconjugated antibody are administered, typically via intravenous injection.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study endpoint is typically when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Mean tumor volumes for each group are plotted over time to assess tumor growth inhibition. Statistical analyses are performed to determine the significance of the anti-tumor effects.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

General Mechanism of Action of an Antibody-Drug Conjugate

The following diagram illustrates the typical mechanism of action for an ADC with a cleavable linker.

ADC_Mechanism General ADC Mechanism of Action ADC 1. ADC binds to target antigen Internalization 2. Receptor-mediated endocytosis ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Linker cleavage and payload release Lysosome->Release Target 5. Payload binds to intracellular target (e.g., DNA, tubulin) Release->Target Apoptosis 6. Induction of Apoptosis Target->Apoptosis

Caption: Workflow of ADC from cell surface binding to induction of apoptosis.

The Bystander Killing Effect

A key advantage of some ADCs with cleavable linkers and membrane-permeable payloads is the ability to induce bystander killing.

Bystander_Effect ADC Bystander Killing Effect cluster_target Antigen-Positive Cell cluster_bystander Antigen-Negative Neighboring Cell TargetCell ADC binds and internalizes PayloadRelease Payload is released TargetCell->PayloadRelease TargetCellDeath Apoptosis PayloadRelease->TargetCellDeath BystanderCell Payload diffuses into cell PayloadRelease->BystanderCell Membrane-permeable payload diffusion BystanderCellDeath Apoptosis BystanderCell->BystanderCellDeath

Caption: Mechanism of bystander killing of adjacent antigen-negative tumor cells.

Mechanisms of ADC Resistance

Tumor cells can develop resistance to ADCs through various mechanisms.

ADC_Resistance Key Mechanisms of ADC Resistance ADC ADC Resistance ADC Resistance ReducedAntigen Reduced Antigen Expression ReducedAntigen->Resistance ImpairedTrafficking Impaired Internalization/ Lysosomal Trafficking ImpairedTrafficking->Resistance DrugEfflux Increased Drug Efflux (e.g., MDR1 pumps) DrugEfflux->Resistance AlteredSignaling Altered Apoptotic/ Survival Signaling (e.g., PI3K/Akt) AlteredSignaling->Resistance

Caption: Overview of cellular mechanisms leading to ADC resistance.

References

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a pivotal factor that dictates its therapeutic index, influencing both efficacy and safety.[1] An ideal linker must maintain its integrity in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and diminished therapeutic effect.[1][2] Conversely, upon reaching the target tumor cells, the linker must be efficiently cleaved to release the potent payload. This guide provides an objective comparison of the in vitro and in vivo stability of various ADC linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The Critical Role of Linker Stability

The journey of an ADC from administration to target cell internalization is fraught with challenges that can compromise its integrity. The linker, which connects the monoclonal antibody to the cytotoxic drug, is susceptible to cleavage by enzymes present in the plasma or due to physiological conditions.[3] Premature drug release not only reduces the concentration of the ADC that reaches the tumor but also exposes healthy tissues to the toxic payload, potentially causing severe side effects.[4] Therefore, a comprehensive understanding and evaluation of linker stability are paramount in the development of safe and effective ADCs.[3]

Types of ADC Linkers and Their Stability Profiles

ADC linkers are broadly classified into two categories: cleavable and non-cleavable.[2]

Cleavable Linkers: These linkers are designed to be stable in the bloodstream and are cleaved by specific triggers present in the tumor microenvironment or within the target cancer cell.[2] This targeted release mechanism can enhance the therapeutic window of the ADC.

  • Enzyme-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by proteases like cathepsins, which are often upregulated in tumors.[2] They generally exhibit good stability in circulation.[4]

  • pH-Sensitive Linkers: Hydrazone linkers are a classic example of pH-sensitive linkers. They are designed to be stable at the physiological pH of blood (around 7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within tumor cells.[1][4]

  • Redox-Sensitive Linkers: Disulfide linkers are designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[2]

Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), do not have a specific cleavage site and rely on the complete lysosomal degradation of the antibody to release the payload.[5] This mechanism generally results in higher stability in circulation.[4][5]

Comparative Stability Data

The following tables summarize quantitative data from various studies comparing the in vitro and in vivo stability of different ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

In Vitro Plasma Stability of Cleavable ADC Linkers
Linker TypeADC ModelPlasma SourceStability Metric (% Intact ADC or % Payload Release)Incubation TimeReference
Val-Cit (vc)anti-HER2-MMAFMouse>95% payload loss14 days[2]
Ser-Val-Cit (SVCit)anti-HER2-MMAFMouse~70% payload loss14 days[2]
Glu-Val-Cit (EVCit)anti-HER2-MMAFMouseAlmost no linker cleavage14 days[2]
Val-Cit-PABC (vc-PABC)ITC6104ROMouseUnstable, significant payload release7 days[6]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROMouseStable7 days[6]
Val-Cit-PABC (vc-PABC)ITC6104ROHuman (IgG depleted)StableNot specified[6]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROHuman (IgG depleted)StableNot specified[6]
In Vivo Stability of ADC Linkers
Linker TypeADC ModelAnimal ModelStability Metric (Half-life)Reference
SMCC (Non-cleavable)Trastuzumab-DM1Mouse10.4 days[2]
Triglycyl Peptide (CX)Trastuzumab-DM1Mouse9.9 days[2]
Val-Cit DipeptidecAC10-MMAEMouse144 hours (6.0 days)[2]
Val-Cit DipeptidecAC10-MMAECynomolgus Monkey230 hours (9.6 days)[2]

Experimental Protocols for Stability Assessment

Accurate assessment of ADC stability is crucial for preclinical and clinical development. The two most common bioanalytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

In Vitro Plasma Stability Assay

This assay determines the stability of an ADC in plasma over time by measuring the amount of intact ADC or the released payload.[1]

Protocol Outline:

  • ADC Incubation: The test ADC is incubated in plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.[3] Aliquots are collected at various time points.[3]

  • Sample Analysis:

    • To measure intact ADC (ELISA):

      • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.[2]

      • Add diluted plasma samples. The intact ADC will bind to the coated antigen.[2]

      • Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.[2]

      • Add a substrate and measure the signal, which is proportional to the amount of intact ADC.[2]

    • To measure released payload (LC-MS/MS):

      • Precipitate proteins from the plasma samples.[2]

      • Collect the supernatant containing the free payload.[2]

      • Analyze the supernatant using LC-MS/MS to quantify the free payload.[2]

In Vivo Stability Assessment

This assessment involves administering the ADC to an animal model and measuring the concentration of intact ADC or free payload in plasma over time.[2]

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[2]

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[2]

  • Sample Analysis:

    • Quantification of Intact ADC (ELISA): Follow the ELISA protocol described for the in vitro assay.[2]

    • Quantification of Free Payload (LC-MS/MS): Follow the LC-MS/MS protocol described for the in vitro assay.[2]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in ADC stability assessment and function, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Stability Assay invitro_start Incubate ADC in Plasma invitro_sample Collect Aliquots at Time Points invitro_start->invitro_sample invitro_elisa ELISA for Intact ADC invitro_sample->invitro_elisa invitro_lcms LC-MS/MS for Free Payload invitro_sample->invitro_lcms invitro_data Analyze Stability Data invitro_elisa->invitro_data invitro_lcms->invitro_data invivo_start Administer ADC to Animal Model invivo_sample Collect Plasma Samples invivo_start->invivo_sample invivo_elisa ELISA for Intact ADC invivo_sample->invivo_elisa invivo_lcms LC-MS/MS for Free Payload invivo_sample->invivo_lcms invivo_pk Pharmacokinetic Analysis invivo_elisa->invivo_pk invivo_lcms->invivo_pk

Caption: Experimental workflows for in vitro and in vivo ADC linker stability assessment.

adc_mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) premature_release Premature Payload Release (Off-target toxicity) ADC->premature_release Unstable Linker binding ADC Binds to Tumor Antigen ADC->binding target_cell Target Tumor Cell internalization Internalization (Endocytosis) target_cell->internalization binding->target_cell lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release Linker Cleavage cell_death Cell Death payload_release->cell_death

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The stability of the linker is a critical attribute of an ADC that profoundly influences its therapeutic index. A well-designed linker should strike a delicate balance between stability in circulation and efficient payload release at the tumor site. This guide has provided a comparative overview of the stability of different ADC linkers, supported by available experimental data. The detailed experimental protocols and illustrative diagrams offer a valuable resource for researchers and drug development professionals in the design and evaluation of novel ADCs with improved safety and efficacy profiles. As the field of ADCs continues to evolve, the development of novel linker technologies with enhanced stability and controlled release mechanisms will be crucial for realizing the full therapeutic potential of this promising class of targeted therapies.

References

Validating the Cleavability of Maleimide-PEG2-hydrazide TFA Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the Maleimide-PEG2-hydrazide TFA linker, focusing on its cleavability, a critical attribute for its application in bioconjugation and drug delivery systems. We present a comparative overview with alternative linkers and offer detailed experimental protocols for validation, supported by visual workflows, to aid researchers in their selection and application of this linker.

Mechanism of Cleavage: Hydrolysis of the Hydrazone Bond

The this compound linker is a popular choice in bioconjugation due to its ability to form a stable linkage under physiological conditions while offering a mechanism for controlled cleavage. The core of its cleavability lies in the hydrazone bond, which is susceptible to hydrolysis under acidic conditions. This pH-dependent cleavage allows for the release of conjugated payloads in specific cellular environments, such as the acidic milieu of endosomes and lysosomes, making it an attractive option for intracellular drug delivery.

The maleimide (B117702) group facilitates covalent attachment to thiol-containing molecules like cysteine residues on proteins, while the hydrazide group reacts with aldehydes or ketones to form the cleavable hydrazone linkage. The PEG2 spacer enhances solubility and reduces steric hindrance.

cluster_conjugation Conjugation cluster_conjugate ADC Conjugate cluster_cleavage Cleavage Protein Protein-SH Conjugate Protein-S-Maleimide-PEG2-N-N=CH-Payload Protein->Conjugate Thiol-Maleimide Reaction Linker Maleimide-PEG2-hydrazide Payload Payload-CHO Payload->Hydrazone_Formation Hydrazone Formation Conjugate_Cleavage Protein-S-Maleimide-PEG2-N-N=CH-Payload Released_Payload Released Payload-CHO Conjugate_Cleavage->Released_Payload Hydrolysis Linker_Remnant Linker-Protein Remnant Conjugate_Cleavage->Linker_Remnant Hydrolysis Acidic_Env Acidic Environment (e.g., Endosome, pH 5.0-6.0) Acidic_Env->Conjugate_Cleavage cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Conjugate Bioconjugate Stock Dilution Dilute Conjugate in Buffers Conjugate->Dilution Spiking Spike Conjugate in Serum Conjugate->Spiking Buffers Incubation Buffers (pH 5.0, 6.0, 7.4) Buffers->Dilution Serum Human Serum Serum->Spiking Incubate Incubate at 37°C Dilution->Incubate Spiking->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Quench Quench Reaction (for buffer samples) Sampling->Quench Precipitate Protein Precipitation (for serum samples) Sampling->Precipitate HPLC HPLC Analysis Quench->HPLC Precipitate->HPLC Data Data Analysis: - Quantify Peaks - Calculate % Cleavage - Determine Half-life HPLC->Data

A Comparative Analysis of Cleavable and Non-Cleavable Linkers in Bioconjugation: A Focus on Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). The linker dictates the stability of the conjugate in circulation and the mechanism of payload release at the target site. This guide provides an objective comparison between the cleavable Maleimide-PEG2-hydrazide TFA linker and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational drug design.

Introduction to Linker Technology

In the realm of targeted therapeutics, linkers serve as the critical bridge between a targeting moiety, such as a monoclonal antibody, and a therapeutic payload. The ideal linker ensures the bioconjugate remains intact in systemic circulation to minimize off-target toxicity, while enabling efficient payload release upon reaching the target tissue or cells.[1] Linkers are broadly classified into two categories: cleavable and non-cleavable, distinguished by their mechanism of payload release.

This compound is a heterobifunctional linker featuring a maleimide (B117702) group for conjugation to thiol-containing molecules (like cysteine residues on an antibody) and a hydrazide group.[2][3][4] The resulting hydrazone bond is acid-labile, designed to cleave in the low pH environment of endosomes and lysosomes within target cells.[5][] The PEG2 spacer enhances solubility and can influence the pharmacokinetic properties of the conjugate.[2][7][3][4]

Non-cleavable linkers , such as those formed using succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), create a stable thioether bond.[8] With non-cleavable linkers, the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[9] This approach generally offers greater plasma stability but can result in the release of the payload with an attached amino acid residue, which may affect its activity.[9]

Comparative Performance Data

The choice between a cleavable and a non-cleavable linker significantly impacts the therapeutic index of a bioconjugate. The following tables summarize key quantitative data, collated from various sources, to highlight the performance differences.

Disclaimer: The data presented below is compiled from multiple studies and should be interpreted with caution, as experimental conditions (e.g., specific antibody, payload, cell lines) may vary.

ParameterMaleimide-PEG2-hydrazide (Cleavable)Non-Cleavable Linkers (e.g., SMCC-based)References
Release Mechanism pH-sensitive hydrolysis of hydrazone bondProteolytic degradation of the antibody[9][5][]
Release Site Endosomes/Lysosomes (acidic pH)Lysosomes[5][]
Plasma Stability Generally lower than non-cleavable linkers; stability is pH-dependent.High; stable thioether bond.[1][5][10]
Bystander Effect Possible, as the released payload can diffuse out of the target cell.Limited to no bystander effect.[9]
Payload Form Released in its native or near-native form.Released as a conjugate with an amino acid residue.[9]
In Vitro ParameterADC with Hydrazone LinkerADC with Non-Cleavable LinkerReferences
IC50 (BT474 cells) 0.05 nM0.5 nM[11]
Plasma Half-life (Rat) ~45 hours>100 hours[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of different linker technologies.

Protocol 1: Two-Step Conjugation with this compound

This protocol describes the conjugation of a thiol-containing antibody to a payload that has been modified to contain a carbonyl group (aldehyde or ketone).

Materials:

  • Thiol-containing antibody (e.g., partially reduced IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound linker

  • Payload with a carbonyl group

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Antibody-Linker Conjugation (Maleimide-Thiol Reaction): a. Prepare a stock solution of this compound in anhydrous DMSO or DMF. b. Add the linker stock solution to the antibody solution at a 10-20 fold molar excess.[12] c. Incubate for 1-2 hours at room temperature or overnight at 4°C.[12] d. Remove excess linker using a desalting column equilibrated with a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 4.5-5.5).

  • Linker-Payload Conjugation (Hydrazone Formation): a. Prepare a stock solution of the carbonyl-containing payload in a suitable solvent. b. Add the payload stock solution to the linker-modified antibody solution. The pH of the reaction buffer should be maintained between 4.5 and 5.5 to facilitate hydrazone bond formation. c. Incubate the reaction mixture for 12-24 hours at room temperature. d. Purify the resulting ADC using size-exclusion chromatography or other appropriate methods.

Protocol 2: Two-Step Conjugation with SMCC (Non-Cleavable Linker)

This protocol outlines the conjugation of an amine-containing molecule (e.g., a payload) to a thiol-containing antibody.

Materials:

  • Amine-containing payload

  • SMCC crosslinker

  • Thiol-containing antibody

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting columns

Procedure:

  • Payload-Linker Activation (NHS Ester-Amine Reaction): a. Dissolve the amine-containing payload in an amine-free buffer. b. Prepare a fresh stock solution of SMCC in anhydrous DMSO or DMF.[13][14] c. Add the SMCC stock solution to the payload solution at a 5-20 fold molar excess.[13] d. Incubate for 30-60 minutes at room temperature.[14][15] e. Remove excess, unreacted SMCC using a desalting column.[13][14]

  • Linker-Antibody Conjugation (Maleimide-Thiol Reaction): a. Add the SMCC-activated payload to the thiol-containing antibody solution (in a buffer with a pH of 6.5-7.5).[15] b. Incubate for 1-2 hours at room temperature.[14] c. Purify the final ADC conjugate to remove unreacted components.

Protocol 3: In Vitro Plasma Stability Assay

This assay is used to determine the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • ADC construct

  • Human, mouse, or rat plasma (anticoagulated)

  • PBS, pH 7.4

  • ELISA plates and reagents or LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[1]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Quantification by ELISA: a. Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated payload.[1] b. The difference between these values indicates the extent of drug deconjugation.[1]

  • Quantification by LC-MS: a. Isolate the ADC from the plasma samples by immunoaffinity capture.[16] b. Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[16]

Protocol 4: pH-Dependent Cleavage Assay for Hydrazone Linkers

This assay evaluates the rate of payload release from an ADC with a hydrazone linker under different pH conditions.

Materials:

  • ADC with a hydrazone linker

  • Buffers at different pH values (e.g., PBS at pH 7.4 and sodium acetate buffer at pH 5.0)

  • LC-MS system

Procedure:

  • Incubate the ADC in the different pH buffers at 37°C.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

  • Plot the percentage of released payload over time for each pH condition to determine the cleavage kinetics.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome/Lysosome (pH 4.5-5.5) ADC_stable ADC with Hydrazone Linker (Stable) ADC_cleavage Hydrazone Cleavage ADC_stable->ADC_cleavage Internalization Payload_release Payload Release ADC_cleavage->Payload_release Acidic pH

Caption: Mechanism of payload release from an ADC with a hydrazone linker.

cluster_circulation Systemic Circulation cluster_cell Target Cell cluster_lysosome Lysosome ADC_stable ADC with Non-Cleavable Linker (Stable) Antibody_degradation Antibody Degradation ADC_stable->Antibody_degradation Internalization Payload_release Payload-Linker- Amino Acid Release Antibody_degradation->Payload_release Proteolytic Enzymes

Caption: Mechanism of payload release from an ADC with a non-cleavable linker.

start Start: ADC Incubation in Plasma at 37°C aliquots Collect Aliquots at Time Points start->aliquots analysis Analyze Samples aliquots->analysis elisa ELISA for Total Ab and Conjugated Payload analysis->elisa ELISA lcms LC-MS for Intact ADC (DAR) analysis->lcms LC-MS data Calculate Drug Deconjugation elisa->data lcms->data end End: Determine Plasma Stability data->end

Caption: Experimental workflow for comparing ADC linker stability in plasma.

Conclusion

The selection between a cleavable linker like this compound and a non-cleavable linker is a critical decision in the development of bioconjugates. This compound offers the advantage of releasing the payload in its native form in the acidic environment of tumor cells, which can lead to a potent bystander effect. However, this comes at the cost of potentially lower plasma stability compared to non-cleavable linkers.[9][5] Non-cleavable linkers provide enhanced stability in circulation, which can translate to a better safety profile, but their efficacy is strictly dependent on the internalization and degradation of the antibody, and the released payload-amino acid adduct may have altered activity.[9] Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target, the payload, and the desired therapeutic outcome. Rigorous experimental evaluation, as outlined in the provided protocols, is essential for making an informed decision.

References

Safety Operating Guide

Personal protective equipment for handling Maleimide-PEG2-hydrazide TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Maleimide-PEG2-hydrazide TFA. The following procedures are designed to ensure the safety of laboratory personnel through proper personal protective equipment (PPE), handling protocols, and waste management.

Hazard Assessment

  • Hydrazide Derivatives : Hydrazine and its derivatives are known to be toxic, potential carcinogens, and skin sensitizers. They can be toxic if swallowed and may cause skin and serious eye irritation.[1][2]

  • Trifluoroacetic Acid (TFA) : TFA is a strong acid that is corrosive and can cause severe skin burns and eye damage.[3][4] It is also harmful if inhaled.[4]

  • Maleimide (B117702) : Maleimides are reactive compounds and can be irritating to the skin and eyes.

  • Polyethylene (B3416737) Glycol (PEG) : The PEG component is generally considered to have low toxicity.[5]

Given the combined potential hazards, all handling of this compound should be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Risk Level Minimum Required PPE
Pre-weighing and Weighing (Solid) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a face shield. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.
Dissolving and Solution Preparation MediumGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.
Conducting Reactions and Monitoring MediumGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.
Small Spill Cleanup (<1g) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved respirator with appropriate cartridges. Protective Clothing: Lab coat and disposable shoe covers.[1]
Large Spill (>1g) SevereGloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). Protective Clothing: Chemical-resistant suit.[1]
Handling Waste and Decontamination HighGloves: Double-gloving with heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Chemical-resistant apron over a lab coat.[1]

Handling and Storage Procedures

Receiving and Storage:

  • This compound is typically shipped on dry ice and should be stored at -80°C, protected from light.[6]

  • Keep the container tightly closed in a dry and well-ventilated place.[7]

Handling:

  • Preparation : Before handling, ensure that a chemical fume hood is certified and operational. Cover the work surface with absorbent, disposable bench paper.[2] Have a designated, labeled waste container ready.

  • Weighing : To minimize inhalation risk, perform all weighing operations within the chemical fume hood.[2]

  • Dissolving : When dissolving the compound, add the solvent slowly to the solid. If diluting an acidic solution, always add acid to water, never the other way around.[3]

  • General Hygiene : Avoid contact with skin and eyes. Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[8] Immediately change contaminated clothing.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Contaminated_Solids Contaminated Solids (Gloves, Bench Paper, etc.) Solid_Waste_Container Designated, Labeled Solid Waste Container Contaminated_Solids->Solid_Waste_Container Liquid_Waste Liquid Waste (Reaction Mixtures, Solvents) Liquid_Waste_Container Designated, Labeled Liquid Waste Container (Acid-Resistant) Liquid_Waste->Liquid_Waste_Container EH_S_Pickup Arrange for Chemical Waste Collection by EH&S Solid_Waste_Container->EH_S_Pickup Liquid_Waste_Container->EH_S_Pickup

Caption: Hazardous waste disposal workflow for this compound.

Disposal Guidelines:

  • Waste Containers : Use designated, leak-proof, and clearly labeled containers for all waste streams.[2] Do not mix with incompatible waste, such as strong oxidizing agents or bases.[3][7]

  • Solid Waste : Collect contaminated gloves, bench paper, and other solid materials in a designated, sealed hazardous waste container.[2]

  • Liquid Waste : Collect all liquid waste containing the compound in a labeled, acid-resistant container. Do not pour down the drain.[7]

  • Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office.[7]

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Use a safety shower if necessary. Seek medical attention if irritation develops or persists.[3][4][5]
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Spill Evacuate the area. For minor spills (<1g), use an inert absorbent material and appropriate PPE to clean up. For major spills, evacuate and contact your institution's emergency response team.[7]

By adhering to these guidelines, researchers can safely handle this compound, minimizing exposure risks and ensuring proper disposal, thereby fostering a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.